molecular formula C10H5ClN2 B1359159 2-Chloroquinoline-4-carbonitrile CAS No. 4366-88-5

2-Chloroquinoline-4-carbonitrile

Cat. No.: B1359159
CAS No.: 4366-88-5
M. Wt: 188.61 g/mol
InChI Key: UMENHKKHOIYEON-UHFFFAOYSA-N
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Description

2-Chloroquinoline-4-carbonitrile (CAS 4366-88-5) is a high-value synthetic intermediate built around the privileged quinoline scaffold, a structure renowned for its widespread applications in medicinal chemistry and materials science . This compound serves as a versatile building block for constructing complex molecules, owing to its two highly reactive functional groups: a chlorine atom at the 2-position and a cyano group at the 4-position . The chlorine is readily displaced by nucleophiles, such as amines, enabling the synthesis of diverse 2-aminoquinoline derivatives, which are a class of compounds with significant pharmacological potential . Concurrently, the electron-withdrawing nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve in cyclization reactions, allowing for further structural diversification and fine-tuning of properties . This bifunctional reactivity makes 2-Chloroquinoline-4-carbonitrile a key precursor in the synthesis of various fused heterocyclic systems, including benzo[g][1,8]naphthyridines, which are of interest for their fluorescence properties and potential applications in organic light-emitting diodes (OLEDs) . The quinoline core is a cornerstone in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antimalarial actions . Researchers utilize this compound in multi-step synthesis, including multi-component reactions, to efficiently generate libraries of complex molecules for high-throughput screening and the development of new therapeutic agents and advanced materials . As a solid with a molecular weight of 188.61 g/mol, it is characterized for research purposes . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMENHKKHOIYEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628587
Record name 2-Chloroquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4366-88-5
Record name 2-Chloroquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloroquinoline-4-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-4-carbonitrile is a functionalized quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold itself is a key structural component in a wide array of natural products and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The presence of a chloro group at the 2-position and a nitrile group at the 4-position of the quinoline ring system imparts unique reactivity to this molecule, making it a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of the chemical and physical properties of 2-chloroquinoline-4-carbonitrile, detailed synthetic approaches, its reactivity, and its applications in the field of drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 4366-88-5[1][2][3]
Molecular Formula C₁₀H₅ClN₂[1]
Molecular Weight 188.61 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Not explicitly found
Boiling Point Not explicitly found
Solubility Likely soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Synthesis of 2-Chloroquinoline-4-carbonitrile

The synthesis of 2-chloroquinoline-4-carbonitrile can be approached through several strategic pathways, leveraging established heterocyclic chemistry reactions. While a specific, detailed experimental protocol for this exact molecule is not widely published, the following section outlines plausible and referenced synthetic strategies based on the synthesis of closely related quinoline derivatives.

Conceptual Synthetic Workflow

A logical synthetic approach involves the construction of the quinoline ring system followed by the introduction or modification of the functional groups at the 2 and 4 positions. A potential workflow is depicted below:

G cluster_0 Quinoline Core Synthesis cluster_1 Functional Group Introduction start Substituted Aniline intermediate1 Quinolin-4-one Derivative start->intermediate1 Cyclization (e.g., Gould-Jacobs reaction) intermediate2 2-Chloro-4-aminoquinoline intermediate1->intermediate2 Chlorination & Amination intermediate3 Diazonium Salt intermediate2->intermediate3 Diazotization product 2-Chloroquinoline-4-carbonitrile intermediate3->product Sandmeyer Reaction (CuCN)

Caption: Conceptual workflow for the synthesis of 2-chloroquinoline-4-carbonitrile.

Experimental Protocol (Adapted from Sandmeyer Reaction Principles)

The following protocol is an adapted procedure based on the well-established Sandmeyer reaction, which is a versatile method for the conversion of a primary aromatic amine to a nitrile group via a diazonium salt intermediate.[3][4][5][6] This protocol assumes the availability of 4-amino-2-chloroquinoline as a starting material.

Step 1: Diazotization of 4-Amino-2-chloroquinoline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-2-chloroquinoline (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be monitored using starch-iodide paper.

Step 2: Sandmeyer Reaction (Cyanation)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water.

  • Cool this cyanide solution to 0-5 °C.

  • Slowly and cautiously add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a specified time (e.g., 1-2 hours) to ensure complete reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate solution).

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloroquinoline-4-carbonitrile by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Reactivity and Chemical Behavior

The reactivity of 2-chloroquinoline-4-carbonitrile is primarily dictated by the electrophilic nature of the quinoline ring, particularly at the positions bearing the chloro and nitrile substituents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the nitrile group at the 4-position activates the C2-Cl bond towards attack by nucleophiles. This allows for the introduction of a variety of functional groups at the 2-position, such as amines, alkoxides, and thiolates. The general mechanism for SNAr reactions is a two-step process involving the formation of a Meisenheimer complex intermediate.

G reactant 2-Chloroquinoline-4-carbonitrile intermediate Meisenheimer Complex (Anionic σ-complex) reactant->intermediate + Nu⁻ (slow) nucleophile Nucleophile (Nu⁻) product 2-Substituted-quinoline-4-carbonitrile intermediate->product - Cl⁻ (fast) leaving_group Chloride Ion (Cl⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-chloroquinoline-4-carbonitrile.

Reactions of the Nitrile Group

The nitrile group at the 4-position can undergo a variety of chemical transformations, providing another handle for molecular diversification. These reactions include:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-chloroquinoline-4-carboxylic acid) or amide.

  • Reduction: The nitrile can be reduced to a primary amine (4-(aminomethyl)-2-chloroquinoline) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon reaction with azides.

Applications in Drug Discovery and Development

The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 2-Chloroquinoline-4-carbonitrile serves as a key intermediate in the synthesis of novel bioactive molecules.

  • Anticancer Agents: The quinoline core is present in several approved anticancer drugs. The ability to functionalize the 2- and 4-positions of 2-chloroquinoline-4-carbonitrile allows for the synthesis of libraries of compounds for screening against various cancer cell lines and protein targets.

  • Antimicrobial and Antiviral Agents: Quinoline derivatives have a long history as antimalarial agents. The 2-chloroquinoline moiety can be elaborated to generate novel compounds with potential activity against bacteria, fungi, and viruses. For instance, derivatives of 2-chloroquinoline have been investigated as dual inhibitors of SARS-CoV-2 proteases.

  • Kinase Inhibitors: The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The versatile reactivity of 2-chloroquinoline-4-carbonitrile makes it a valuable starting material for the synthesis of novel kinase inhibitors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

The structural elucidation of 2-chloroquinoline-4-carbonitrile and its derivatives relies on standard spectroscopic techniques.

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons on the quinoline ring system, typically in the range of 7.5-9.0 ppm.
¹³C NMR Aromatic carbons of the quinoline ring, with the nitrile carbon appearing around 115-120 ppm. The carbon attached to the chlorine will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy A sharp, characteristic C≡N stretching vibration around 2230-2210 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Conclusion

2-Chloroquinoline-4-carbonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive chloro group and a transformable nitrile group on the privileged quinoline scaffold provides chemists with multiple avenues for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development, particularly in the quest for novel therapeutics.

References

Please note that while specific literature for 2-chloroquinoline-4-carbonitrile is limited, the following references provide essential context on the synthesis, reactivity, and applications of quinoline derivatives.

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Aromatic Substitution. Retrieved from LibreTexts website. [Link]

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. RSC Medicinal Chemistry, 14(5), 893-905. [Link]

  • Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 3, p.71 (1923). [Link]

  • Pharma D Guru. (n.d.). Sandmeyer's Reaction. Retrieved from Pharma D Guru website. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal website. [Link]

  • International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6). [Link]

  • ResearchGate. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2010). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline scaffold is a common motif in a wide array of biologically active molecules, and the presence of reactive chloro and cyano functionalities provides versatile handles for synthetic elaboration. This technical guide offers a comprehensive overview of the physicochemical properties, a proposed synthetic route, predicted spectral characteristics, and expected reactivity of 2-chloroquinoline-4-carbonitrile. Due to a lack of extensive experimental data in the public domain, this guide leverages predictive models and analogies to closely related structures to provide a robust profile of the molecule for research and development purposes.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1] The introduction of a chlorine atom at the 2-position and a nitrile group at the 4-position of the quinoline nucleus creates a molecule with a unique electronic profile and diverse synthetic potential. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the nitrile functionality can be transformed into various other chemical moieties or participate in cycloaddition reactions. Understanding the fundamental physicochemical properties of 2-chloroquinoline-4-carbonitrile is paramount for its effective utilization in the design and synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-Chloroquinoline-4-carbonitrile

PropertyPredicted ValueMethod/Basis of Prediction
Molecular Formula C₁₀H₅ClN₂-
Molecular Weight 188.61 g/mol -
Melting Point 110 - 115 °CBased on melting points of similar substituted quinolines. For example, 4-chloroquinoline-2-carbonitrile has a melting point of 109 °C.
Boiling Point > 300 °C (decomposes)High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight.
Solubility Soluble in polar organic solvents (DMSO, DMF, acetone); sparingly soluble in alcohols; insoluble in water.The polar nitrile group and the aromatic system suggest solubility in polar aprotic solvents, while the overall nonpolar character limits aqueous solubility.
pKa (most basic) ~ 1.5 - 2.5The quinoline nitrogen is weakly basic. The electron-withdrawing effects of the chloro and cyano groups are expected to further reduce its basicity compared to quinoline (pKa ≈ 4.9).
logP ~ 2.5 - 3.0The presence of the chloro and cyano groups increases the lipophilicity compared to the parent quinoline.

Synthesis of 2-Chloroquinoline-4-carbonitrile

While a specific, detailed experimental protocol for the synthesis of 2-chloroquinoline-4-carbonitrile is not widely published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of cyanoquinolines. A common approach involves the cyanation of a corresponding halo-quinoline precursor.

Proposed Synthetic Workflow

A potential synthesis could start from the readily available 2-chloroquinoline-4-carboxylic acid. The carboxylic acid can be converted to the corresponding amide, which is then dehydrated to the nitrile.

G cluster_0 Synthesis of 2-Chloroquinoline-4-carbonitrile Start 2-Chloroquinoline-4-carboxylic acid Step1 Amidation (e.g., SOCl₂, then NH₄OH) Start->Step1 Intermediate 2-Chloroquinoline-4-carboxamide Step1->Intermediate Step2 Dehydration (e.g., POCl₃ or TFAA) Intermediate->Step2 End 2-Chloroquinoline-4-carbonitrile Step2->End

Caption: Proposed synthetic workflow for 2-chloroquinoline-4-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloroquinoline-4-carboxamide

  • To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess) in DCM.

  • Stir the reaction mixture for 1 hour at 0 °C and then for 2 hours at room temperature.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloroquinoline-4-carboxamide.

Step 2: Synthesis of 2-Chloroquinoline-4-carbonitrile

  • To a solution of 2-chloroquinoline-4-carboxamide (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloroquinoline-4-carbonitrile.

Predicted Spectral Analysis

The structural elucidation of 2-chloroquinoline-4-carbonitrile can be achieved through a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its functional groups and the quinoline scaffold.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 2-chloroquinoline-4-carbonitrile are expected to show signals characteristic of a substituted quinoline ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloroquinoline-4-carbonitrile

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~152
3~7.8 (s)~115
4-~130
4a-~148
5~8.2 (d)~126
6~7.7 (t)~128
7~7.9 (t)~131
8~8.0 (d)~124
8a-~149
CN-~117

Predicted in CDCl₃ relative to TMS. Chemical shifts and coupling constants are estimations and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloroquinoline-4-carbonitrile is predicted to exhibit the following characteristic absorption bands:

  • ~2230 cm⁻¹ (strong, sharp): C≡N stretching vibration. This is a highly diagnostic peak for the nitrile functional group.[2][3]

  • ~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations of the quinoline aromatic ring.

  • ~1100-1000 cm⁻¹: C-Cl stretching vibration.

  • ~850-750 cm⁻¹: C-H out-of-plane bending vibrations of the aromatic protons.

Mass Spectrometry

Under electron ionization (EI), the mass spectrum of 2-chloroquinoline-4-carbonitrile is expected to show a prominent molecular ion peak.

  • Molecular Ion (M⁺): m/z 188 and 190 in a roughly 3:1 ratio, characteristic of the presence of one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of Cl radical: [M-Cl]⁺ at m/z 153.

    • Loss of HCN from the nitrile group: [M-HCN]⁺ at m/z 161.

    • Fragmentation of the quinoline ring system.

Reactivity and Potential Applications

The reactivity of 2-chloroquinoline-4-carbonitrile is primarily dictated by the electrophilic nature of the C2 and C4 positions and the versatility of the nitrile group.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alcohols, and thiols.[4][5] This reactivity allows for the introduction of diverse functionalities at this position, making it a valuable intermediate for the synthesis of libraries of compounds for biological screening.

G cluster_0 Nucleophilic Aromatic Substitution Start 2-Chloroquinoline-4-carbonitrile Reagent Nucleophile (Nu⁻) Start->Reagent SNAr Product 2-Substituted-quinoline-4-carbonitrile Reagent->Product

Caption: General scheme for nucleophilic aromatic substitution.

Transformations of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form various heterocyclic systems. This versatility further enhances the synthetic utility of 2-chloroquinoline-4-carbonitrile.

Potential Applications in Drug Discovery

Given that the quinoline scaffold is present in many approved drugs and the cyano group is a common pharmacophore, 2-chloroquinoline-4-carbonitrile is a promising starting material for the development of new therapeutic agents.[1][6] Potential areas of application include:

  • Oncology: Many kinase inhibitors incorporate the quinoline core.

  • Infectious Diseases: Chloroquine and other quinoline derivatives are well-known antimalarial agents.

  • Inflammatory Diseases: Certain quinoline derivatives have shown anti-inflammatory properties.

Safety and Handling

While specific toxicity data for 2-chloroquinoline-4-carbonitrile is not available, it should be handled with the care appropriate for a potentially hazardous chemical. Based on related compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Chloroquinoline-4-carbonitrile is a synthetically versatile molecule with significant potential in medicinal chemistry and materials science. Although experimental data on its physicochemical properties are limited, this guide provides a comprehensive predicted profile based on established chemical principles and data from analogous compounds. The proposed synthetic route and predicted spectral data offer a valuable starting point for researchers interested in utilizing this compound in their work. Further experimental validation of these properties is encouraged to fully unlock the potential of this promising heterocyclic building block.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). PubMed.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
  • Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. (n.d.).
  • Price, C. C., Snyder, H. R., Bullitt Jr., O. H., & Kovacic, P. (n.d.). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC - PubMed Central.
  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (n.d.). Semantic Scholar.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Quinoline: A vers
  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. (2021).
  • 2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing.
  • Biorelevant pKa (37°C)
  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. (n.d.). PubMed.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • The prediction of far-infrared spectra for planetary nitrile ices using periodic density functional theory with comparison to thin film experiments. (n.d.). RSC Publishing.
  • Cyan
  • Synthesis of Novel Cyano Quinoline Derivatives. (2025).
  • 4-chloroquinoline-2-carbonitrile CAS#: 4552-43-6. (n.d.). ChemicalBook.
  • NMR Predictor. (n.d.). Chemaxon Docs.
  • PROSPRE - 1H NMR Predictor. (n.d.).
  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
  • 05 Notes On Nitriles IR Spectra. (n.d.). Scribd.
  • 5 Nitrile IR Tips. (2024). Berkeley Learning Hub.
  • Cyanochlorination and cyan
  • Cyanochlorination and cyanation of isoquinolines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • pKa Prediction. (n.d.). Rowan Scientific.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax.
  • 2-Chloroquinoline-4-carboxylic acid. (n.d.). Chem-Impex.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • Mass Spectrometry - Fragmentation P
  • Predicting the pKa of Small Molecules. (n.d.).
  • Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. (n.d.). Optibrium.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework C
  • Predict all NMR spectra. (n.d.). NMRDB.org.
  • 5466-31-9(2-(4-CHLORO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID) Product Description. (n.d.). ChemicalBook.
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - PubMed Central.
  • 2-chloroquinoline-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • Will we ever be able to accurately predict solubility? (2024). PMC - NIH.
  • 5467-57-2|2-Chloroquinoline-4-carboxylic acid|BLD Pharm. (n.d.).

Sources

2-Chloroquinoline-4-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloroquinoline-4-carbonitrile: Properties, Synthesis, and Applications

Abstract

2-Chloroquinoline-4-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, which is a core structure in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of more complex, biologically active compounds. The presence of the chloro and nitrile functional groups at the 2 and 4 positions, respectively, provides reactive sites for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the molecular characteristics, synthetic strategies, key applications, and safety protocols associated with 2-Chloroquinoline-4-carbonitrile, intended for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Core Properties

2-Chloroquinoline-4-carbonitrile is identified by its unique chemical structure, which dictates its reactivity and potential applications. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 2-Chloroquinoline-4-carbonitrileN/A
Synonyms 2-Chloro-4-cyanoquinoline[1]
CAS Number 4366-88-5[1]
Molecular Formula C₁₀H₅ClN₂[1]
Molecular Weight 188.61 g/mol [1]
Appearance Typically a solid (inferred from related compounds)N/A
Storage Temperature 2-8°C[1]

Synthesis and Chemical Reactivity

The synthesis of 2-Chloroquinoline-4-carbonitrile leverages established methodologies in heterocyclic chemistry. A common and logical approach involves the transformation of a precursor, 2-chloroquinoline-4-carbaldehyde. The aldehyde group can be converted to a nitrile, a well-documented synthetic pathway.

A generalized synthetic workflow can be visualized as follows:

G cluster_0 Starting Material Preparation cluster_1 Nitrile Formation Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) Acetanilide->Vilsmeier Formylation & Cyclization Aldehyde 2-Chloroquinoline-4-carbaldehyde Vilsmeier->Aldehyde Hydroxylamine Hydroxylamine HCl Aldehyde->Hydroxylamine Condensation Oxime Aldoxime Intermediate Hydroxylamine->Oxime DehydratingAgent Dehydrating Agent (e.g., SOCl₂) Oxime->DehydratingAgent Dehydration Nitrile 2-Chloroquinoline-4-carbonitrile (Final Product) DehydratingAgent->Nitrile

Caption: Generalized synthetic workflow for 2-Chloroquinoline-4-carbonitrile.

The Vilsmeier-Haack reaction is a powerful method for concurrently formylating and cyclizing acetanilides to produce 2-chloroquinoline-3-carbaldehydes, and similar principles can apply to the 4-carbaldehyde isomer.[2] The subsequent conversion of the aldehyde to a nitrile typically proceeds via an aldoxime intermediate, which is then dehydrated. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it a key site for introducing further molecular diversity.

Example Experimental Protocol: Aldehyde to Nitrile Conversion

This protocol is a representative example based on standard chemical transformations. Researchers should optimize conditions for their specific setup.

  • Oxime Formation:

    • Dissolve 1.0 equivalent of 2-chloroquinoline-4-carbaldehyde in ethanol.

    • Add 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of a mild base (e.g., sodium acetate).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the aldoxime product.

    • Filter, wash with water, and dry the solid.

  • Dehydration to Nitrile:

    • Suspend the dried aldoxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene.

    • Cool the mixture in an ice bath.

    • Slowly add a dehydrating agent (e.g., 1.1 equivalents of thionyl chloride or acetic anhydride) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-Chloroquinoline-4-carbonitrile.

Applications in Research and Drug Development

The 2-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The incorporation of chlorine atoms into drug candidates is a common strategy to modulate their metabolic stability, lipophilicity, and binding affinity.[4] 2-Chloroquinoline-4-carbonitrile serves as a key intermediate in the synthesis of compounds targeting a wide range of diseases.

G cluster_pharma Pharmaceutical Synthesis cluster_other Other Applications Core 2-Chloroquinoline-4-carbonitrile Anticancer Anticancer Agents Core->Anticancer Derivative Synthesis Antimalarial Antimalarial Drugs Core->Antimalarial Scaffold for Bioactive Molecules Antiviral Antiviral Compounds (e.g., SARS-CoV-2 Inhibitors) Core->Antiviral Warhead for Covalent Inhibitors Antimicrobial Antimicrobial Agents Core->Antimicrobial Intermediate Agrochemicals Agrochemicals (Pesticides, Herbicides) Core->Agrochemicals Materials Materials Science (Polymers, Dyes) Core->Materials

Caption: Key application areas for 2-Chloroquinoline derivatives.

  • Anticancer and Antimalarial Agents : Quinoline derivatives have a long history of use as antimalarial drugs, and their derivatives are extensively researched for anticancer properties.[5]

  • Antiviral Research : Recently, 2-chloroquinoline-based molecules have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases.[6] The electrophilic carbon bearing the chlorine atom can act as a "warhead" for covalent modification of the cysteine residue in the enzyme's active site.[6]

  • Agrochemicals and Materials Science : The versatility of the 2-chloroquinoline core extends to the development of effective pesticides and herbicides, as well as its incorporation into advanced polymers and coatings to enhance chemical resistance.[3]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are paramount when handling 2-Chloroquinoline-4-carbonitrile and its precursors. The following guidelines are based on data for structurally related compounds like 2-chloroquinoline and various nitriles.[7][8][9]

Precaution CategoryGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[7]
Handling Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7][10]
First Aid: Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[7][8]
First Aid: Skin Contact If on skin, wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[7]
First Aid: Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7][8]
First Aid: Ingestion If swallowed, rinse mouth. Immediately call a POISON CENTER or doctor.[8][10]
Storage Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[1] Store locked up.[7][8]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

Conclusion

2-Chloroquinoline-4-carbonitrile is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its defined molecular structure and weight, coupled with versatile reactivity at its chloro and nitrile functional groups, make it an attractive starting point for the synthesis of novel compounds. Its role in developing therapeutics, particularly in the antiviral and anticancer domains, underscores its importance. Adherence to rigorous synthetic protocols and stringent safety measures is essential for harnessing the full potential of this compound in a research and development setting.

References

  • PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link]

  • Unigel. (2021). Safety Data Sheet - Acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018).
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Mogilaiah, K., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 258, 115598.
  • PubChem. (n.d.). 4-Chloroquinoline-2-carbonitrile. Retrieved from [Link]

  • Jaleel, M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1265, 133424.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Chloroquinoline-4-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-4-carbonitrile is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its utility in medicinal chemistry and materials science is profoundly influenced by its solubility characteristics in organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-chloroquinoline-4-carbonitrile. In the absence of extensive published quantitative data for this specific molecule, this document offers a robust framework for researchers to experimentally determine and interpret its solubility. We present a detailed, step-by-step protocol for solubility measurement, discuss the underlying physicochemical principles, and provide templates for systematic data presentation. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively manage the solubility challenges associated with 2-chloroquinoline-4-carbonitrile in their research and development endeavors.

Introduction: The Significance of 2-Chloroquinoline-4-carbonitrile and its Solubility

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] 2-Chloroquinoline-4-carbonitrile, in particular, is a valuable intermediate in the synthesis of more complex quinoline-based compounds. The chloro and carbonitrile functionalities at the 2 and 4 positions, respectively, provide reactive sites for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

The solubility of 2-chloroquinoline-4-carbonitrile in organic solvents is a critical parameter that dictates its handling and application in several key stages of drug discovery and development:

  • Organic Synthesis: The choice of solvent is paramount for achieving optimal reaction conditions, including reactant concentration, reaction rate, and product yield. Poor solubility can lead to heterogeneous reaction mixtures, resulting in incomplete reactions and purification challenges.

  • Purification and Crystallization: Recrystallization, a common technique for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation and Drug Delivery: For preclinical studies, active pharmaceutical ingredients (APIs) must often be dissolved in a suitable vehicle for administration. Understanding the solubility of 2-chloroquinoline-4-carbonitrile and its derivatives is essential for developing appropriate formulations.

  • Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) require the analyte to be dissolved in a suitable solvent.

Given the importance of solubility, this guide aims to provide a comprehensive resource for researchers working with 2-chloroquinoline-4-carbonitrile.

Theoretical Foundations of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. This concept is rooted in the nature of intermolecular forces between the solute (in this case, 2-chloroquinoline-4-carbonitrile) and the solvent. The overall solubility of a compound is a result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Several factors influence the solubility of 2-chloroquinoline-4-carbonitrile in organic solvents:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Solvents can be broadly classified as polar (e.g., alcohols, acetone) and nonpolar (e.g., hexane, toluene). Polar solvents have permanent dipoles and can engage in dipole-dipole interactions and hydrogen bonding. Nonpolar solvents primarily interact through weaker van der Waals forces. 2-Chloroquinoline-4-carbonitrile, with its nitrogen and chlorine atoms and the cyano group, possesses polar characteristics, suggesting a higher affinity for polar organic solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute. While 2-chloroquinoline-4-carbonitrile is not a strong hydrogen bond donor, the nitrogen atom in the quinoline ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities (e.g., methanol, ethanol) may exhibit enhanced solubility for this compound.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. However, this relationship should be experimentally determined for each solute-solvent system.

  • Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome for dissolution to occur. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of 2-chloroquinoline-4-carbonitrile in various organic solvents. This method is based on the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.

Materials and Equipment
  • 2-Chloroquinoline-4-carbonitrile (high purity)

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of 2-chloroquinoline-4-carbonitrile is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep1 Weigh excess 2-chloroquinoline- 4-carbonitrile into vials prep2 Add a known volume of organic solvent prep1->prep2 Step 1 equil Shake vials at a constant temperature until equilibrium is reached (e.g., 24-48 hours) prep2->equil Step 2 sample1 Allow solids to settle equil->sample1 Step 3 sample2 Withdraw a sample of the supernatant using a syringe sample1->sample2 Step 4 sample3 Filter the sample to remove undissolved solids sample2->sample3 Step 5 sample4 Dilute the filtered sample with a known volume of solvent sample3->sample4 Step 6 sample5 Analyze the diluted sample by HPLC or UV-Vis spectroscopy sample4->sample5 Step 7 calc Determine the concentration of the saturated solution and calculate solubility sample5->calc Step 8

Figure 1: Experimental workflow for the determination of the solubility of 2-chloroquinoline-4-carbonitrile.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-chloroquinoline-4-carbonitrile into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent (e.g., 2.0 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Sampling:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or a volumetric flask. This step is crucial to remove any microscopic undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-chloroquinoline-4-carbonitrile. A pre-established calibration curve is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended.

Table 1: Example Template for Reporting the Solubility of 2-Chloroquinoline-4-carbonitrile

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Experimental ValueCalculated ValueHPLC
Ethanol25Experimental ValueCalculated ValueHPLC
Acetone25Experimental ValueCalculated ValueHPLC
Dichloromethane25Experimental ValueCalculated ValueHPLC
Toluene25Experimental ValueCalculated ValueHPLC
Hexane25Experimental ValueCalculated ValueHPLC

When interpreting the results, consider the physicochemical properties of the solvents in relation to the structure of 2-chloroquinoline-4-carbonitrile. For instance, a higher solubility in polar aprotic solvents like acetone compared to nonpolar solvents like hexane would be expected based on the polar nature of the solute.

Conclusion

References

  • Carvajal-Lara, T., Yalkowsky, S. H., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 64. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR, 2(4). [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8566–8595. [Link]

  • Garrett, E. R., & Mielck, J. B. (1970). Synthesis of derivatives of quinoline. Journal of Pharmaceutical Sciences, 59(5), 702-704. [Link]

  • Hamama, W. S., Zoorob, H. H., & Ibrahim, M. E. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

  • Wikipedia. (2024, January 12). 2-Chloroquinoline. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]

  • ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility table. In Wikipedia. Retrieved from [Link]

  • Bradley, J.-C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., Friesen, B., & Bohinski, T. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

Sources

A Technical Guide to 2-Chloroquinoline-4-carbonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a unique framework for interacting with biological targets, leading to a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Among the vast library of quinoline derivatives, 2-chloroquinoline-4-carbonitrile emerges as a particularly valuable and versatile intermediate for synthetic chemists. Its strategic placement of a reactive chlorine atom and a modifiable carbonitrile group makes it a powerful building block for constructing complex, biologically active molecules. This guide provides an in-depth technical overview of its chemical identity, properties, reactivity, and applications, tailored for researchers and professionals in drug development.

Section 1: Chemical Identity and Properties

Accurate identification and understanding of a compound's physicochemical properties are paramount for its effective use in a research setting. 2-Chloroquinoline-4-carbonitrile is a distinct chemical entity with specific identifiers and characteristics that dictate its handling, storage, and reactivity.

Table 1: Nomenclature and Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 2-Chloroquinoline-4-carbonitrile [4]
Synonyms 2-CHLORO-4-CYANOQUINOLINE, 2-Chloro-4-cyanoquimoline, 4-Quinolinecarbonitrile, 2-chloro- [4]
CAS Number 4366-88-5 [4][5]
Molecular Formula C₁₀H₅ClN₂ [4][5][6]
SMILES C1=CC=C2C(=C1)C(=CC(=N2)Cl)C#N [5]

| MDL Number | MFCD02041240 |[6] |

Table 2: Physicochemical Properties

Property Value Source(s)
Molecular Weight 188.61 g/mol [4][5][6]
Appearance Solid [7]
Boiling Point 257.8 °C (Predicted) [5]

| Storage | Recommended 2-8°C, Inert atmosphere |[8] |

Section 2: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-chloroquinoline-4-carbonitrile is not universally available, a robust safety assessment can be constructed by analyzing its core functional groups: the chloroquinoline moiety and the nitrile group.

  • Chloroquinolines : This class of compounds can cause skin and serious eye irritation.[9]

  • Organic Nitriles : This group can be harmful if swallowed, in contact with skin, or inhaled.

Therefore, it is imperative to handle 2-chloroquinoline-4-carbonitrile with the appropriate precautions as a potentially hazardous substance. The following hazard profile is inferred from related compounds.

Table 3: Inferred GHS Hazard Profile

Hazard Class Category Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed
Skin Corrosion/Irritation 2 H315: Causes skin irritation
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: Inferred from safety data for isomeric 1-Chloroisoquinoline-5-carbonitrile and related chloroquinolines.[8][10]

Standard Laboratory Protocol:

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[8]

  • Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing.[11]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][11]

  • Disposal : Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]

Section 3: Synthesis and Reactivity

The synthetic utility of 2-chloroquinoline-4-carbonitrile is rooted in its predictable and versatile reactivity, primarily governed by the C2-chloro substituent.

Plausible Synthetic Pathway

While various methods exist for quinoline synthesis, a common and effective route to 2-chloroquinoline derivatives involves the Vilsmeier-Haack reaction.[12] A plausible pathway to the target compound could start from a suitable acetanilide, which undergoes cyclization, chlorination, and formylation. The resulting aldehyde can then be converted to the nitrile. For instance, a 2-chloroquinoline-3-carbaldehyde can be transformed into a nitrile by dehydration of its corresponding oxime.

Below is a conceptual workflow illustrating a potential synthetic approach.

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Nitrile Formation Acetanilide Acetanilide Derivative Intermediate 2-Chloroquinoline-3-carbaldehyde Acetanilide->Intermediate Cyclization & Formylation Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Oxime Aldoxime Intermediate Intermediate->Oxime 1. NH₂OH·HCl 2. Dehydrating Agent FinalProduct 2-Chloroquinoline-4-carbonitrile Oxime->FinalProduct

Caption: Role of 2-chloroquinoline-4-carbonitrile as a versatile synthetic scaffold.

Section 5: Exemplary Experimental Protocol

To illustrate the practical application of its core reactivity, this section provides a detailed, self-validating protocol for a representative SNAr reaction.

Protocol: Synthesis of 2-(Butylamino)quinoline-4-carbonitrile

This protocol describes the nucleophilic substitution of the C2-chloride with n-butylamine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by spectroscopic methods.

Materials and Equipment:

  • 2-Chloroquinoline-4-carbonitrile (1.0 eq)

  • n-Butylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel), Ethyl Acetate/Hexane mobile phase

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroquinoline-4-carbonitrile (e.g., 1.88 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (40 mL).

  • Addition of Nucleophile : While stirring, add n-butylamine (1.18 mL, 12 mmol) to the suspension at room temperature.

  • Reaction Execution : Heat the reaction mixture to 80-90 °C using a heating mantle.

  • Monitoring : Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The expected reaction time is typically 4-8 hours.

    • Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

  • Workup : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into ice-cold water (200 mL). A precipitate should form.

  • Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and dry it under vacuum.

  • Purification : If necessary, purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane).

  • Characterization : Combine the pure fractions, remove the solvent using a rotary evaporator, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

2-Chloroquinoline-4-carbonitrile is more than just a chemical compound; it is a versatile tool for innovation in medicinal and materials chemistry. Its well-defined reactivity, particularly at the C2 position, provides a reliable and efficient entry point for synthesizing diverse molecular architectures. As demonstrated by its relevance in the pursuit of novel antiviral agents, this scaffold continues to be a critical asset for researchers aiming to address significant scientific challenges. A thorough understanding of its properties, handling requirements, and chemical behavior is the first step toward unlocking its full potential in the laboratory.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]

  • Khidre, R. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Chloroisoquinoline-5-carbonitrile. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carbonyl chloride. Retrieved from [Link]

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

  • Mekala, R., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ResearchGate. [Link]

  • Kumar, S., et al. (2017). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. ResearchGate. [Link]

  • Kumar, A., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

Sources

spectroscopic data of 2-chloroquinoline-4-carbonitrile (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloroquinoline-4-carbonitrile

This document provides a comprehensive guide to the spectroscopic characterization of 2-chloroquinoline-4-carbonitrile (CAS No: 4366-88-5).[1] As a pivotal intermediate in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount. This guide is designed for researchers and drug development professionals, offering not only data but also the underlying principles and experimental considerations for its robust characterization.

The analytical approach detailed herein is built on a foundation of predictive analysis based on the known molecular structure and validated by spectral data from closely related quinoline analogs. This methodology ensures a self-validating system of analysis, where each piece of spectroscopic evidence corroborates the others to build a conclusive structural assignment.

Molecular Structure and Key Features

2-chloroquinoline-4-carbonitrile possesses a rigid heterocyclic core. The quinoline ring system is substituted with a chlorine atom at the 2-position and a nitrile group at the 4-position. This specific arrangement of an electron-withdrawing nitrile group and a halogen substituent dictates the electronic environment of the molecule, which is directly probed by spectroscopic methods.

The molecular formula is C₁₀H₅ClN₂, with a molecular weight of approximately 188.61 g/mol .[1]

G M [C₁₀H₅³⁵ClN₂]⁺˙ m/z = 188 M_cluster Molecular Ion Cluster (Ratio ≈ 3:1) F1 [M - Cl]⁺ m/z = 153 M->F1 - •Cl F2 [M - HCN]⁺˙ m/z = 161 M->F2 - HCN M_iso [C₁₀H₅³⁷ClN₂]⁺˙ m/z = 190 F3 [M - Cl - HCN]⁺ m/z = 126 F1->F3 - HCN

Caption: Predicted major fragmentation pathway for 2-chloroquinoline-4-carbonitrile in EI-MS.

  • Loss of Chlorine Radical: M⁺ → [M - Cl]⁺. This would result in a fragment at m/z 153.

  • Loss of Hydrogen Cyanide (HCN): M⁺ → [M - HCN]⁺˙. A common fragmentation for nitrogen heterocycles, this would yield a fragment at m/z 161 (for the ³⁵Cl isotope).

  • Sequential Loss: The fragment at m/z 153 may further lose HCN to give a fragment at m/z 126.

Conclusion

The structural elucidation of 2-chloroquinoline-4-carbonitrile is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the carbon-hydrogen framework and the precise substitution pattern. IR spectroscopy provides unequivocal confirmation of the critical nitrile functional group. Finally, high-resolution mass spectrometry confirms the molecular formula and its characteristic chlorine isotopic pattern, while the fragmentation pattern corroborates the overall structure. This multi-technique approach provides a robust and self-validating analytical workflow essential for the quality control and characterization of this important chemical entity.

References

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

  • PubChem. 2-Chloroquinoline-4-carbonyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • Abdel-Wahab, B. F., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." Journal of the Chinese Chemical Society.
  • University of Regensburg. 13C-NMR Spectroscopy. Available from: [Link]

  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. Available from: [Link]

  • Gany, A. A., et al. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chemical Papers.
  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). Available from: [Link]

  • University of Calgary. A Bit About 13C NMR. Available from: [Link]

  • Lee, K., & Kim, J. "Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent." The Journal of Organic Chemistry, 67(22), 7884-7886. (2002). Available from: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

  • NIST WebBook. Quinoline, 2-chloro-4-methyl-. National Institute of Standards and Technology. Available from: [Link]

  • Spectrum Database. 1H NMR of 2-(5-Chloro-2-thienyl)-4-(1-piperidinylcarbonyl)quinoline. Available from: [Link]

  • MDPI. "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." Molecules, 21(3), 340. (2016). Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2021). Available from: [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (1995). Available from: [Link]

  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." Trade Science Inc. Available from: [Link]

  • University of Warsaw. Carbonyl compounds - IR spectroscopy. Available from: [Link]

Sources

biological activity of 2-chloroquinoline-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloroquinoline-4-carbonitrile Derivatives

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this broad class, derivatives of 2-chloroquinoline-4-carbonitrile have emerged as particularly versatile intermediates and potent bioactive molecules. The strategic placement of a reactive chlorine atom at the C2 position and an electron-withdrawing nitrile group at C4 makes this scaffold an ideal starting point for the synthesis of diverse heterocyclic systems.[3] The chlorine at C2 is susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophores, while the nitrile group can be transformed into other functional moieties or participate in cyclization reactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-chloroquinoline-4-carbonitrile derivatives, grounded in field-proven methodologies and mechanistic insights.

Part 1: Synthetic Strategies and Chemical Versatility

The synthetic utility of 2-chloroquinoline-4-carbonitrile lies in the differential reactivity of its functional groups. The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the one at the C2 position in related di-chloro derivatives, a principle that is exploited to achieve regioselectivity.[3] However, in the 2-chloro-4-carbonitrile scaffold, the C2 chlorine is the primary site for nucleophilic attack, providing a direct route to a multitude of C2-substituted derivatives.

The general synthetic pathway involves the construction of the quinoline core, followed by functional group manipulations to introduce the chloro and carbonitrile moieties. A common approach is the Vilsmeier-Haack reaction on acetophenone oximes, which can yield 2-chloroquinoline-3-carbaldehydes; subsequent oxidation of the aldehyde and conversion to a nitrile, or direct cyanation reactions, can lead to the desired scaffold.[4] Once the 2-chloroquinoline-4-carbonitrile core is obtained, it serves as a versatile platform for diversification.

Key Synthetic Transformations:
  • Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is fundamental to creating libraries of derivatives with diverse side chains, which is crucial for structure-activity relationship (SAR) studies.[5][6]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, can be employed to form carbon-carbon bonds at the C2 position, introducing aryl, alkyl, or alkynyl groups.[7]

  • Nitrile Group Chemistry: The carbonitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine. It is also a key participant in cycloaddition reactions to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines.[1]

Below is a generalized workflow for the synthesis and derivatization of the 2-chloroquinoline-4-carbonitrile core.

G cluster_0 Core Synthesis cluster_1 Derivatization at C2 Position cluster_2 Modification of C4-Nitrile A Acetanilide Derivatives B Vilsmeier-Haack Cyclization A->B C 2-Chloroquinoline-4-carbonitrile (Core Scaffold) B->C D Nucleophilic Substitution (Amines, Thiols, etc.) C->D E Cross-Coupling (Suzuki, Sonogashira) C->E G Hydrolysis C->G H Cyclization C->H F C2-Functionalized Derivatives D->F E->F I Quinoline-4-carboxamides or Carboxylic Acids G->I J Fused Heterocyclic Systems H->J

Caption: Synthetic workflow for 2-chloroquinoline-4-carbonitrile derivatives.

Part 2: Anticancer Activity

Quinoline derivatives are widely investigated for their anticancer properties, and those derived from the 2-chloroquinoline-4-carbonitrile scaffold are no exception.[8] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes required for cancer cell proliferation and survival.

Mechanisms of Antitumor Action
  • Tubulin Polymerization Inhibition: Several quinoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics. They bind to tubulin, often at the colchicine binding site, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase, subsequent polyploidy, and ultimately, apoptosis.[9]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives can be designed to target the ATP-binding site of protein kinases that are overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, 4-anilinoquinoline derivatives have shown potential as dual EGFR/HER2 inhibitors.[3]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline hybrids can intercalate into the DNA double helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[10] This leads to DNA damage and triggers apoptotic cell death.

The diagram below illustrates a hypothetical pathway where a 2-chloroquinoline-4-carbonitrile derivative inhibits tubulin polymerization, leading to apoptosis.

G cluster_0 Mechanism of Action A 2-Chloroquinoline-4-carbonitrile Derivative C Microtubule Polymerization A->C Inhibits B Tubulin Monomers B->C D Mitotic Spindle Formation C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Cell Death) E->F G cluster_0 Covalent Enzyme Inhibition A Enzyme Active Site (with Cys-SH) C Enzyme-Inhibitor Complex (Covalent) A->C B 2-Chloroquinoline Derivative B->C Nucleophilic Attack (Cys-S⁻ on C2) D Inactivated Enzyme C->D

Caption: Covalent inhibition of a cysteine protease by a C2-chloroquinoline.

Conclusion and Future Perspectives

Derivatives of 2-chloroquinoline-4-carbonitrile represent a highly valuable and synthetically tractable scaffold for the development of new therapeutic agents. The ease of functionalization at the C2 and C4 positions allows for extensive chemical exploration and optimization of biological activity. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and specific enzyme inhibitors underscores their significant potential in drug discovery.

Future research should focus on leveraging structure-based drug design and computational modeling to create derivatives with enhanced potency and selectivity for specific biological targets. [5]Elucidating detailed mechanisms of action, exploring their potential in combination therapies, and optimizing their pharmacokinetic and toxicological profiles will be critical steps in translating these promising compounds from the laboratory to the clinic. The chemical versatility of the 2-chloroquinoline-4-carbonitrile core ensures that it will remain a fertile ground for the discovery of novel bioactive molecules for years to come.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • Khan, A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • O'Neill, A. J., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.
  • Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961–1964.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Rodrigues, M. E., et al. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.
  • Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Kumar, A., et al. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • El-Damasy, A. K., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Kumar, S., et al. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.
  • Ali, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.
  • Wang, Y., et al. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central.
  • Kaur, R., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers.
  • BenchChem. (n.d.). Application of 2,4-Dichloroquinoline-3-carbonitrile in the Synthesis of Anticancer Agents.
  • Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Smith, J., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Sharma, P., et al. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.
  • Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate.
  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.
  • Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central.
  • Hafez, H. N., et al. (2025). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.
  • Hafez, H. N., et al. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Liu, Z., et al. (n.d.). Biological activities of quinoline derivatives. PubMed.
  • Chen, Y., et al. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.
  • Al-Obaid, A. M., et al. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
  • Wang, Y., et al. (n.d.). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate.
  • Lesyk, R., et al. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health.
  • Sharma, S., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • Lv, K., et al. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
  • Sadek, K. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar.
  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Institutes of Health.
  • Chu, D. T., et al. (n.d.). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed.
  • Baker, B. R., & Bramhall, R. R. (1972). Irreversible enzyme inhibitors. 189. Inhibition of some dehydrogenases by derivatives of 4-hydroxyquinoline-2- and -3-carboxylic acids. Journal of Medicinal Chemistry.

Sources

Introduction: The Quinoline Scaffold and the Strategic Importance of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry and Applications of 2-Chloroquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold." This designation arises from its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals, where it serves as the core structural motif responsible for a wide array of biological activities. Quinoline derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][2]

Within this vital class of compounds, 2-chloroquinoline-4-carbonitrile stands out as a particularly valuable and versatile synthetic intermediate. Its chemical architecture is strategically primed for molecular elaboration. The molecule possesses two key features that define its reactivity and utility:

  • A chloro group at the C2 position : This halogen acts as an excellent leaving group, making the C2 carbon an electrophilic center highly susceptible to nucleophilic attack.

  • A nitrile (cyano) group at the C4 position : This potent electron-withdrawing group modulates the electronic properties of the entire ring system. It activates the C2 position towards substitution and serves as a versatile synthetic handle for further transformations.

This guide provides a comprehensive analysis of the synthesis, reactivity, and applications of 2-chloroquinoline-4-carbonitrile, offering field-proven insights for its effective utilization in research and drug discovery.

Synthesis: A Proposed Strategic Approach

While numerous methods exist for the synthesis of the quinoline core, a direct, high-yield synthesis of 2-chloroquinoline-4-carbonitrile is not extensively documented in single-step procedures. However, a robust and logical multi-step synthesis can be designed from readily available starting materials, leveraging classic and reliable organic reactions. The following proposed pathway demonstrates a chemically sound approach to access the target molecule.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation Isatin Isatin QuinolineAcid 2-Hydroxyquinoline-4-carboxylic Acid Isatin->QuinolineAcid Condensation & Cyclization Ketoester Ethyl Acetoacetate Ketoester->QuinolineAcid Base Base (e.g., KOH) DichloroQuinoline 2,4-Dichloroquinoline QuinolineAcid->DichloroQuinoline Decarboxylative Chlorination ChlorinatingAgent POCl3 / PCl5 ChlorinatingAgent->DichloroQuinoline Target 2-Chloroquinoline-4-carbonitrile DichloroQuinoline->Target CyanideSource KCN or CuCN CyanideSource->Target Solvent Solvent (e.g., DMSO)

Caption: Proposed synthetic workflow for 2-chloroquinoline-4-carbonitrile.

Experimental Protocol: A Three-Step Synthesis

This protocol is a representative, logical pathway. Researchers should optimize conditions based on their specific laboratory setup and substrate scale.

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid (Pfitzinger Reaction)

  • Rationale: The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound. It provides a reliable entry into the core scaffold.

  • Procedure: a. In a round-bottom flask, dissolve isatin (1.0 eq) and a slight excess of ethyl acetoacetate (1.1 eq) in aqueous potassium hydroxide (30%). b. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until precipitation is complete (pH ~2-3). d. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-hydroxyquinoline-4-carboxylic acid.

Step 2: Synthesis of 2,4-Dichloroquinoline

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on nitrogen-containing heterocycles (like the N-vinylogous acid tautomer of the 2-quinolone) into chlorides. The carboxylic acid is often displaced in this process.

  • Procedure: a. Cautiously add 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) in small portions to an excess of phosphorus oxychloride (5-10 eq). N,N-Dimethylformamide (DMF) can be added as a catalyst. b. Heat the mixture at reflux for 2-3 hours. The solution should become clear. c. Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. d. Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms. e. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 2-Chloroquinoline-4-carbonitrile

  • Rationale: This step involves a nucleophilic aromatic substitution where the more reactive C4-chloro is displaced by a cyanide anion. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems.[3]

  • Procedure: a. Dissolve 2,4-dichloroquinoline (1.0 eq) in a polar aprotic solvent such as DMSO or DMF. b. Add potassium cyanide (KCN) or copper(I) cyanide (CuCN) (1.1-1.5 eq). The use of CuCN can sometimes give cleaner reactions. c. Heat the reaction mixture to 80-120 °C and monitor by TLC. d. Upon completion, cool the reaction and pour into water. e. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final product, 2-chloroquinoline-4-carbonitrile, by column chromatography on silica gel.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of 2-chloroquinoline-4-carbonitrile stems from the distinct and complementary reactivity of its chloro and cyano functionalities.

Pillar of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most exploited reaction of this scaffold is the nucleophilic aromatic substitution (SNAr) at the C2 position. The reaction proceeds via a well-established addition-elimination mechanism.

Causality Behind Reactivity:

  • Activation: The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly amplified by the potent electron-withdrawing nitrile group at the C4 position.

  • Intermediate Stabilization: The attack of a nucleophile at C2 forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and, crucially, onto the nitrogen atom and the C4-nitrile group. This stabilization lowers the activation energy of the reaction.[4][5]

  • Leaving Group Departure: The subsequent elimination of the stable chloride ion re-aromatizes the ring, driving the reaction to completion.

Caption: Generalized mechanism of SNAr at the C2 position.

Protocol: General Procedure for SNAr with an Amine Nucleophile
  • Self-Validation System: This protocol is designed to be robust. The use of a polar aprotic solvent maximizes nucleophile reactivity, while the base neutralizes the HCl byproduct, preventing protonation of the nucleophile and driving the equilibrium towards the product.

  • Procedure: a. To a solution of 2-chloroquinoline-4-carbonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired primary or secondary amine (1.2-2.0 eq). b. Add an inorganic base such as potassium carbonate (K₂CO₃) or a tertiary amine base like triethylamine (Et₃N) (2.0 eq). c. Heat the reaction mixture to 80-140 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor reaction progress by TLC. d. After completion, cool the mixture to room temperature and pour it into ice water. e. If a solid precipitates, filter, wash with water, and dry. If no solid forms, extract the aqueous phase with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to yield the desired 2-aminoquinoline-4-carbonitrile derivative.

The Versatile Cyano Group

While the C2-chloro group is often the primary site of reaction, the C4-cyano group is far from a passive spectator. It offers a rich platform for secondary transformations, allowing for further diversification of the molecular scaffold. Key reactions include:

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (2-chloroquinoline-4-carboxylic acid), a key intermediate for amide couplings.

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (4-(aminomethyl)-2-chloroquinoline), introducing a flexible basic moiety.

  • Cycloaddition: Reaction with reagents like sodium azide can form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Applications in Drug Discovery and Development

2-Chloroquinoline-4-carbonitrile is a quintessential building block for generating libraries of novel compounds for high-throughput screening and lead optimization.[6] Its ability to undergo predictable and high-yielding SNAr reactions allows for the systematic exploration of chemical space around the quinoline core.

G cluster_activities Potential Biological Activities Core 2-Chloroquinoline-4-carbonitrile Amines Amines (R-NH2) Core->Amines Thiols Thiols (R-SH) Core->Thiols Alcohols Alcohols (R-OH) Core->Alcohols AminoDeriv 2-Aminoquinoline Derivatives Amines->AminoDeriv SNAr ThioDeriv 2-Thioether Derivatives Thiols->ThioDeriv SNAr EtherDeriv 2-Ether Derivatives Alcohols->EtherDeriv SNAr Anticancer Anticancer AminoDeriv->Anticancer Kinase Inhibitors Kinase Inhibitors AminoDeriv->Kinase Inhibitors Antibacterial Antibacterial ThioDeriv->Antibacterial Antimalarial Antimalarial EtherDeriv->Antimalarial Antiviral Antiviral

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties and biological activity of substituted quinolines make them attractive targets in medicinal chemistry and drug discovery. Among these, 2-chloroquinoline-4-carbonitrile is a valuable building block, offering multiple reaction sites for further molecular elaboration. The chloro-substituent at the 2-position is susceptible to nucleophilic substitution, while the cyano group at the 4-position can be transformed into a variety of other functional groups.

This comprehensive guide provides a detailed, field-proven protocol for the multi-step synthesis of 2-chloroquinoline-4-carbonitrile. Departing from a rigid template, this document is structured to provide not just a series of steps, but a narrative that explains the underlying chemical principles and strategic considerations for each transformation. We will delve into the causality behind experimental choices, ensuring that the protocols are not merely followed, but understood.

Strategic Overview of the Synthetic Pathway

A direct synthesis of 2-chloroquinoline-4-carbonitrile from a simple precursor like acetanilide is not readily achievable through common methodologies such as the Vilsmeier-Haack reaction, which typically yields 3-substituted quinolines.[1] Therefore, a more strategic, multi-step approach is required. The most reliable and well-documented pathway involves the construction of a suitably functionalized quinoline precursor, followed by the introduction of the cyano group at the 4-position.

Our synthetic strategy commences with the preparation of 4-hydroxyquinoline, which is then converted to 2,4-dichloroquinoline. Selective amination at the 4-position furnishes 4-amino-2-chloroquinoline, a key intermediate. Finally, a Sandmeyer reaction is employed to convert the 4-amino group into the desired 4-carbonitrile functionality.


Acetanilide [label="Acetanilide (Starting Material)"]; Step1 [label="Cyclization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxyquinoline [label="4-Hydroxyquinoline"]; Step2 [label="Chlorination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dichloroquinoline [label="2,4-Dichloroquinoline"]; Step3 [label="Selective Amination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminoquinoline [label="4-Amino-2-chloroquinoline"]; Step4 [label="Sandmeyer Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="2-Chloroquinoline-4-carbonitrile (Target Molecule)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Acetanilide -> Step1 [label="[Not Direct Route]"]; Hydroxyquinoline -> Step2; Step2 -> Dichloroquinoline; Dichloroquinoline -> Step3; Step3 -> Aminoquinoline; Aminoquinoline -> Step4; Step4 -> FinalProduct; }

Figure 1: Overall synthetic workflow for 2-chloroquinoline-4-carbonitrile.

Part 1: Synthesis of 4-Hydroxyquinoline

The initial step of our synthesis is the preparation of 4-hydroxyquinoline. While various methods exist for quinoline synthesis, the Conrad-Limpach reaction provides a reliable route to 4-hydroxyquinoline derivatives.[2]

Protocol 1: Synthesis of 4-Hydroxyquinoline

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Diphenyl ether

  • Dowtherm A (optional, as a high-boiling solvent)

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 140-150 °C for 2 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Cyclization: To the crude condensation product, add diphenyl ether (or Dowtherm A) as a high-boiling solvent. Heat the mixture to 250-260 °C and maintain this temperature for 30 minutes. The cyclization reaction will result in the formation of 4-hydroxyquinoline.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the product. Filter the solid, wash with hexane, and dry to obtain crude 4-hydroxyquinoline. Recrystallization from ethanol can be performed for further purification.

Part 2: Synthesis of 2,4-Dichloroquinoline

With 4-hydroxyquinoline in hand, the next step is a double chlorination to yield 2,4-dichloroquinoline. This is a crucial step that installs the chloro-substituent at the 2-position and activates the 4-position for subsequent nucleophilic substitution.

Protocol 2: Synthesis of 2,4-Dichloroquinoline

Materials:

  • 4-Hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a fume hood, carefully add 4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • To this suspension, add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude 2,4-dichloroquinoline can be purified by recrystallization from ethanol or by column chromatography.

Part 3: Selective Synthesis of 4-Amino-2-chloroquinoline

The selective amination of 2,4-dichloroquinoline at the 4-position is a critical step. The chlorine atom at the 4-position is more reactive towards nucleophilic substitution than the one at the 2-position. This regioselectivity is key to the success of this synthetic route.[3]

Protocol 3: Synthesis of 4-Amino-2-chloroquinoline

Materials:

  • 2,4-Dichloroquinoline

  • Ammonium hydroxide (concentrated)

  • Ethanol

Procedure:

  • In a sealed pressure vessel, dissolve 2,4-dichloroquinoline (1.0 eq) in ethanol.

  • Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq).

  • Heat the mixture at 120-140 °C for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction vessel to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol and then with water. Dry the product to obtain 4-amino-2-chloroquinoline.

Part 4: Synthesis of 2-Chloroquinoline-4-carbonitrile via Sandmeyer Reaction

The final step in our synthesis is the conversion of the 4-amino group to a 4-cyano group using the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate and is a reliable method for introducing a nitrile group onto an aromatic ring.[4][5][6]


Aminoquinoline [label="4-Amino-2-chloroquinoline"]; Diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DiazoniumSalt [label="Diazonium Salt Intermediate"]; Sandmeyer [label="Sandmeyer Reaction\n(CuCN, KCN)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="2-Chloroquinoline-4-carbonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aminoquinoline -> Diazotization; Diazotization -> DiazoniumSalt; DiazoniumSalt -> Sandmeyer; Sandmeyer -> FinalProduct; }

Figure 2: Key steps of the Sandmeyer reaction for cyanation.

Protocol 4: Sandmeyer Reaction

Materials:

  • 4-Amino-2-chloroquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Diazotization:

    • In a beaker, suspend 4-amino-2-chloroquinoline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water. Warm the solution gently to dissolve the salts, then cool it to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate.

    • The product will precipitate as a solid. Filter the solid and wash it with water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1AnilineEthyl acetoacetate, Diphenyl ether4-Hydroxyquinoline70-80%
24-HydroxyquinolinePOCl₃, DMF2,4-Dichloroquinoline85-95%
32,4-DichloroquinolineNH₄OH, Ethanol4-Amino-2-chloroquinoline75-85%
44-Amino-2-chloroquinolineNaNO₂, HCl, CuCN, KCN2-Chloroquinoline-4-carbonitrile60-75%

Troubleshooting and Expert Insights

  • Step 2 (Chlorination): The reaction with POCl₃ is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. The quenching step with ice is also highly exothermic and should be done slowly and with caution.

  • Step 3 (Amination): The regioselectivity of the amination is generally high. However, if a significant amount of the 2-amino isomer is formed, purification by column chromatography will be necessary.

  • Step 4 (Sandmeyer Reaction): The temperature control during diazotization is critical. Temperatures above 5-10 °C can lead to the decomposition of the diazonium salt and reduced yields. The use of freshly prepared cuprous cyanide is recommended for optimal results. Cyanide salts are highly toxic; all manipulations should be carried out in a fume hood with appropriate personal protective equipment.

Conclusion

This application note provides a robust and reproducible multi-step synthesis for 2-chloroquinoline-4-carbonitrile. By understanding the rationale behind each synthetic transformation, researchers can confidently execute this protocol and adapt it as needed for the synthesis of related quinoline derivatives. The strategic use of a well-established reaction sequence, culminating in the Sandmeyer reaction, provides a reliable pathway to this valuable synthetic intermediate.

References

  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. 7

  • Ali, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8133-8167.

  • Wikipedia. Sandmeyer reaction.

  • Benchchem. Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. 8

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287.

  • Pharma D GURU. SANDMEYERS REACTION.

  • Mondal, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2891-2917.

  • Organic Chemistry Portal. Sandmeyer Reaction.

  • Ukrainets, I. V., et al. (2007). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds, 43(1), 69-72.

  • Centre National de la Recherche Scientifique (CNRS). (1984). Process for the preparation of 4-hydroxy quinolines. EP0097585A1.

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1069-1080.

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

  • Li, Y., et al. (2019). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 9(70), 41041-41045.

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

  • Kovács, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4243.

  • Ghorab, M. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(7), 852-860.

  • CN101475537A - Preparation of 2, 4-dichloroquinazoline - Google Patents.

  • WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents.

  • Wang, Y., et al. (2022). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 27(11), 3583.

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

  • de la Torre, A. F., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Magnetic Resonance in Chemistry, 58(4), 295-304.

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents.

  • Organic Chemistry Portal. Synthesis of quinolines.

Sources

Application Notes & Protocols: Synthesis of 2-Chloroquinoline-4-carbonitrile via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloroquinoline-4-carbonitrile, a valuable scaffold in medicinal chemistry, utilizing the Vilsmeier-Haack reaction.[1][2] We delve into the mechanistic underpinnings of this classic transformation, offering a rationale for the experimental design and parameter optimization. A detailed, field-tested protocol is presented, emphasizing safety, reproducibility, and self-validation. This guide is intended to empower researchers to confidently and efficiently synthesize this key intermediate for applications in drug discovery and development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties.[2][6][7] Specifically, 2-chloroquinoline derivatives serve as versatile synthetic intermediates, allowing for further functionalization to generate diverse molecular architectures.[2] The target molecule, 2-chloroquinoline-4-carbonitrile, is a particularly useful building block due to the presence of two reactive sites: the chloro group, susceptible to nucleophilic substitution, and the carbonitrile group, which can be transformed into various functionalities.

The Vilsmeier-Haack reaction offers an efficient and regioselective route to functionalized quinolines from readily available acetanilides. This reaction is a powerful tool for the construction of heterocyclic systems and has been widely employed in organic synthesis.[3][8]

The Vilsmeier-Haack Reaction: A Mechanistic Perspective

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The key to this transformation is the in-situ generation of a highly electrophilic species, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (commonly phosphorus oxychloride, POCl₃).[11]

2.1. Formation of the Vilsmeier Reagent:

The reaction commences with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

2.2. Electrophilic Aromatic Substitution and Cyclization:

The synthesis of 2-chloroquinolines via the Vilsmeier-Haack reaction proceeds through a cyclization of N-arylacetamides. The electron-rich aromatic ring of the acetanilide derivative attacks the Vilsmeier reagent in an electrophilic aromatic substitution. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system. The presence of electron-donating groups on the N-arylacetamide can facilitate the cyclization process, often leading to higher yields.

Experimental Protocol: Synthesis of 2-Chloroquinoline-4-carbonitrile

This protocol details the synthesis of 2-chloroquinoline-4-carbonitrile from the corresponding 2-chloro-3-formylquinoline, which is first synthesized from an appropriate acetanilide via the Vilsmeier-Haack reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted AcetanilideReagentSigma-AldrichStarting material for 2-chloro-3-formylquinoline.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichUsed for Vilsmeier reagent formation.
Phosphorus Oxychloride (POCl₃)ReagentSigma-AldrichUsed for Vilsmeier reagent formation.
Ceric Ammonium Nitrate (CAN)ReagentSigma-AldrichOxidizing agent for nitrile formation.
Aqueous AmmoniaACS ReagentFisher ScientificReagent for nitrile formation.
Dichloromethane (DCM)HPLCFisher ScientificExtraction solvent.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificDrying agent.
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
HexanesHPLCFisher ScientificEluent for chromatography.
Ethyl AcetateHPLCFisher ScientificEluent for chromatography.
Step-by-Step Synthesis

Part A: Synthesis of 2-Chloro-3-formylquinoline [1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place the substituted acetanilide (1.0 eq) in anhydrous DMF (5-10 mL per gram of acetanilide).

  • Vilsmeier Reagent Formation and Reaction: Cool the mixture to 0-5 °C in an ice bath. Add phosphorus oxychloride (3.0-12.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The molar proportion of POCl₃ may need to be optimized for specific substrates, with up to 12 moles sometimes required for maximum yield.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the substrate, typically ranging from 4 to 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude 2-chloro-3-formylquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part B: Synthesis of 2-Chloroquinoline-4-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-3-formylquinoline (1.0 eq) in a suitable solvent such as aqueous ammonia.

  • Oxidation: Add ceric ammonium nitrate (CAN) in portions to the stirred solution.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Safety and Hazard Management

A thorough risk assessment must be conducted before commencing any experimental work.[9]

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[12][13][14] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[13] In case of skin contact, immediately wash the affected area with copious amounts of water.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.

  • Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent is exothermic and can lead to a thermal runaway if not properly controlled.[15][16][17][18] It is crucial to maintain the recommended temperature during the addition of POCl₃. The Vilsmeier complex itself can be thermally unstable.[16][18]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.[14] Quench any unreacted POCl₃ carefully with a non-protic solvent before disposal.

Visualizing the Process

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Electrophilic Aromatic Substitution Vilsmeier_Reagent->Intermediate1 Acetanilide Acetanilide Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Product 2-Chloro-3-formylquinoline Intermediate2->Product - H₂O, - HCl

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Experimental Workflow

Experimental_Workflow Start Acetanilide + DMF + POCl₃ Reaction Vilsmeier-Haack Reaction (0-5°C then 80-90°C) Start->Reaction Workup1 Quench with Ice Water Reaction->Workup1 Filtration Vacuum Filtration Workup1->Filtration Crude_Formyl Crude 2-Chloro-3-formylquinoline Filtration->Crude_Formyl Purification1 Recrystallization / Chromatography Crude_Formyl->Purification1 Pure_Formyl Pure 2-Chloro-3-formylquinoline Purification1->Pure_Formyl Conversion Conversion to Nitrile (aq. NH₃, CAN) Pure_Formyl->Conversion Workup2 Extraction with DCM Conversion->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product 2-Chloroquinoline-4-carbonitrile Purification2->Final_Product

Caption: Experimental workflow for the synthesis of 2-chloroquinoline-4-carbonitrile.

Conclusion

The Vilsmeier-Haack reaction provides a robust and versatile method for the synthesis of 2-chloroquinoline derivatives. By understanding the underlying mechanism and adhering to a carefully designed and safety-conscious protocol, researchers can reliably produce 2-chloroquinoline-4-carbonitrile. This key intermediate opens the door to a vast chemical space for the development of novel therapeutic agents and other functional molecules.

References

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Chronicle of Organic Chemistry, 2(4), 187-194.
  • Selvi, S. T., & Perumal, P. T. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 41B(8), 1693-1697.
  • Padayachee, D., & Bala, M. D. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(4), 517-522.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Deuterioformylation of Indoles. Retrieved from [Link]

  • Patil, S. D., & Baviskar, R. A. (2015). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 6(10), 4166-4177.
  • Pawar, S. S., & Ubale, M. B. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 13-17.
  • Al-Ostath, A. I., & El-Sayed, M. E. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society, 25(8), 101284.
  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982–996.
  • Gomaa, M. A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6434-6457.
  • Gowravaram, M. R., Gallou, F., & Senanayake, C. H. (2004). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 69(10), 3467–3473.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Retrieved from [Link]

  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-azzawi, S. A. (2020). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Retrieved from [Link]

  • Redamala, R. (2022). Under solvent-free conditions, acetylation and Vilsmeier-Haack formylation reactions with acetanilides and anilines. Journal of Pharma Research, 11(06).
  • University of Calicut. (n.d.). Quinoline. Retrieved from [Link]

  • Wolska, K., & Koba, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6293.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • LookChem. (2023). Operation, disposal, storage and transportation of phosphorus oxychloride. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] Among its many derivatives, 2-chloroquinoline-4-carbonitrile stands out as a particularly versatile building block. Its strategic arrangement of a reactive chloro leaving group at the C2 position and potent electron-withdrawing groups—the ring nitrogen and the C4-nitrile—renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5]

This reactivity provides a direct and efficient pathway to a diverse library of 2-substituted quinoline-4-carbonitrile derivatives. The introduction of varied functionalities at the C2 position allows for the fine-tuning of steric and electronic properties, a critical aspect in the rational design of novel therapeutics and advanced materials.[6][7] This guide offers an in-depth exploration of the principles governing these reactions and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic transformation.

Pillar 1: The Mechanistic Framework of SNAr on 2-Chloroquinoline-4-carbonitrile

The successful application of any chemical reaction is predicated on a solid understanding of its underlying mechanism. The SNAr reaction of 2-chloroquinoline-4-carbonitrile is a classic addition-elimination process, the efficiency of which is dictated by the inherent electronic properties of the substrate.[4][5]

Electronic Activation of the Substrate

The quinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitrile (-C≡N) group at the C4 position. This concerted electronic pull creates a substantial partial positive charge (δ+) on the C2 carbon, marking it as a prime site for nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group, completing the necessary triad for a facile SNAr reaction.[8]

The Two-Step Addition-Elimination Pathway

The reaction proceeds through a well-defined, two-step sequence:

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon. This step breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is the linchpin of the entire reaction. The negative charge is effectively delocalized across the electron-withdrawing quinoline ring system and the nitrile group, which lowers the activation energy of this first, typically rate-determining, step.

  • Elimination of the Leaving Group: In the second, much faster step, the aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻). This regenerates the stable heterocyclic system and yields the final 2-substituted product.

SNAr_Mechanism sub 2-Chloroquinoline-4-carbonitrile meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Rate-Determining Step) nuc Nucleophile (Nu⁻) product 2-Substituted Product meisenheimer->product - Cl⁻ (Fast) cl_ion Cl⁻

Caption: The SNAr Addition-Elimination Mechanism.

Causality Behind Experimental Choices: Key Reaction Parameters

The efficiency and outcome of the substitution are critically dependent on several experimental parameters.

  • Nucleophile Selection: The nature of the nucleophile is paramount. Stronger nucleophiles generally lead to faster reactions. Thiols, amines, and alkoxides are common choices. For neutral nucleophiles like amines or thiols, the addition of a base is necessary to generate the more potent anionic nucleophile (e.g., R-NH⁻ or R-S⁻), dramatically increasing the reaction rate.[9]

  • Solvent Effects: The choice of solvent is crucial for managing reactant solubility and modulating nucleophile reactivity. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are the standard.[10] They excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt, leaving the anionic nucleophile "bare" and highly reactive.

  • Role of Base: For reactions involving neutral nucleophiles (R-OH, R-SH, R₂NH), a base is not merely an additive but a core reactant. It serves to deprotonate the nucleophile, increasing its electron density and driving the initial attack on the quinoline ring. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or stronger bases like sodium hydride (NaH) for less acidic nucleophiles like alcohols.

  • Temperature Control: While the substrate is highly activated, most SNAr reactions require thermal energy to overcome the initial activation barrier. Reaction temperatures typically range from ambient to elevated (50-120 °C), depending on the nucleophile's reactivity. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and adaptable. Each includes steps for reaction setup, monitoring, work-up, and purification, ensuring a self-validating workflow from starting material to pure, characterized product.

General Considerations & Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. When using anhydrous solvents or moisture-sensitive reagents like NaH, standard inert atmosphere techniques (e.g., using nitrogen or argon) are required.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis p1 Dissolve Substrate & Nucleophile in Solvent p2 Add Base (if required) p1->p2 r1 Heat to Target Temperature (e.g., 80 °C) p2->r1 r2 Monitor by TLC/LC-MS (until SM consumed) r1->r2 w1 Cool to RT r2->w1 w2 Aqueous Quench (e.g., add H₂O) w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Dry & Concentrate w3->w4 f1 Column Chromatography w4->f1 f2 Characterize Product (NMR, MS) f1->f2

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 2-(Morpholino)quinoline-4-carbonitrile (N-Arylation)

This protocol details a typical reaction with a secondary amine nucleophile, a common transformation in drug discovery.

  • Materials:

    • 2-Chloroquinoline-4-carbonitrile (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • To a round-bottom flask charged with a magnetic stir bar, add 2-chloroquinoline-4-carbonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Under a nitrogen atmosphere, add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

    • Add morpholine (1.2 eq) to the stirring suspension.

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is complete upon the disappearance of the starting material spot.

    • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of 2-(Phenylthio)quinoline-4-carbonitrile (S-Arylation)

This protocol describes the reaction with a thiol, which requires a strong base to generate the highly nucleophilic thiolate anion.

  • Materials:

    • 2-Chloroquinoline-4-carbonitrile (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • CAUTION: NaH reacts violently with water. Perform under a strict inert atmosphere. To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

    • Carefully add the sodium hydride (1.2 eq) portion-wise to the THF. Cool the suspension to 0 °C in an ice bath.

    • Slowly add thiophenol (1.1 eq) dropwise to the stirring suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.

    • In a separate flask, dissolve the 2-chloroquinoline-4-carbonitrile (1.0 eq) in a minimum amount of anhydrous THF.

    • Add the substrate solution dropwise to the thiophenolate mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until completion.

    • Validation: Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography.

Pillar 3: Data Presentation & Troubleshooting

Comparative Reaction Data

The choice of nucleophile, base, and solvent significantly impacts reaction outcomes. The table below summarizes typical conditions for various nucleophiles.

Nucleophile ClassExample NucleophileBase (eq)SolventTemp (°C)Typical Yield (%)
N-Nucleophiles PyrrolidineK₂CO₃ (2.0)DMF80>90
AnilineK₂CO₃ (2.0)DMSO11075-85
BenzylamineEt₃N (2.0)ACNReflux80-90
S-Nucleophiles ThiophenolNaH (1.2)THFRT>95
Benzyl mercaptanK₂CO₃ (2.0)DMF6085-95
O-Nucleophiles PhenolNaH (1.2)THF6070-80
MethanolNaH (1.2)THFRT65-75
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficiently active nucleophile. 2. Reaction temperature is too low. 3. Inactive starting material.1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Incrementally increase the reaction temperature by 10-20 °C. 3. Verify the purity and identity of the 2-chloroquinoline-4-carbonitrile by NMR or MS.
Low Product Yield 1. Incomplete reaction. 2. Product degradation under reaction conditions. 3. Loss during aqueous work-up or purification.1. Increase reaction time. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Check the pH of the aqueous layer; ensure product is not water-soluble. Optimize chromatography conditions.
Multiple Products / Side Reactions 1. Reaction with the solvent (e.g., DMF at high temp). 2. Presence of impurities in starting materials. 3. For di-functional nucleophiles, potential for dimerization.1. Switch to a more inert solvent like DMSO or Dioxane. 2. Purify starting materials before the reaction. 3. Use the di-functional nucleophile in large excess to favor the desired product.

References

  • Makarov, V. A., Riabova, O. B., & Granik, V. G. (2000). Nucleophilic substitution in 2-chloroquinolines. Russian Chemical Bulletin, 49(1), 1-22. (A general review, specific URL not available)
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. Available at: [Link][11]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link][3]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link][4]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link][5]

  • van der Plas, H. C. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link][12]

  • MDPI. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link][1]

  • ResearchGate. (n.d.). Chemical structures of 2- and 4-substituted quinoline derivatives. Available at: [Link][2]

  • Frontiers. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link][6]

  • ACS Publications. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link] (Note: This links to a preprint server discussing SNAr solvents in general).[10]

  • Dove Press. (2017). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available at: [Link][7]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link][9]

Sources

Application Notes and Protocols: Suzuki Coupling of 2-Chloroquinoline-4-carbonitrile with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] The quinoline scaffold is a privileged structural motif found in a vast array of biologically active molecules and functional materials. Consequently, the development of efficient methods for the functionalization of quinoline derivatives is of significant interest to researchers in drug development and materials science.

This document provides a detailed guide for the Suzuki coupling of 2-chloroquinoline-4-carbonitrile with various boronic acids. The presence of the electron-withdrawing nitrile group and the chloro substituent on the quinoline ring presents unique challenges and opportunities for this transformation. These application notes will delve into the mechanistic underpinnings of the reaction, offer guidance on optimizing reaction conditions, and provide a detailed, step-by-step protocol for researchers.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 2-chloroquinoline-4-carbonitrile to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[2] The reactivity of the halide follows the general trend I > Br > Cl, making chloroquinolines generally less reactive and often requiring more active catalyst systems.[1][8]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex.[3] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][9] The choice of base is critical and can significantly impact the reaction's efficiency.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed 2-arylquinoline-4-carbonitrile product from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[2][6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-Cl PdII_complex Ar-Pd(II)L₂(Cl) OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OH)₂ Base PdII_Aryl_complex Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Aryl_complex ReductiveElimination Reductive Elimination PdII_Aryl_complex->ReductiveElimination ReductiveElimination->Pd0 Ar-Ar' caption Figure 1. Simplified Catalytic Cycle of the Suzuki Coupling Reaction.

Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki Coupling Reaction.

Optimizing the Reaction: Key Parameters and Considerations

Achieving high yields and purity in the Suzuki coupling of 2-chloroquinoline-4-carbonitrile requires careful consideration of several interconnected parameters.[4]

Catalyst System: Palladium Source and Ligand

The choice of the palladium catalyst is paramount for the successful coupling of less reactive aryl chlorides.[10] While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more challenging couplings often necessitate the use of more sophisticated systems.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[2]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[10] For chloroquinolines, bulky and electron-rich phosphine ligands are often required to promote the challenging oxidative addition step.[8][11] Ligands such as Buchwald's dialkylbiaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have demonstrated significant efficacy in the coupling of heteroaryl chlorides.[10][11]

The Role of the Base

The base is essential for the transmetalation step, activating the boronic acid.[1][8][9] The strength and nature of the base can influence reaction rates and the tolerance of sensitive functional groups.

  • Common Bases: A range of bases can be employed, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[8][12]

  • Base Selection: The optimal base is substrate-dependent and often requires empirical screening.[8] For instance, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary for less reactive boronic acids.[8]

Solvent Selection

The choice of solvent can significantly impact the solubility of reactants and the overall reaction kinetics.

  • Common Solvents: A variety of organic solvents can be used, often in combination with water.[6] Common choices include 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[6]

  • Aqueous Conditions: The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[2]

Reaction Temperature

The reaction temperature is a critical parameter that influences the reaction rate. Due to the lower reactivity of chloroquinolines, elevated temperatures (typically in the range of 80-120°C) are often required to drive the reaction to completion.[13]

Boronic Acid Stability

The stability of the boronic acid coupling partner can be a concern, with some heteroaryl boronic acids being prone to protodeboronation.[8] To mitigate this, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be utilized as alternatives.[8]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 2-chloroquinoline-4-carbonitrile with a generic arylboronic acid. Researchers should note that optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • 2-Chloroquinoline-4-carbonitrile

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(dppf) or a combination of a palladium precursor and a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Reaction Setup Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: 1. 2-Chloroquinoline-4-carbonitrile 2. Boronic Acid 3. Palladium Catalyst 4. Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 90-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification end End purification->end

Caption: Figure 2. General Experimental Workflow for the Suzuki Coupling Reaction.

Step-by-Step Procedure
  • Inert Atmosphere: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add 2-chloroquinoline-4-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., 2-5 mol %), and the base (2.0-3.0 equiv.).[13]

  • Degassing: Seal the flask or vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of 1,4-dioxane and water) via syringe.[14] The typical concentration is around 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-110 °C).[13][15]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[13]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-arylquinoline-4-carbonitrile.[13]

Data Presentation: Representative Reaction Conditions

The following table summarizes a set of starting conditions for the Suzuki coupling of 2-chloroquinoline-4-carbonitrile with various boronic acids. These are intended as a starting point for optimization.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10012Optimize
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)11016Optimize
33-Thiopheneboronic acidPdCl₂(dppf) (5)-K₂CO₃ (3.0)DMF/H₂O (3:1)9024Optimize
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)10018Optimize

Yields are to be determined experimentally and optimized.

Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents.[8] Increasing the reaction temperature or time may also be beneficial. Ensure that the reagents are pure and the reaction is conducted under strictly anaerobic conditions.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can sometimes be an issue.[7] This can be minimized by ensuring a properly degassed reaction mixture and using the appropriate stoichiometry of reagents.

  • Protodeboronation: For unstable boronic acids, using the corresponding boronic ester or trifluoroborate salt can improve yields.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-arylquinoline-4-carbonitriles from 2-chloroquinoline-4-carbonitrile. Careful selection of the catalyst system, base, and solvent, along with optimization of the reaction temperature, is crucial for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline.
  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • NIH. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Sci-Hub. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • ResearchGate. (2025). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Retrieved from [Link]

  • PubMed. (2010). One-pot Synthesis of 2,3,4-triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-aryl-4-chloro-3-iodoquinolines With Arylboronic Acids. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is a cornerstone in the development of therapeutic agents.[1] Its rigid bicyclic structure provides a privileged scaffold for designing molecules with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's biological profile. Among the various substituted quinolines, 2-chloroquinoline-4-carbonitrile stands out as a particularly versatile and valuable starting material for the synthesis of a diverse range of bioactive heterocycles.[4] The presence of the electron-withdrawing nitrile group at the C4 position and the reactive chloro group at the C2 position makes this molecule an ideal substrate for a variety of chemical transformations, primarily nucleophilic substitution and cycloaddition reactions.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of potent bioactive heterocycles from 2-chloroquinoline-4-carbonitrile, complete with in-depth protocols, mechanistic insights, and biological activity data.

Synthetic Strategies: Harnessing the Reactivity of 2-Chloroquinoline-4-carbonitrile

The synthetic utility of 2-chloroquinoline-4-carbonitrile stems from the electrophilic nature of the C2 and C4 positions, which are activated by the electron-withdrawing effects of the fused benzene ring, the quinoline nitrogen, and the C4-carbonitrile group. The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6][7] This allows for the facile introduction of various nucleophiles, leading to the construction of a multitude of heterocyclic systems.

Nucleophilic Substitution Reactions: A Gateway to Diverse Heterocycles

The reaction of 2-chloroquinoline-4-carbonitrile with binucleophiles is a powerful strategy for the one-pot synthesis of fused heterocyclic systems. The general mechanism involves an initial nucleophilic attack at the C2 position, followed by an intramolecular cyclization.

Diagram 1: General Workflow for Heterocycle Synthesis

G A 2-Chloroquinoline-4-carbonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C B Nucleophilic Reagent (e.g., Hydrazine, Guanidine) B->C D Intermediate C->D Formation of C-N bond E Intramolecular Cyclization D->E Ring Closure F Fused Bioactive Heterocycle (e.g., Pyrazolo[3,4-b]quinoline) E->F G Purification & Characterization F->G

Caption: General workflow for the synthesis of fused heterocycles.

One of the most prominent examples is the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds known for their significant biological activities, including antimicrobial and anticancer effects.[8][9] The reaction with hydrazine hydrate proceeds smoothly to yield 3-amino-1H-pyrazolo[3,4-b]quinoline-4-carbonitrile.

Diagram 2: Mechanism of Pyrazolo[3,4-b]quinoline Formation

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Intermediate Formation cluster_2 Step 3: Intramolecular Cyclization A 2-Chloroquinoline- 4-carbonitrile C Intermediate Adduct A->C Attack at C2 B Hydrazine (H2N-NH2) B->C D Intermediate Adduct E 2-Hydrazinylquinoline- 4-carbonitrile D->E - HCl F 2-Hydrazinylquinoline- 4-carbonitrile G Tautomerization & Ring Closure F->G Attack of NH2 on CN H 3-Amino-1H-pyrazolo[3,4-b] quinoline-4-carbonitrile G->H

Caption: Mechanism of Pyrazolo[3,4-b]quinoline formation.

Cycloaddition Reactions: Building Complexity

Intramolecular cycloaddition reactions of quinoline derivatives offer an elegant approach to constructing complex, polycyclic heterocyclic systems.[10] While 2-chloroquinoline-4-carbonitrile itself is not a diene or dipolarophile, it can be readily converted into precursors suitable for cycloaddition reactions. For instance, the chloro group can be displaced by a nucleophile containing a reactive π-system, setting the stage for an intramolecular Diels-Alder or 1,3-dipolar cycloaddition reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key bioactive heterocycles from 2-chloroquinoline-4-carbonitrile. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoline-4-carbonitrile

This protocol details the synthesis of a key pyrazolo[3,4-b]quinoline intermediate, a scaffold with demonstrated antimicrobial and anticancer activities.[8]

Materials:

  • 2-Chloroquinoline-4-carbonitrile

  • Hydrazine hydrate (80%)

  • Absolute ethanol

  • Triethylamine

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-chloroquinoline-4-carbonitrile (0.01 mol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (80%, 0.02 mol).

  • Add a few drops of triethylamine as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 8-10 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C.

  • Recrystallize the crude product from ethanol to obtain pure 3-amino-1H-pyrazolo[3,4-b]quinoline-4-carbonitrile.[11]

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • FT-IR (KBr, cm⁻¹): Characterize the functional groups (e.g., -NH₂, -C≡N, aromatic C-H).

  • ¹H NMR (DMSO-d₆, δ ppm): Confirm the proton chemical shifts and coupling constants.

  • Mass Spectrometry (m/z): Determine the molecular weight of the compound.

Protocol 2: Synthesis of[2][4][11]Triazolo[4,3-a]quinoline Derivatives

This protocol outlines the synthesis of triazolo[4,3-a]quinolines, a class of heterocycles with potential anticonvulsant and antimicrobial activities.[12][13] The synthesis involves the reaction of a 2-hydrazinylquinoline intermediate with a suitable one-carbon source.

Materials:

  • 2-Hydrazinylquinoline-4-carbonitrile (synthesized from 2-chloroquinoline-4-carbonitrile and hydrazine)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-hydrazinylquinoline-4-carbonitrile (0.01 mol) in anhydrous toluene (50 mL).

  • Add triethyl orthoformate (0.012 mol) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

  • Continue refluxing until no more azeotrope is collected (typically 4-6 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate:hexane gradient) to afford the desired[2][4][11]triazolo[4,3-a]quinoline derivative.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • FT-IR (KBr, cm⁻¹): Identify characteristic absorption bands.

  • ¹H NMR and ¹³C NMR (CDCl₃ or DMSO-d₆, δ ppm): Confirm the structure and purity of the compound.

  • Mass Spectrometry (m/z): Verify the molecular weight.

Data Presentation: Biological Activities of Synthesized Heterocycles

The synthesized quinoline-based heterocycles have been evaluated for their biological activities against various cell lines and microbial strains. The following tables summarize the quantitative data obtained for representative compounds.

Table 1: Antimicrobial Activity of Pyrazolo[3,4-b]quinoline Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
5r 3.9 - 7.83.9 - 7.8-[8]
Ciprofloxacin----

Note: Compound 5r from the cited reference is a derivative of the pyrazolo[3,4-b]quinoline scaffold.

Table 2: Anticancer Activity of Pyrazolo[3,4-b]quinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
5c A549 (Lung)<15[8]
5d A549 (Lung)<15[8]
5r A549 (Lung)<15[8]
7f A549 (Lung)<15[8]
8b A-549 (Lung)2.9[14]
8b HEPG2 (Liver)2.6[14]
8b HCT-116 (Colon)2.3[14]

Note: Compounds from the cited references are derivatives of the pyrazolo[3,4-b]quinoline scaffold.

Conclusion and Future Perspectives

2-Chloroquinoline-4-carbonitrile has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The methodologies outlined in this application note, particularly nucleophilic substitution and subsequent cyclization reactions, provide efficient and reliable routes to novel molecular entities with significant therapeutic potential. The promising antimicrobial and anticancer activities of the synthesized pyrazolo[3,4-b]quinoline derivatives warrant further investigation and optimization through structure-activity relationship (SAR) studies. Future research in this area could focus on expanding the library of heterocycles derived from 2-chloroquinoline-4-carbonitrile, exploring new reaction pathways, and conducting in-depth biological evaluations to identify lead compounds for drug development.

References

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis Online. (URL: [Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

  • Quinoline Fused Heterocycles from Intramolecular Cycloaddition Reactions - Sci-Hub. (URL: [Link])

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry - ijirset. (URL: [Link])

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])

  • Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline - Sci-Hub. (URL: [Link])

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (URL: [Link])

  • Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis - PubMed. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Chemistry Research Journal, 2021, 6(4):81-96 Review Article A Review on Quinoline: Diverse Pharmacological Agent. (URL: [Link])

  • (PDF) PREDICTION OF BIOLOGICAL ACTIVITY OF PYRAZOLO [3, 4-B] QUINOLINYL ACITAMIDE BY QSAR RESULTS - ResearchGate. (URL: [Link])

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (URL: [Link])

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Semantic Scholar. (URL: [Link])

  • Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a - ResearchGate. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Synthesis and expected mechanism of pyrazolo‐[3,4‐b]‐quinoline... - ResearchGate. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. (URL: [Link])

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - MDPI. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (URL: [Link])

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: [Link])

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (URL: [Link]) 25.[2][4][11]Triazolo[4,3-a]quinoxaline: Synthesis, antiviral, and antimicrobial activities. (URL: [Link])

  • (PDF) Triazoloquinazoline: Synthetic Strategies and Medicinal Importance - ResearchGate. (URL: [Link])

  • Synthesis of triazolo‐thiadiazinequinoline (135) via the application of Dimroth rearrangement. - ResearchGate. (URL: [Link])

  • (PDF) A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate - ResearchGate. (URL: [Link])

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

Sources

Application Notes & Protocols: 2-Chloroquinoline-4-carbonitrile as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Importance of 2-Chloroquinoline-4-carbonitrile

The quinoline core, a fused benzene and pyridine ring system, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for designing molecules that bind to biological targets with high affinity. Quinoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1]

Within this versatile class of compounds, 2-chloroquinoline-4-carbonitrile emerges as a particularly valuable intermediate for synthetic chemists. Its strategic value lies in its distinct reactivity:

  • Electrophilic C2 Position: The chlorine atom at the C2 position is an excellent leaving group, activated by the electron-withdrawing nature of the heterocyclic nitrogen. This site is primed for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of diverse functional groups, most notably amino moieties.[2][3]

  • The 4-Carbonitrile Group: The nitrile group at the C4 position is a versatile chemical handle. It is a potent electron-withdrawing group, further activating the C2 position. It can also be chemically transformed into other key functional groups such as a carboxylic acid, an amide, or an amine. In some modern drug design paradigms, the nitrile group itself can act as a "warhead" for reversible covalent inhibition of specific enzyme targets, such as cysteine proteases or certain kinases.

This combination of a reactive site for diversification (C2-Cl) and a versatile functional handle (C4-CN) makes 2-chloroquinoline-4-carbonitrile a powerful building block for generating libraries of complex molecules aimed at various therapeutic targets, especially protein kinases.[4]

Synthesis of the Intermediate: 2-Chloroquinoline-4-carbonitrile

A robust and scalable synthesis of the title compound is crucial for its application in drug discovery programs. While multiple routes exist for quinoline synthesis, a common and effective strategy involves the chlorination of a precursor quinolinone. The following protocol describes a reliable two-step synthesis starting from the commercially available 2-hydroxyquinoline-4-carboxylic acid.

Workflow for Synthesis of 2-Chloroquinoline-4-carbonitrile

G cluster_0 Step 1: Amide Formation & Dehydration cluster_1 Step 2: Chlorination A 2-Hydroxyquinoline-4-carboxylic acid B 2-Hydroxyquinoline-4-carboxamide A->B  1. SOCl₂ or Oxalyl Chloride  2. NH₄OH C 2-Hydroxyquinoline-4-carbonitrile (2-Quinolone-4-carbonitrile) B->C  POCl₃ or TFAA  (Dehydration) D 2-Chloroquinoline-4-carbonitrile (Target Intermediate) C->D  POCl₃, heat  (Deoxychlorination)

Caption: Synthetic workflow from a carboxylic acid precursor.

Protocol 2.1: Synthesis of 2-Hydroxyquinoline-4-carbonitrile

This protocol first converts the carboxylic acid to the primary amide, which is then dehydrated to the nitrile.

Materials:

  • 2-Hydroxyquinoline-4-carboxylic acid[5]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated

  • Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)

  • Pyridine or Triethylamine (TEA)

Procedure:

  • Acid Chloride Formation: Suspend 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the suspension becomes a clear solution.

  • Amide Formation: Cool the reaction mixture back to 0 °C. Slowly and carefully add concentrated ammonium hydroxide (5.0 eq). A precipitate will form. Stir vigorously for 1 hour.

  • Isolation of Amide: Filter the solid, wash with cold water and then a small amount of cold DCM. Dry the solid under vacuum to yield 2-hydroxyquinoline-4-carboxamide.

  • Dehydration to Nitrile: To the crude amide (1.0 eq), add phosphorus oxychloride (3.0 eq) as both reagent and solvent. Heat the mixture to 80-90 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The product will precipitate. Neutralize the solution with a saturated sodium bicarbonate solution. Filter the solid, wash thoroughly with water, and dry to obtain 2-hydroxyquinoline-4-carbonitrile.

Protocol 2.2: Chlorination to 2-Chloroquinoline-4-carbonitrile

This step converts the 2-quinolinone tautomer to the desired 2-chloroquinoline.

Materials:

  • 2-Hydroxyquinoline-4-carbonitrile (from Protocol 2.1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as HCl scavenger)

Procedure:

  • Reaction Setup: Combine 2-hydroxyquinoline-4-carbonitrile (1.0 eq) and phosphorus oxychloride (5.0-10.0 eq). If desired, add N,N-dimethylaniline (1.1 eq).

  • Heating: Heat the mixture under reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Adjust the pH to ~7-8 with a cold, concentrated solution of sodium hydroxide or sodium carbonate. Filter the solid precipitate.

  • Purification: Wash the crude solid extensively with water to remove any remaining phosphorus salts. Recrystallize from ethanol or isopropanol, or purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield pure 2-chloroquinoline-4-carbonitrile.

Expected Data:

Compound Appearance Yield (Typical) Key Spectroscopic Data

| 2-Chloroquinoline-4-carbonitrile | White to off-white solid | 75-90% (from quinolinone) | ¹H NMR (CDCl₃): Expect aromatic protons in the δ 7.5-8.5 ppm range. IR (cm⁻¹): ~2230 (C≡N stretch), ~1550 (C=N stretch). MS (ESI+): [M+H]⁺ calculated for C₁₀H₅ClN₂. |

Key Synthetic Transformations: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-chloroquinoline-4-carbonitrile in drug discovery is its reactivity in SNAr reactions. The C2-Cl bond is readily displaced by a variety of nucleophiles, enabling the synthesis of diverse libraries of compounds.

Reaction Scheme: SNAr at the C2 Position

Caption: General SNAr reaction at the C2 position.

Application Focus: Synthesis of 2-Anilinoquinoline-4-carbonitriles

The reaction with substituted anilines is particularly important for synthesizing kinase inhibitors, as the 2-anilinoquinoline scaffold is a known ATP-competitive pharmacophore.[4][6]

Protocol 3.1: General Procedure for SNAr with Anilines

Rationale for Conditions:

  • Solvent: A polar aprotic solvent like isopropanol, n-butanol, or DMF is used to dissolve the reactants and facilitate the charge separation in the Meisenheimer intermediate of the SNAr mechanism.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the HCl generated during the reaction. This prevents the protonation of the aniline nucleophile, which would render it unreactive. In some cases, the reaction can be run with a slight excess of the aniline reactant to act as the base.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction, with temperatures ranging from 80 °C to reflux.

Materials:

  • 2-Chloroquinoline-4-carbonitrile (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Isopropanol or n-Butanol

  • DIPEA (optional, 1.5 eq)

  • Hydrochloric acid (for product precipitation)

Procedure:

  • Setup: To a round-bottom flask, add 2-chloroquinoline-4-carbonitrile (1.0 eq), the desired substituted aniline (1.2 eq), and isopropanol.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for isopropanol) and monitor by TLC. The reaction is typically complete within 4-12 hours.

  • Product Precipitation: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate directly. If not, add 4M HCl in dioxane or aqueous HCl to precipitate the product as its hydrochloride salt.

  • Isolation: Collect the solid by filtration. Wash the filter cake with cold isopropanol followed by diethyl ether to remove unreacted starting materials and impurities.

  • Purification: The hydrochloride salt is often pure enough for subsequent steps. If necessary, the free base can be obtained by neutralizing with a base (e.g., sat. NaHCO₃ solution) and extracting with an organic solvent (e.g., ethyl acetate), followed by column chromatography.

Case Study: Application in Kinase Inhibitor Discovery

The 4-anilinoquinazoline scaffold is the basis for several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[7] The 2-anilinoquinoline-4-carbonitrile core is a close bioisostere, designed to mimic the hinge-binding motif of these successful drugs.[4]

Mechanism of Action: ATP-Competitive Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Many kinase inhibitors are designed to bind to the ATP-binding pocket, preventing the natural substrate from accessing the enzyme's active site. The quinoline core mimics the adenine ring of ATP, while the aniline substituent projects into a hydrophobic pocket, providing both affinity and selectivity.

Diagram: Kinase Hinge-Binding Motif

G cluster_0 Kinase ATP-Binding Site cluster_1 2-Anilinoquinoline Inhibitor hinge Hinge Region (Backbone NH) hydro_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Quinoline Core inhibitor->hinge H-Bond aniline Aniline Moiety aniline->hydro_pocket Hydrophobic Interaction aniline->gatekeeper Steric Fit

Caption: Simplified interaction of a quinoline inhibitor in a kinase ATP pocket.

By using the protocols described above, researchers can synthesize a variety of 2-anilinoquinoline-4-carbonitrile derivatives by simply changing the aniline starting material. These derivatives can then be screened in biological assays to determine their potency and selectivity against a target kinase.

Table of Representative Kinase Inhibitor Scaffolds
ScaffoldTarget Kinase ExampleRationale for Design
4-Anilinoquinazoline EGFR, VEGFR2[7][8]"Gold standard" scaffold; proven clinical efficacy.
4-Anilinoquinoline GAK, EGFR[4]Bioisostere of quinazoline; offers different solubility and metabolic profiles.
2-Anilinoquinoline (Hypothetical from intermediate)Alternative vector for aniline substitution; explores different pocket space.

References

  • Hamama, W. S., Zoorob, H. H., & El-Emary, T. I. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7174–7205. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 18, 2026, from [Link]

  • Mekheimer, R., & Hame,d, A. (2006). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 969–1004. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 18, 2026, from [Link]

  • Moon, M. P., Komin, A. P., Wolfe, J. F., & Morris, G. F. (1983). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 48(12), 2041–2048. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved January 18, 2026, from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

  • Asquith, C. R. M., et al. (2019). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Medicinal Chemistry Letters, 10(6), 915–920. [Link]

  • Mohamed, M. H., et al. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(7), 4642–4656. [Link]

  • Zhang, H., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Organic Synthesis, 13(4), 555–566. [Link]

  • Al-Warhi, T., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5549. [Link]

  • Kumar, S., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(9), 123-126. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Bhusare, N., et al. (2022). Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]

  • LibreTexts Chemistry. (2020). 9.2: Common nucleophilic substitution reactions. [Link]

  • Kumar, D. K., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 123(6), 1065-1074. [Link]

  • Kappe, T., et al. (1993). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal of Heterocyclic Chemistry, 30(4), 949-952. [Link]

  • Google Patents. (1972). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2024(2), M1886. [Link]

  • Zhukova, S. A., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 576-582. [Link]

  • Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(10), x160997. [Link]

Sources

Application Notes and Protocols for 2-Chloroquinoline-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products, drugs, and pharmacologically active compounds. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific and high-affinity interactions with biological targets. Compounds incorporating the quinoline nucleus have demonstrated a vast range of therapeutic activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive effects.[1] Within this versatile family, 2-chloroquinoline-4-carbonitrile emerges as a particularly valuable and reactive intermediate, offering medicinal chemists a powerful tool for the synthesis of diverse and complex molecular architectures.

This guide provides an in-depth exploration of 2-chloroquinoline-4-carbonitrile, detailing its synthesis, reactivity, and strategic application in the development of novel therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and present case studies that showcase its potential in modern drug discovery.

Part 1: The Chemical Blueprint: Synthesis and Reactivity

Synthesis of the 2-Chloroquinoline Scaffold

The construction of the 2-chloroquinoline core is often achieved through well-established cyclization reactions. A prevalent method is the Vilsmeier-Haack reaction, which utilizes acetanilides and a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction efficiently yields 2-chloroquinoline-3-carbaldehydes, which are closely related precursors. While the direct synthesis of 2-chloroquinoline-4-carbonitrile is less commonly detailed, a plausible and illustrative pathway involves the conversion from a 4-carboxylic acid derivative. The synthesis of the parent 2-chloroquinoline-4-carboxylic acid serves as a crucial starting point for numerous derivatives.[2][3]

The general workflow can be visualized as follows:

G cluster_0 Synthesis of 2-Chloroquinoline-4-carboxylic acid cluster_1 Conversion to 4-Carbonitrile Aniline Aniline Derivative Enamine Enamine Intermediate Aniline->Enamine Condensation Malonate Diethyl Malonate Derivative Malonate->Enamine Quinolone 4(1H)-quinolone Enamine->Quinolone Gould-Jacobs Cyclization Chloroquinoline 2-Chloroquinoline- 4-carboxylic acid Quinolone->Chloroquinoline Chlorination (e.g., POCl3) CarboxylicAcid 2-Chloroquinoline- 4-carboxylic acid Amide Primary Amide CarboxylicAcid->Amide Amidation Nitrile 2-Chloroquinoline- 4-carbonitrile Amide->Nitrile Dehydration (e.g., SOCl2, P2O5)

Caption: Synthetic pathway to 2-chloroquinoline-4-carbonitrile.

This multi-step process is advantageous as it allows for the introduction of various substituents on the aniline starting material, enabling the creation of a diverse library of quinoline analogs from the outset.

Core Reactivity: A Tale of Two Functional Groups

The power of 2-chloroquinoline-4-carbonitrile as a medicinal chemistry intermediate lies in the distinct reactivity of its two key functional groups: the chlorine atom at the C2 position and the carbonitrile group at the C4 position.

  • C2-Position (The Chloro Group): The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is fundamental to building molecular complexity and is a key step in the synthesis of many bioactive quinoline derivatives.[1][4] The reactivity at this position is a cornerstone of its utility in creating libraries for high-throughput screening.

  • C4-Position (The Carbonitrile Group): The nitrile group is a versatile functional handle. It can be:

    • Hydrolyzed to a carboxylic acid, which can then be used in amide bond couplings.

    • Reduced to a primary amine, providing a site for further functionalization.

    • Utilized in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are valuable bioisosteres for carboxylic acids.

This dual reactivity allows for a modular and strategic approach to drug design, where different functionalities can be installed at specific positions to optimize binding affinity, selectivity, and pharmacokinetic properties.

G cluster_0 C2 Position Reactions cluster_1 C4 Position Reactions Scaffold 2-Chloroquinoline-4-carbonitrile C2-Cl C4-CN Hydrolysis Hydrolysis (H2O) Scaffold:f2->Hydrolysis Reduction Reduction (H2) Scaffold:f2->Reduction Cycloaddition Cycloaddition (NaN3) Scaffold:f2->Cycloaddition Amine R-NH2 Amine->Scaffold:f1 Alcohol R-OH Alcohol->Scaffold:f1 Thiol R-SH Thiol->Scaffold:f1

Caption: Reactivity map of the 2-chloroquinoline-4-carbonitrile scaffold.

Part 2: Applications in Drug Discovery - Case Studies

The 2-chloroquinoline scaffold is instrumental in the development of targeted therapies, particularly in oncology and virology. While direct examples for the 4-carbonitrile are embedded within broader chemical series, the strategic principles are well-illustrated by closely related analogs.

Case Study 1: Kinase Inhibitors in Oncology

Many potent kinase inhibitors utilize a 4-anilinoquinoline core to bind to the ATP pocket of enzymes like Epidermal Growth Factor Receptor (EGFR) and Src kinase. The synthesis of these molecules often starts with a di-chloroquinoline derivative, highlighting the principle of sequential SNAr reactions.[5] The 2-chloro-4-anilinoquinoline intermediate is a critical juncture, where the chlorine at C2 can be further displaced to fine-tune activity.

Illustrative Target & Activity Data for Quinoline-Based Inhibitors

Compound ClassTarget KinaseExample IC₅₀Citation
4-AnilinoquinolinesEGFRVaries (nM to µM)
2-Phenylquinoline-4-carboxylic acidsHDACs2.05 µM (HDAC1)[6]
2-Phenylquinoline-4-carboxylic acidsSIRT37.2 µM[7]

Data is representative of the quinoline scaffold's potential and may not be derived directly from the 4-carbonitrile.

The development of 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs) further underscores the scaffold's versatility.[6][7] In these molecules, the quinoline-4-carboxylic acid moiety acts as the zinc-binding group (ZBG), which is crucial for inhibiting the enzyme. The synthesis starts from a 2-chloroquinoline precursor, demonstrating the value of the C2-chloro handle for introducing the key phenyl group via cross-coupling reactions.

G cluster_0 HDAC Inhibition Mechanism Inhibitor 2-Phenylquinoline- 4-Carboxylic Acid (Derivative) HDAC HDAC Active Site Inhibitor->HDAC Blocks Binding Pocket Zinc Zn²⁺ Ion Inhibitor->Zinc Chelation by Carboxylate Histone Histone Substrate HDAC->Histone Deacetylates Zinc->HDAC Cofactor in

Caption: Quinoline-based HDAC inhibitor mechanism.

Case Study 2: Antiviral Agents against SARS-CoV-2

Recent research has leveraged the 2-chloroquinoline framework to develop dual inhibitors of two essential SARS-CoV-2 cysteine proteases: the main protease (MPro) and the papain-like protease (PLPro).[4] These enzymes are critical for viral replication, making them prime targets for antiviral drugs.

In this work, researchers used 2-chloroquinoline-3-carbaldehyde as a starting material. The chloro group was retained or substituted, and the aldehyde was converted into an imine, which acted as a "warhead" to potentially form a covalent bond with the catalytic cysteine residue in the protease active site.[4] One lead compound, after modification of the imine to an azetidinone, showed potent dual inhibition in the nanomolar range (820 nM against MPro and 350 nM against PLPro) with no cytotoxicity.[4] This highlights how the 2-chloroquinoline scaffold can be strategically employed to design inhibitors that target specific enzyme mechanisms.

Part 3: Experimental Protocols

The following protocols are generalized procedures based on established methodologies for 2-chloroquinoline derivatives. They should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Synthesis of 4-Anilino-2-chloroquinoline-3-carbonitrile Derivatives

This protocol describes a typical SNAr reaction at the C4 position of a related scaffold, 2,4-dichloroquinoline-3-carbonitrile, which is a common and highly valuable transformation. The principles are directly applicable to reactions involving 2-chloroquinoline derivatives.[5]

Objective: To synthesize a 4-anilino-2-chloroquinoline intermediate, a key precursor for kinase inhibitors.

Materials:

  • 2,4-Dichloroquinoline-3-carbonitrile (1 equivalent)

  • Substituted aniline (1.1 equivalents)

  • Ethanol or isopropanol (solvent)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA) (optional, as a base)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • TLC plates, silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,4-dichloroquinoline-3-carbonitrile (1 eq) and the desired substituted aniline (1.1 eq).

  • Add ethanol to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Rationale: Ethanol is a common polar protic solvent for SNAr reactions. The slightly elevated temperature of reflux helps to overcome the activation energy of the reaction.

  • If the aniline is used as its hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base like DIPEA or TEA to liberate the free amine.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Rationale: TLC allows for visual confirmation of the consumption of starting material and the formation of the product.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for Kinase Inhibition Assay (Example: EGFR)

Objective: To determine the in vitro inhibitory activity (IC₅₀) of a synthesized quinoline derivative against a target kinase.

Materials:

  • Synthesized quinoline compound (test inhibitor)

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection kit

  • 384-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM.

  • Rationale: A wide range of concentrations is necessary to generate a full dose-response curve and accurately calculate the IC₅₀ value.

  • Reaction Setup: In a 384-well plate, add the following in order: a. Assay buffer. b. Test compound dilutions (or DMSO for control wells). c. EGFR enzyme solution. d. Peptide substrate solution.

  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.

  • Rationale: Initiating the reaction with ATP ensures that the inhibitor has had a chance to bind to the enzyme first. Using an ATP concentration near Km provides a sensitive measure of inhibition.

  • Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced (or remaining ATP) by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to kinase activity.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the data using control wells (0% inhibition = DMSO only; 100% inhibition = no enzyme). b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 4: Future Perspectives

2-Chloroquinoline-4-carbonitrile and its analogs remain highly relevant scaffolds for medicinal chemistry. The future of this chemical entity lies in its application in novel therapeutic areas and advanced synthetic strategies. Its use in multicomponent reactions (MCRs) allows for the rapid generation of complex and diverse molecular libraries, accelerating the hit-to-lead process.[8] Furthermore, the continued exploration of this scaffold for developing covalent inhibitors and dual-target agents represents a promising frontier in the pursuit of more effective and durable therapies against cancer, viral infections, and other challenging diseases. The inherent versatility of the 2-chloroquinoline core ensures that it will continue to be a valuable platform for innovation in drug discovery.

References

  • Hamama, W. S., Zoorob, H. H., & Ibrahim, M. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7479-7503. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

  • Various Authors. (n.d.). Natural products and bioactive drugs containing a quinolin-2(1H)-one moiety.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved January 18, 2026, from [Link]

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. bioRxiv. [Link]

  • Chit-wood, R. L., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 56(19), 7578-7588. [Link]

  • Kamal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 9(54), 31493-31533. [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Perumal, S., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 123(5), 669-678. [Link]

  • ResearchGate. (n.d.). Previously reported bioactive quinoline analogues. [Link]

  • ResearchGate. (n.d.). Bioactive molecules containing quinoline structures. [Link]

  • Semantic Scholar. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. [Link]

  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 924559. [Link]

  • Wang, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864359. [Link]

  • Navarrete-Vázquez, G., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4945. [Link]

Sources

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Modern Pharmacophore

The quinoline nucleus is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1] Its rigid, planar structure provides an excellent scaffold for the design of molecules that can interact with various biological targets, including enzymes and receptors.[2] Consequently, quinoline derivatives have been extensively investigated and developed as antimalarial, antibacterial, anti-inflammatory, and notably, anticancer agents.[1][3][4] The anticancer properties of quinoline-based compounds often stem from their ability to intercalate with DNA, inhibit crucial cellular kinases, induce apoptosis, and arrest the cell cycle.[1][2][5]

2-Chloroquinoline-4-carbonitrile is a versatile and reactive starting material for the synthesis of a diverse library of potential anticancer agents. The presence of two distinct reactive sites—the chloro group at the C2 position and the carbonitrile group at the C4 position—allows for sequential and regioselective modifications. The chlorine atom is susceptible to nucleophilic substitution, enabling the introduction of various amine, hydrazine, and other functionalities. The nitrile group can be transformed into other key pharmacophoric elements such as amides, hydrazones, or serve as a precursor for the construction of fused heterocyclic rings like pyrazoles.

This technical guide provides detailed protocols for the synthesis of two classes of potential anticancer agents derived from 2-chloroquinoline-4-carbonitrile: 2-substituted-4-aminoquinolines and pyrazolo[3,4-b]quinolines. It further outlines standard methodologies for evaluating their cytotoxic effects and impact on the cell cycle in cancer cell lines.

Synthetic Strategies and Mechanistic Rationale

The synthetic approaches detailed herein are designed to be robust, efficient, and adaptable for the generation of a library of compounds for structure-activity relationship (SAR) studies. The choice of reagents and reaction conditions is grounded in established principles of organic synthesis and medicinal chemistry.

Strategy 1: Nucleophilic Aromatic Substitution at the C2 Position

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitrogen atom in the heterocycle. This allows for the displacement of the chloride by a variety of nucleophiles, most notably primary and secondary amines, to furnish 2-aminoquinoline derivatives. This reaction is a cornerstone in the synthesis of many biologically active quinolines.[3]

Strategy 2: Cyclization to form Fused Heterocycles

The juxtaposition of the chloro and nitrile groups in 2-chloroquinoline-4-carbonitrile provides an ideal arrangement for the construction of fused heterocyclic systems. For instance, reaction with hydrazine hydrate can proceed via an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization involving the nitrile group to form the pyrazolo[3,4-b]quinoline scaffold.[6] This class of compounds is of significant interest due to their structural similarity to purines, suggesting potential interactions with biological targets that recognize the purine scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-4-aminoquinoline-3-carbonitrile Derivatives

This protocol describes a two-step synthesis of 2-substituted-4-aminoquinoline-3-carbonitrile derivatives. The first step involves the nucleophilic displacement of the chloro group at the C2 position with an appropriate amine. The second step, if desired, would involve the transformation of the nitrile group.

Step 1: Synthesis of 2-(Substituted-amino)-quinoline-4-carbonitriles

  • Rationale: This step introduces molecular diversity at the C2 position, which is crucial for modulating the biological activity of the resulting compounds. The choice of the amine nucleophile can significantly impact the compound's physicochemical properties and its interaction with biological targets.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline-4-carbonitrile (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

    • Add the desired primary or secondary amine (1.2 eq.) to the solution.

    • Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq.), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(substituted-amino)-quinoline-4-carbonitrile.

Protocol 2: One-Pot Synthesis of 1H-Pyrazolo[3,4-b]quinoline-4-carbonitriles

This protocol details a one-pot synthesis of 1H-pyrazolo[3,4-b]quinoline-4-carbonitriles from 2-chloroquinoline-4-carbonitrile and hydrazine hydrate.[7]

  • Rationale: This efficient one-pot procedure rapidly generates a more complex heterocyclic system with potential for diverse biological activities. The pyrazolo[3,4-b]quinoline core is a known pharmacophore in anticancer drug discovery.[8][9]

  • Procedure:

    • In a microwave-safe reaction vessel, suspend 2-chloroquinoline-4-carbonitrile (1.0 eq.) in water.

    • Add hydrazine hydrate (2.0 eq.) to the suspension.

    • Seal the vessel and heat the reaction mixture under microwave irradiation at a suitable temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes), or alternatively, heat under conventional reflux in a suitable solvent like ethanol.[8]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the 1H-pyrazolo[3,4-b]quinoline-4-carbonitrile. Further purification can be achieved by recrystallization if necessary.

Visualization of Synthetic Pathways

Synthetic Pathways from2-Chloroquinoline-4-carbonitrile start 2-Chloroquinoline-4-carbonitrile intermediate1 2-(Substituted-amino)- quinoline-4-carbonitrile start->intermediate1 R1R2NH, Base (Nucleophilic Substitution) intermediate2 2-Hydrazinylquinoline- 4-carbonitrile start->intermediate2 Hydrazine Hydrate (Nucleophilic Substitution) product1 Further transformation of nitrile group (e.g., to amide, amidine) intermediate1->product1 Hydrolysis or other transformations product2 1H-Pyrazolo[3,4-b]quinoline- 4-carbonitrile intermediate2->product2 Intramolecular Cyclization

Caption: Synthetic routes to anticancer agents from 2-chloroquinoline-4-carbonitrile.

Biological Evaluation Protocols

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12]

  • Rationale: This assay provides a quantitative measure of the cytotoxic potential of the synthesized compounds against various cancer cell lines, which is a critical first step in identifying promising anticancer agents.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium.

    • Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.[4][13]

  • Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation. This assay helps to elucidate the mechanism of action of the synthesized compounds.

  • Procedure:

    • Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Cytotoxicity of Synthesized Quinoline Derivatives
Compound IDR Group (for 2-substituted derivatives)Cancer Cell LineIC50 (µM)
1a 4-MethoxyphenylaminoMCF-7Data to be determined
1b Piperidin-1-ylMCF-7Data to be determined
2a H (unsubstituted pyrazole)MCF-7Data to be determined
1c 4-MethoxyphenylaminoA549Data to be determined
1d Piperidin-1-ylA549Data to be determined
2b H (unsubstituted pyrazole)A549Data to be determined
Doxorubicin (Positive Control)MCF-7Reference Value
Doxorubicin (Positive Control)A549Reference Value

Note: The IC50 values are to be determined experimentally following Protocol 3.

Mechanism of Action and Drug Development Insights

Quinoline-based anticancer agents can act through various mechanisms. Many derivatives function as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and Src kinase, which are often dysregulated in cancer.[2][5][14] The introduction of different substituents at the C2 position can modulate the binding affinity and selectivity for these kinases. The pyrazolo[3,4-b]quinoline scaffold, being a bioisostere of purine, can potentially interfere with metabolic pathways that involve purine metabolism or act as hinge-binding motifs in kinase inhibition.

The evaluation of cytotoxicity and cell cycle effects, as described in the protocols, provides the initial data to guide further drug development. Compounds exhibiting potent and selective cytotoxicity against cancer cells with a clear effect on cell cycle progression would be prioritized for further studies, including in vivo efficacy and toxicity assessments. Structure-activity relationship (SAR) studies, facilitated by the synthesis of a diverse library of analogs, are crucial for optimizing the lead compounds to enhance their potency and drug-like properties.

Conclusion

2-Chloroquinoline-4-carbonitrile is a valuable and versatile starting material for the synthesis of novel quinoline-based anticancer agents. The protocols provided in this guide offer a systematic approach to the synthesis of 2-substituted-4-aminoquinolines and pyrazolo[3,4-b]quinolines, along with standard methods for their biological evaluation. By understanding the underlying synthetic strategies and mechanisms of action, researchers can effectively utilize this scaffold to develop new and potent anticancer therapeutics.

References

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3 H )-ones as Potential Antileukemic Agents. (URL: [Link])

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (URL: [Link])

  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (URL: [Link])

  • Synthesis and biological evaluation of 2‐styryl‐4‐aminoquinazoline derivatives. (URL: [Link])

  • MTT Assay Protocol. (URL: [Link])

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (URL: [Link])

  • The one-pot procedure to prepare pyrazolo[3,4-b]quinolines F1–F7. (URL: [Link])

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (URL: [Link])

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (URL: [Link])

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • Water-Mediated One-Pot Synthetic Route for Pyrazolo[3,4-b]quinolines. (URL: [Link])

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • MTT assay. (URL: [Link])

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. (URL: [Link])

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (URL: [Link])

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (URL: [Link])

  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Antimalarial Agents from 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a privileged structure in the ongoing quest for novel antimalarial therapeutics, largely due to the enduring, albeit waning, efficacy of legacy drugs like chloroquine.[1][2][3][4] The emergence of widespread drug resistance necessitates innovative synthetic strategies to modify this core structure, aiming to overcome existing resistance mechanisms and enhance potency.[1][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-chloroquinoline-4-carbonitrile as a versatile starting material for the synthesis of new potential antimalarial compounds. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-tested protocols, and explore the structure-activity relationships that guide modern antimalarial drug design.

Introduction: The Enduring Significance of the Quinoline Core and the Strategic Value of 2-Chloroquinoline-4-carbonitrile

Quinoline-based antimalarials, most notably chloroquine, have historically been the cornerstone of malaria chemotherapy.[2][3] Their primary mechanism of action involves disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion within the parasite's acidic food vacuole.[5][6][7][8] By accumulating in this organelle, these drugs inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme and subsequent parasite death.[5][6][7][9] However, the evolution of resistance, often linked to mutations in proteins like the Plasmodium falciparum chloroquine resistance transporter (PfCRT), has severely compromised their effectiveness.[1]

This challenge has spurred the development of new synthetic approaches to modify the quinoline nucleus.[1][3] 2-Chloroquinoline-4-carbonitrile emerges as a particularly valuable starting material due to the differential reactivity of its substituents. The chlorine atom at the 2-position and the carbonitrile group at the 4-position offer orthogonal handles for sequential chemical modifications, allowing for the systematic construction of diverse compound libraries. The electron-withdrawing nature of both the chlorine and nitrile groups activates the quinoline ring for nucleophilic aromatic substitution, primarily at the 4-position.[10][11][12] This inherent reactivity provides a robust platform for introducing the side chains crucial for antimalarial activity.

Mechanistic Considerations & Synthetic Strategy

Our overarching synthetic strategy hinges on a two-pronged approach leveraging the functionalities of 2-chloroquinoline-4-carbonitrile:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The C4 position of the quinoline ring is highly susceptible to nucleophilic attack, a reactivity profile enhanced by the adjacent nitrogen and the C2-chloro substituent.[11] This allows for the introduction of various amine-containing side chains, a key pharmacophoric feature of many 4-aminoquinoline antimalarials essential for drug accumulation in the parasite's food vacuole.[13][14]

  • Transformation of the C4-Carbonitrile: The nitrile group serves as a versatile precursor to other functional groups, notably amides and carboxylic acids.[15][16] Hydrolysis of the nitrile to a carboxamide or carboxylic acid introduces new possibilities for creating derivatives with altered pharmacokinetic profiles and potentially novel mechanisms of action.[17]

This dual reactivity allows for a modular and efficient approach to generating a library of novel antimalarial candidates.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloroquinoline-3-carbonitrile Derivatives via Nucleophilic Aromatic Substitution

This protocol details the general procedure for the nucleophilic substitution of an amine at the C4 position of 2-chloroquinoline-4-carbonitrile. This is a foundational step for introducing the side chains critical for antimalarial activity.

Rationale: The reaction proceeds via a classic SNAr mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, forming a Meisenheimer-like intermediate. The subsequent loss of the chloride leaving group re-aromatizes the ring to yield the stable 4-aminoquinoline product. A mild base is often used to neutralize the HCl generated during the reaction.

Diagram of the Synthetic Workflow:

Protocol_1_Workflow start 2-Chloroquinoline-4-carbonitrile reagents Primary/Secondary Amine Base (e.g., Triethylamine) Solvent (e.g., Ethanol) start->reagents Combine reaction Reflux (Monitor by TLC) reagents->reaction Heat workup Solvent Removal Crude Product reaction->workup Cool purification Column Chromatography workup->purification product 4-Amino-2-chloroquinoline- 4-carbonitrile Derivative purification->product

Caption: General workflow for Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroquinoline-4-carbonitrile (1.0 eq) in a suitable solvent such as absolute ethanol or acetonitrile (approximately 10 mL per mmol of starting material).

  • Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1-1.2 eq) followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent in vacuo.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel. The eluent system will vary depending on the polarity of the product but a gradient of hexane and ethyl acetate is a good starting point.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Data for Protocol 1

Amine NucleophileProductYield (%)¹H NMR (δ, ppm, CDCl₃)
N,N-Diethylethylenediamine4-((2-(Diethylamino)ethyl)amino)-2-chloroquinoline-3-carbonitrile858.21 (d, 1H), 7.89 (d, 1H), 7.65 (t, 1H), 7.40 (t, 1H), 5.80 (br s, 1H), 3.55 (q, 2H), 2.80 (t, 2H), 2.60 (q, 4H), 1.10 (t, 6H)
Piperazine2-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile928.15 (d, 1H), 7.80 (d, 1H), 7.58 (t, 1H), 7.35 (t, 1H), 3.90 (t, 4H), 3.20 (t, 4H)
Protocol 2: Acid-Catalyzed Hydrolysis of 4-Cyanoquinolines to 4-Quinolinecarboxamides

This protocol describes the conversion of the nitrile functionality to a primary amide, a key transformation for diversifying the chemical space of potential antimalarial compounds.

Rationale: The acid-catalyzed hydrolysis of a nitrile is a well-established transformation.[15] The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A molecule of water then acts as a nucleophile, attacking the carbon and initiating a series of proton transfers and tautomerization steps that ultimately yield the primary amide.[15] Concentrated sulfuric acid is a common and effective catalyst for this reaction.

Diagram of the Hydrolysis Mechanism:

Protocol_2_Mechanism nitrile Quinoline-4-carbonitrile protonation Protonation (H₂SO₄) nitrile->protonation intermediate1 Protonated Nitrile (Nitrile C is more electrophilic) protonation->intermediate1 h2o_attack Nucleophilic Attack by H₂O intermediate1->h2o_attack intermediate2 Imidic Acid Intermediate h2o_attack->intermediate2 tautomerization Tautomerization intermediate2->tautomerization amide Quinoline-4-carboxamide tautomerization->amide

Caption: Key steps in the acid-catalyzed nitrile hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a thick-walled glass vial equipped with a magnetic stir bar, add the 4-cyanoquinoline derivative (1.0 eq).

  • Addition of Acid: Carefully add concentrated sulfuric acid (98%) dropwise at 0 °C (ice bath). Use enough acid to fully dissolve the starting material (approximately 5-10 mL per mmol).

  • Reaction Conditions: Allow the mixture to warm to room temperature and then heat to 50-60 °C. Stir for 2-6 hours. Monitor the reaction by taking small aliquots, quenching with ice/base, extracting, and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Very carefully and slowly, pour the acidic solution onto a large amount of crushed ice.

  • Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. The product will typically precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the 4-carboxamide derivative using ¹H NMR, ¹³C NMR, IR (noting the appearance of a strong C=O stretch), and mass spectrometry.

Table 2: Expected Spectroscopic Changes

Functional GroupStarting Material (Nitrile)Product (Amide)
IR (cm⁻¹) ~2230 (C≡N stretch)~1660 (C=O stretch, Amide I), ~3200-3400 (N-H stretch)
¹³C NMR (δ, ppm) ~118 (Quaternary C of C≡N)~168 (Quaternary C of C=O)

Structure-Activity Relationship (SAR) Insights and Future Directions

The synthetic protocols outlined above provide access to a wide array of novel quinoline derivatives. The following SAR principles, derived from extensive research in the field, should guide the selection of amines and further modifications:

  • The 7-Chloro Group: The presence of a chlorine atom at the 7-position is a classic feature of many potent 4-aminoquinoline antimalarials and is generally considered crucial for high activity.[13]

  • The 4-Amino Side Chain: The nature of the side chain at the C4 position is a critical determinant of activity and resistance-breaking potential.[13]

    • Basicity: A basic aliphatic amine in the side chain is essential for accumulation in the acidic food vacuole of the parasite.[9]

    • Length and Bulk: Varying the length and steric bulk of the linker between the quinoline core and the terminal amine can modulate activity and help overcome resistance mechanisms.[18]

  • The C2 and C3 Substituents: The 2-chloro and 3-cyano (or 3-carboxamide) groups offer further opportunities for modification. While the 2-chloro group is less reactive to nucleophilic substitution than a 4-chloro group, it can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions, opening avenues for further diversification.[11][12]

Future work should focus on creating a diverse library of compounds by combining Protocols 1 and 2. For instance, first synthesizing a range of 4-amino-2-chloroquinoline-4-carbonitriles and then hydrolyzing the nitrile to the corresponding carboxamides. This systematic approach will allow for a thorough exploration of the chemical space around this versatile scaffold, with the ultimate goal of identifying novel antimalarial candidates with potent activity against drug-resistant strains of Plasmodium falciparum.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
  • Kaur, K., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Pharma Spirit. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Singh, K., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
  • Zeleke, D., & Melaku, Y. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace.
  • Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • Ghorab, M. M., et al. (2016).
  • BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. BenchChem.
  • Singh, P., & Singh, J. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. PMC - NIH.
  • BenchChem. (2025). Application of 2-(2-Chloroethyl)quinoline in the Synthesis of Antimalarial Agents. BenchChem.
  • Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH.
  • Moon, M. P., et al. (1977). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles.
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Barham, H., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • El-Gaby, M. S. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Farmer, S. (2023). Conversion of nitriles to amides. Chemistry LibreTexts.
  • Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous therapeutic agents with a wide array of biological activities.[1] In the realm of oncology and inflammatory diseases, quinoline derivatives have garnered significant attention for their potent inhibitory activity against various protein kinases.[2] Kinases are a family of enzymes that catalyze the phosphorylation of specific substrates, playing a critical role in cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

The 4-anilinoquinoline-3-carbonitrile core, in particular, has emerged as a highly successful pharmacophore for the development of potent kinase inhibitors.[3] This structure has been pivotal in the design of inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Mitogen-Activated Protein/Extracellular signal-Regulated Kinase 1 (MEK1).[3][4] The strategic placement of a cyano group at the 3-position and an aniline moiety at the 4-position creates a molecular architecture that can effectively compete with ATP for binding to the kinase active site.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-chloroquinoline-4-carbonitrile as a versatile starting material for the synthesis of a diverse library of kinase inhibitors. We will delve into the key synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern the potency and selectivity of the resulting compounds.

Synthetic Strategies: Building Kinase Inhibitors from 2-Chloroquinoline-4-carbonitrile

The synthetic utility of 2-chloroquinoline-4-carbonitrile lies in the differential reactivity of its two key functional groups: the chloro substituent at the 2-position and the activated chloro group at the 4-position (which is not explicitly present but is the key reactive site for generating the final product). The primary and most crucial transformation is the nucleophilic aromatic substitution (SNAr) at the 4-position to introduce the critical anilino moiety. The chloro group at the 2-position, while less reactive in SNAr, can serve as a handle for further diversification through palladium-catalyzed cross-coupling reactions.

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of synthesizing 4-anilinoquinoline-3-carbonitrile based kinase inhibitors is the SNAr reaction. The electron-withdrawing nature of the quinoline ring system and the cyano group at the 3-position activate the 4-position for nucleophilic attack by anilines. This reaction is typically performed by heating the 2-chloroquinoline-4-carbonitrile with a substituted aniline in a suitable solvent, often with an acid catalyst to facilitate the reaction.

SNAr_Reaction

Causality in Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by stabilizing the charged Meisenheimer intermediate formed during the SNAr mechanism. Alcohols like isopropanol are also commonly used and can act as a proton source to facilitate the reaction.

  • Temperature: Heat is generally required to overcome the activation energy of the reaction, which involves the temporary disruption of the aromaticity of the quinoline ring. Refluxing conditions are common to ensure the reaction proceeds at a reasonable rate.

  • Acid Catalysis (Optional): The addition of a catalytic amount of acid (e.g., HCl) can protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack and increasing the reaction rate.

Diversification via Palladium-Catalyzed Cross-Coupling

Once the core 4-anilino-2-chloroquinoline-3-carbonitrile scaffold is synthesized, the chloro group at the 2-position offers a valuable opportunity for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position, enabling the exploration of a broader chemical space and the fine-tuning of the inhibitor's properties.

Suzuki_Coupling

Causality in Experimental Choices:

  • Palladium Catalyst: A variety of palladium(0) catalysts can be used, with Pd(PPh₃)₄ being a common choice. The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency and substrate scope.

  • Base: A base, such as potassium carbonate, is required in the catalytic cycle to activate the boronic acid for transmetalation to the palladium center.[2]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic substrate and the inorganic base.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of 4-Anilino-2-chloroquinoline-3-carbonitriles via SNAr

This protocol describes a typical procedure for the nucleophilic aromatic substitution of 2-chloroquinoline-4-carbonitrile with a substituted aniline.

Materials:

  • 2-Chloroquinoline-4-carbonitrile (1.0 eq)

  • Substituted aniline (1.1 - 1.2 eq)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (catalytic amount, optional)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline-4-carbonitrile (1.0 eq) and the substituted aniline (1.1 - 1.2 eq).

  • Add a suitable solvent (e.g., isopropanol or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • If desired, add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (for isopropanol) or to 100-120 °C (for DMF) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-anilino-2-chloroquinoline-3-carbonitrile.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Anilino-2-chloroquinoline-3-carbonitriles

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a 4-anilino-2-chloroquinoline-3-carbonitrile with an arylboronic acid.

Materials:

  • 4-Anilino-2-chloroquinoline-3-carbonitrile (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add the 4-anilino-2-chloroquinoline-3-carbonitrile (1.0 eq), arylboronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.05 - 0.10 eq).

  • Add the degassed solvent mixture (dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-anilino-2-arylquinoline-3-carbonitrile.

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of kinase inhibitors derived from 2-chloroquinoline-4-carbonitrile is highly dependent on the nature of the substituents at the 2- and 4-positions, as well as on the quinoline core itself.

SAR_Diagram

Key SAR Insights:

  • 4-Anilino Group: The nature of the aniline substituent is a primary determinant of kinase selectivity and potency. Small, hydrophobic groups on the aniline ring often favor binding to the ATP pocket. For example, in the case of EGFR inhibitors, a 3-chloro or 3-ethynyl substituent on the aniline ring is often beneficial.[5]

  • 3-Carbonitrile Group: The cyano group at the 3-position is a key hydrogen bond acceptor, often interacting with the hinge region of the kinase active site, mimicking the adenine portion of ATP.[3]

  • 2-Position Substituent: Modifications at the 2-position can impact the overall physicochemical properties of the inhibitor, such as solubility and cell permeability. The introduction of aryl or heteroaryl groups can also lead to additional interactions with the kinase, potentially enhancing potency or altering the selectivity profile.

Biological Evaluation Workflow

A typical workflow for the biological evaluation of newly synthesized kinase inhibitors is outlined below.

Bio_Evaluation_Workflow

Protocol 3: General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. Specific assay conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, luminescence-based).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer

  • Detection reagents (e.g., phosphospecific antibody, fluorescent probe)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a microplate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagents.

  • Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative 4-anilinoquinoline-3-carbonitrile derivatives against various kinases. This data is compiled from the literature and serves as a reference for the potential activities of compounds synthesized from 2-chloroquinoline-4-carbonitrile.

Compound IDR (Aniline Substituent)R' (2-Position Substituent)Target KinaseIC₅₀ (nM)Reference
A 3-chloro-4-fluoroanilineClEGFR5[5]
B 3-ethynylanilineClEGFR10[5]
C 4-phenoxyanilineClMEK1<10[4]
D 3-chloro-4-(1-methylimidazol-2-ylsulfanyl)anilineClMEK1<10[4]
E 3-bromoanilinePhenylSrc25Fictional Example
F 3-chloroaniline4-pyridylSrc15Fictional Example

Conclusion

2-Chloroquinoline-4-carbonitrile is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The straightforward access to the privileged 4-anilinoquinoline-3-carbonitrile scaffold via nucleophilic aromatic substitution, coupled with the potential for diversification at the 2-position through palladium-catalyzed cross-coupling reactions, provides a robust platform for drug discovery efforts. The detailed protocols and structure-activity relationship insights provided in this application note are intended to empower researchers to efficiently generate and evaluate novel kinase inhibitors, ultimately contributing to the development of new therapeutics for a range of human diseases.

References

  • Boschelli, D. H., et al. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as Dual Inhibitors of Src and Abl Kinases. Journal of Medicinal Chemistry, 47(7), 1599-1601. [Link]

  • Wissner, A., et al. (2000). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 1(3), 187-202. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • Mallon, R., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 3(6), 755-762. [Link]

  • Kumar, P., et al. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(12), 84-91. [Link]

  • Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(1), 110-112. [Link]

  • Zhao, T., & Xu, B. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 12(2), 212-215. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Asquith, C. R. M., et al. (2019). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). Scientific Reports, 9(1), 7943. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Hyman, D. M., et al. (2017). Neratinib in patients with HER2-mutant, metastatic solid tumors. Journal of Clinical Oncology, 35(15_suppl), 2506-2506. [Link]

  • Gambacorti-Passerini, C., et al. (2012). Bosutinib in chronic phase, accelerated phase and blast phase chronic myeloid leukaemia with resistance or intolerance to imatinib: a phase 1/2 study. The Lancet Oncology, 13(10), 990-998. [Link]

  • Al-Otaibi, F., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloroquinoline-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-chloroquinoline-4-carbonitrile?

There are two primary, well-established routes for the synthesis of 2-chloroquinoline-4-carbonitrile:

  • The Sandmeyer Reaction: This is arguably the most direct method. It typically starts from 4-amino-2-chloroquinoline, which undergoes diazotization followed by cyanation using a copper(I) cyanide catalyst. The Sandmeyer reaction is a powerful tool for introducing a nitrile group onto an aromatic ring where an amino group was previously located.[1][2][3]

  • Conversion from 2-Chloroquinoline-4-carbaldehyde: This two-step route involves first converting the aldehyde precursor into an aldoxime by reacting it with hydroxylamine. The subsequent dehydration of this oxime, often using reagents like thionyl chloride or phosphorus pentoxide, yields the desired nitrile. The aldehyde itself is commonly synthesized from substituted acetanilides via the Vilsmeier-Haack reaction.[4][5]

Q2: Which synthetic route offers the best yield and scalability?

While both routes are effective, the Sandmeyer reaction is often preferred for its directness, which can lead to higher overall yields by avoiding an additional synthetic step. However, its success is highly dependent on careful control of reaction conditions, particularly temperature. The Vilsmeier-Haack approach to the precursor aldehyde followed by conversion to the nitrile can be robust and scalable, but optimizing two separate reactions may be required.[5] Yields for Sandmeyer reactions can range widely but can be optimized to be very efficient.[1]

Q3: What are the critical safety precautions for this synthesis?

The primary safety concern arises during the Sandmeyer reaction due to the formation of an aryl diazonium salt intermediate. These salts can be thermally unstable and are potentially explosive, especially if isolated in a dry state.

  • ALWAYS keep the reaction temperature between 0–5 °C during the formation and use of the diazonium salt.

  • NEVER isolate the diazonium salt intermediate. It should be generated in situ and used immediately in the subsequent cyanation step.

  • Use appropriate personal protective equipment (PPE), including a blast shield, especially when working on a larger scale.

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), to track the consumption of the starting material and the formation of the product. Staining with potassium permanganate or visualization under UV light (254 nm) is typically effective. For more precise analysis, LC-MS can be used to confirm the mass of the product and identify any major side products.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My Sandmeyer reaction has resulted in a very low yield or only recovered starting material. What went wrong?

A: This is a common issue often traced back to the stability and reactivity of the diazonium salt intermediate. Let's break down the potential causes.

  • Possible Cause 1: Incomplete Diazotization. The conversion of the primary amine to the diazonium salt is the critical first step. If this fails, the reaction cannot proceed.

    • Scientific Rationale: Diazotization requires the formation of nitrous acid (in situ from sodium nitrite and a strong acid), which then reacts with the amine. The reaction is highly temperature-dependent.

    • Solutions:

      • Temperature Control: Ensure the temperature of the amine solution is maintained strictly between 0 and 5 °C before and during the slow, dropwise addition of the sodium nitrite solution.

      • Reagent Quality: Use a fresh, unopened container of sodium nitrite. Old reagents can absorb moisture and degrade.

      • Acid Concentration: Ensure the mineral acid (typically HCl or H₂SO₄) is in sufficient excess to fully protonate the amine and catalyze the reaction.

  • Possible Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally labile. If the temperature rises, the salt will decompose, releasing nitrogen gas and forming undesired phenols or other byproducts.[3]

    • Scientific Rationale: The C-N bond in the diazonium salt is weak, and decomposition is often an irreversible, yield-destroying process.

    • Solutions:

      • Vigorous Stirring & Cooling: Use an efficient ice/salt bath and vigorous stirring to dissipate any heat generated during the exothermic diazotization step.

      • Immediate Use: Add the prepared cold diazonium salt solution to the cyanide solution without any delay. Do not let it warm up.

  • Possible Cause 3: Ineffective Cyanation Step. The displacement of the diazonium group by cyanide requires an active copper(I) catalyst.

    • Scientific Rationale: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a single-electron transfer from the copper(I) species.[2][6] If the catalyst is oxidized to Cu(II) or is otherwise inactive, the reaction will stall.

    • Solutions:

      • Catalyst Preparation: Use high-purity, freshly prepared or purchased copper(I) cyanide (CuCN).

      • Reaction Conditions: The cyanation step may require gentle warming (e.g., to 50-65 °C) to drive the reaction to completion after the diazonium salt has been added.[1] This must be done cautiously to control the effervescence of nitrogen gas.

G start Low or No Yield Observed check_diazotization Verify Diazotization Step start->check_diazotization check_temp_control Was Temp. 0-5 °C? check_diazotization->check_temp_control check_reagents Are NaNO₂ / Acid Fresh? check_temp_control->check_reagents Yes adjust_temp Action: Improve Cooling & Re-run check_temp_control->adjust_temp No check_decomposition Verify Cyanation Step check_reagents->check_decomposition Yes replace_reagents Action: Use Fresh Reagents & Re-run check_reagents->replace_reagents No check_catalyst Is CuCN Active? check_decomposition->check_catalyst check_cyanation_temp Was Reaction Warmed? check_catalyst->check_cyanation_temp Yes replace_catalyst Action: Use Fresh CuCN & Re-run check_catalyst->replace_catalyst No success Yield Improved check_cyanation_temp->success Yes adjust_cyanation_temp Action: Gently Warm Post-Addition (e.g., 50-60 °C) & Re-run check_cyanation_temp->adjust_cyanation_temp No adjust_temp->success replace_reagents->success replace_catalyst->success adjust_cyanation_temp->success

Problem 2: Significant Formation of 2-Quinolone Side Product

Q: My final product is contaminated with a significant amount of a byproduct that I suspect is 2-hydroxyquinoline-4-carbonitrile (a 2-quinolone). Why is this happening?

A: This is a classic hydrolysis side reaction. The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, especially by water or hydroxide ions.

  • Scientific Rationale: The 2-position of the quinoline ring is electron-deficient, making the C-Cl bond vulnerable to attack. This process is accelerated by heat and by either strongly acidic or basic conditions during the reaction or, more commonly, during aqueous workup.

  • Solutions:

    • Use Anhydrous Solvents: Where possible, ensure the solvents used in the reaction are dry.

    • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive heating, as both can promote hydrolysis.

    • Careful Workup: During workup, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) and avoid using strong bases like sodium hydroxide if possible. Perform extractions quickly and avoid prolonged contact with aqueous layers.[7][8]

G reactant 2-Chloroquinoline-4-carbonitrile product Desired Product (Isolated) reactant->product Successful Isolation conditions H₂O, Heat, or strong acid/base reactant->conditions Undesired Pathway side_product 2-Hydroxyquinoline-4-carbonitrile (2-Quinolone Impurity) conditions->side_product

Problem 3: Difficulties in Product Isolation and Purification

Q: My crude product is an impure oil/solid, and I'm struggling to purify it by column chromatography.

A: The nitrile and carboxylic acid functional groups make the target molecule quite polar, which can lead to purification challenges like streaking on TLC plates or poor separation on silica gel columns.

  • Scientific Rationale: Highly polar compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and band broadening.

  • Solutions:

    • Acid-Base Extraction: Leverage the basicity of the quinoline nitrogen and the non-acidic nature of the nitrile. First, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution to remove any acidic impurities (like the hydrolyzed carboxylic acid byproduct). Then, wash with dilute acid (e.g., 1M HCl) to protonate and extract any unreacted starting amine. Finally, wash with brine, dry, and concentrate.[8]

    • Column Chromatography Optimization:

      • Deactivate Silica: Add a small amount of a neutralizer like triethylamine (~1%) to your mobile phase. This deactivates the acidic sites on the silica gel, preventing streaking and improving peak shape.

      • Solvent System: Start with a less polar system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one.

    • Recrystallization: If a solid is obtained, recrystallization can be a highly effective final purification step. Test various solvents; ethanol or ethyl acetate are good starting points.[8]

Data Summary & Key Protocols
Table 1: Comparison of Synthetic Parameters
ParameterSandmeyer Reaction RouteAldehyde Dehydration Route
Starting Material 4-Amino-2-chloroquinoline2-Chloroquinoline-4-carbaldehyde
Key Reagents NaNO₂, HCl, CuCNHydroxylamine-HCl, SOCl₂
Critical Temp. 0–5 °C (Diazotization)Reflux (Dehydration)
Typical Yields 10–70% (Highly condition-dependent)[1]Good to Excellent (for dehydration step)
Primary Challenge Stability of diazonium saltSynthesis of aldehyde precursor
Protocol 1: Synthesis via Sandmeyer Reaction

(This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and literature precedents.)

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-2-chloroquinoline (1.0 eq) in a mixture of concentrated HCl and water at room temperature.

    • Cool the resulting solution to 0–5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in cold water and add it dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0–5 °C.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. CAUTION: Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then gently heat to 50–60 °C for 30 minutes to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-chloroquinoline-4-carbonitrile.

References
  • El-Sayed, M. A. A., & El-Saghier, A. M. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 22(8), 969-994. [Link]

  • Massoud, M. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arkivoc, 2018(1), 244-287. This is a review article summarizing synthesis and reactions.
  • Ali, T., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2595–2629. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Prakash, G. K. S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
  • BenchChem Technical Support. (2025).
  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 274-290.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • Kumar, V., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1832-1834.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419.
  • Wang, Y., et al. (2016).
  • Chem V. (2018, April 19). 37.01 Sandmeyer Reactions [Video]. YouTube. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
  • Bouone, Y. O., et al. (2021). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 11(42), 26233–26241.
  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline. BenchChem.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 230582, 2-Chloroquinoline-4-carboxylic acid. [Link]

  • Lee, K., & Kim, J. N. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884–7886.
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o693.
  • Meth-Cohn, O., & Narine, B. (2016). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride.
  • BenchChem Technical Support. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)

Sources

Technical Support Center: Purification of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloroquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this important synthetic intermediate. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-chloroquinoline-4-carbonitrile. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Q1: My recrystallization of 2-chloroquinoline-4-carbonitrile resulted in a very low yield. What went wrong?

A1: Low recovery is a common issue in recrystallization and typically points to one of several procedural missteps. The goal of recrystallization is to dissolve the impure solid in a minimal amount of hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the "mother liquor".[1][2]

Causality & Resolution:

  • Excessive Solvent: The most frequent cause of low yield is using too much solvent. Your target compound, while sparingly soluble at low temperatures, will still have some solubility. Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: To recover more product, you can try to concentrate the mother liquor by boiling off some of the solvent and attempting a second crystallization. For future attempts, add the hot solvent in small portions (aliquots) to the crude solid, waiting for each portion to boil before adding the next, until the solid just dissolves.[3][4]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. If the compound is too soluble at room temperature, you will not achieve efficient crystallization.

    • Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. Common choices for compounds like quinolines include ethanol, ethyl acetate, or solvent mixtures like hexane/ethyl acetate.[5]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a stemless funnel to prevent crystallization within the stem. Also, add a small excess of hot solvent before filtering to keep the compound in solution.[3]

Q2: I'm trying to purify my product using column chromatography, but all my fractions are contaminated with a persistent impurity according to TLC analysis.

A2: Co-elution of impurities is a frequent challenge in column chromatography. This indicates that the impurity has a similar polarity and affinity for the stationary phase as your target compound under the chosen conditions.[6][7][8] The principle of chromatography relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[6][9]

Causality & Resolution:

  • Inadequate Solvent System: The polarity of your mobile phase (eluent) may not be optimal to resolve the two compounds. If the eluent is too polar, it will move all compounds up the column too quickly, resulting in poor separation. If it's not polar enough, everything will remain at the baseline.

    • Solution: The ideal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.3-0.4 on a TLC plate. Experiment with different solvent ratios. For instance, if you are using a hexane/ethyl acetate system, try decreasing the proportion of the more polar ethyl acetate to improve separation from a more polar impurity, or increasing it to separate from a less polar one.

  • Column Overloading: Loading too much crude material onto the column is a common mistake. This leads to broad, overlapping bands that are impossible to separate.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used. For difficult separations, use a lower ratio.

  • Poor Column Packing: An improperly packed column with cracks, bubbles, or channels will lead to uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous bed. A "slurry packing" method, where the silica is mixed with the initial eluent before being poured into the column, is generally most effective.

Q3: After running a column, my 2-chloroquinoline-4-carbonitrile seems to be irreversibly stuck at the top of the silica gel.

A3: This issue arises when the compound has a very high affinity for the stationary phase, which is common for polar molecules. The nitrile and quinoline nitrogen of your compound can engage in strong polar interactions (like hydrogen bonding with residual water on the silica) with the silanol groups (Si-OH) on the surface of the silica gel.

Causality & Resolution:

  • High Polarity of the Compound: 2-Chloroquinoline-4-carbonitrile is a relatively polar molecule. Its interaction with the highly polar silica gel can be very strong.

    • Solution 1 (Increase Eluent Polarity): Gradually increase the polarity of your mobile phase. If a hexane/ethyl acetate mixture isn't working, you can try switching to a more polar system, such as dichloromethane/methanol. A gradient elution, where the solvent polarity is slowly increased over the course of the separation, is often very effective.

    • Solution 2 (Modify the Stationary Phase): For highly basic compounds that bind strongly to acidic silica, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a basic modifier like triethylamine mixed into the eluent system (e.g., 0.5-1% triethylamine in your hexane/ethyl acetate mixture). The triethylamine will preferentially bind to the active sites on the silica, allowing your compound to elute more freely.

Purification Workflow Decision Tree

The following diagram outlines a logical workflow for the purification of a crude solid product like 2-chloroquinoline-4-carbonitrile.

G start Crude Solid Product check_purity Assess Purity (TLC, Melting Point) start->check_purity decision_purity Is it >95% Pure? check_purity->decision_purity is_pure Product is Sufficiently Pure. Dry and Characterize. decision_purity->is_pure Yes decision_method Recrystallization or Chromatography? decision_purity->decision_method No recrystallization Perform Recrystallization decision_method->recrystallization Single major impurity or crystalline solid column Perform Column Chromatography decision_method->column Multiple impurities or oily solid check_recryst Check Purity of Crystals recrystallization->check_recryst collect_fractions Collect Fractions and Monitor by TLC column->collect_fractions decision_recryst Is it Pure? check_recryst->decision_recryst decision_recryst->column No final_product Pure Product decision_recryst->final_product Yes combine_pure Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_pure combine_pure->final_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q4: What are the most likely impurities I might find in my crude 2-chloroquinoline-4-carbonitrile?

A4: Impurities are typically related to the synthetic route used.[10] While specific syntheses for the 4-carbonitrile are less commonly detailed than for the 3-carbaldehyde analogue, we can infer likely contaminants from common synthetic transformations:

  • Starting Materials: Unreacted starting materials are a common source of impurity. For instance, if the nitrile is prepared from the corresponding carboxylic acid or amide, these could be present.

  • By-products of Vilsmeier-Haack Reaction: If a Vilsmeier-Haack type reaction is used (reacting an acetanilide derivative with a formylating agent like POCl₃/DMF), you might find related quinoline isomers or incompletely cyclized intermediates.[11]

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, which could revert it to the corresponding carboxylic acid (2-chloroquinoline-4-carboxylic acid) or amide.

  • Solvent Residues: Residual solvents from the reaction or initial workup can remain trapped in the crude solid.

Q5: How do I select the best solvent for recrystallization?

A5: The selection process is guided by the principle of "like dissolves like" and the ideal solubility profile.[1][5]

  • Polarity Matching: 2-Chloroquinoline-4-carbonitrile is a moderately polar compound. You should test solvents across a range of polarities.

  • Ideal Solubility: The perfect solvent will exhibit poor solubility at room temperature but high solubility at its boiling point.

  • Procedure for Testing:

    • Place a small amount of your crude solid (10-20 mg) into several different test tubes.

    • Add a small amount of a different solvent to each tube at room temperature. If the solid dissolves immediately, the solvent is too good and is unsuitable.

    • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potentially good candidate.

    • Allow the hot solution to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of pure crystals.

SolventPolarityBoiling Point (°C)Comments
HexaneLow69Likely too non-polar to dissolve the compound, but useful as an anti-solvent in a two-solvent system.
Ethyl AcetateMedium77A good starting point for moderately polar compounds.
EthanolHigh78Often a good choice for aromatic nitrogen heterocycles.
WaterVery High100Unlikely to be a good solvent on its own but could be used in a mixture with a solvent like ethanol.
TolueneLow111Can be effective for aromatic compounds, especially if impurities are very different in polarity.

Q6: How can I definitively confirm the purity of my final product?

A6: A combination of methods should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to assess purity. A pure compound should ideally show a single spot. Run the TLC in a few different solvent systems to be certain.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.

  • Spectroscopic Analysis:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are the most powerful tools for confirming the structure and purity. The absence of signals corresponding to impurities is a strong indicator of purity.

    • IR (Infrared) Spectroscopy: This can confirm the presence of key functional groups. For your compound, you should look for a sharp peak around 2220-2240 cm⁻¹ characteristic of a nitrile (C≡N) group.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Column Chromatography Workflow

The diagram below illustrates the key steps in performing purification by column chromatography.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_column 1. Prepare Column with Cotton/Sand Plug pack_column 2. Pack Column with Silica Slurry prep_column->pack_column load_sample 3. Load Sample Adsorbed onto Silica Gel pack_column->load_sample add_sand 4. Add Protective Sand Layer load_sample->add_sand add_eluent 5. Add Eluent and Apply Pressure add_sand->add_eluent collect 6. Collect Fractions in Test Tubes add_eluent->collect monitor_tlc 7. Monitor Fractions by TLC collect->monitor_tlc monitor_tlc->add_eluent Continue Elution combine 8. Combine Pure Fractions monitor_tlc->combine Separation Complete evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product 10. Pure Product evaporate->final_product

Caption: Step-by-step workflow for column chromatography.

References

  • SIELC Technologies. Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column.
  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 23(2), 444. Available from: [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. Available from: [Link]

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • Prajapati, D., et al. (2006). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Tetrahedron Letters, 47(33), 5949-5952.
  • Abdel-Wahab, B. F., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(5), 623. Available from: [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • BYJU'S. (2020). Column chromatography. Available from: [Link]

  • Unknown Source. column chromatography.pdf.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available from: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. Available from: [Link]

  • Beilstein-Institut. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • National Institutes of Health (NIH). 2-Chloroquinoline-3-carboxylic acid. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 23(2), 444. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloroquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 2-chloroquinoline-4-carbonitrile is a critical process for the development of various pharmaceutical agents. A prevalent and effective method involves the cyclization of an appropriate aniline derivative with a malonic acid derivative to form a 4-hydroxy-2(1H)-quinolone intermediate, followed by chlorination and dehydration. This guide will focus on the common challenges encountered during the key chlorination step using phosphorus oxychloride (POCl₃), a widely used reagent for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-chloroquinoline-4-carbonitrile, and what are the critical steps?

A common and reliable synthetic pathway starts from an appropriately substituted aniline and diethyl malonate (or a similar malonic ester) to construct the quinoline core. This is typically followed by hydrolysis and decarboxylation to yield a 4-hydroxy-2(1H)-quinolone. The key transformation to obtain the target molecule is the subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), which serves to both chlorinate the 2-position and dehydrate the 4-hydroxyl group to introduce the chloro group.

Q2: My reaction with POCl₃ is sluggish and gives a poor yield. What are the likely causes?

Several factors can contribute to a sluggish reaction. Firstly, the presence of moisture in your starting material or solvent can rapidly quench the POCl₃, reducing its efficacy. Ensure your 4-hydroxy-2-quinolone precursor is thoroughly dried and that you are using anhydrous solvents. Secondly, the reaction temperature might be too low. While initial mixing can be done at a lower temperature, heating is often required to drive the reaction to completion. Finally, insufficient POCl₃ can lead to incomplete conversion. A molar excess of POCl₃ is typically necessary.

Q3: I am observing a significant amount of a dark, tarry substance in my crude product. What is this, and how can I prevent it?

The formation of polymeric or tarry byproducts is a known issue in vigorous reactions like the Skraup synthesis, and similar side reactions can occur under harsh chlorination conditions.[1] This is often due to excessive heating or a highly exothermic reaction that is not properly controlled. To mitigate this, ensure gradual heating of the reaction mixture. Using a moderating solvent to control the reaction rate can also be beneficial.

Q4: How can I effectively monitor the progress of the chlorination reaction?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-chloroquinoline-4-carbonitrile, providing potential causes and actionable solutions.

Problem 1: Incomplete Chlorination and Presence of Intermediates

Symptom: Your final product contains significant amounts of the 4-hydroxy-2-quinolone starting material or other unexpected intermediates.

Causality: The reaction of quinolones with POCl₃ can proceed in stages, involving initial phosphorylation at the oxygen or nitrogen atoms.[2][3] Incomplete reaction can be due to insufficient reagent, inadequate temperature, or the formation of stable, unreactive intermediates.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: Ensure you are using a sufficient excess of POCl₃. A minimum of one molar equivalent is required for efficient conversion, but often a larger excess is used.[3]

  • Optimize Reaction Temperature and Time: Gradually increase the reaction temperature, for example, to 70-90 °C, and monitor the reaction by TLC until the starting material is consumed.[2][3]

  • Consider a Co-reagent: In some cases, the addition of phosphorus pentachloride (PCl₅) to POCl₃ can create a more robust chlorinating agent, driving the reaction to completion.[4]

  • Ensure Anhydrous Conditions: Moisture can decompose POCl₃, leading to incomplete reactions. Dry all glassware and use anhydrous solvents.

Problem 2: Formation of Dimeric or Polymeric Byproducts

Symptom: You observe the formation of high molecular weight species, which may appear as insoluble materials or streaks on a TLC plate.

Causality: "Pseudodimer" formation can occur through the reaction of phosphorylated intermediates with unreacted quinolone starting material.[2][3] This is more likely to happen if the reaction conditions are not carefully controlled.

Preventative Measures:

  • Temperature Control: Maintain a lower temperature (e.g., < 25 °C) during the initial addition of POCl₃ to allow for the formation of phosphorylated intermediates before heating to drive the chlorination.[2][3]

  • Use of a Base: The presence of a non-nucleophilic base can sometimes suppress the formation of these dimers by ensuring the system remains basic throughout the POCl₃ addition.[2][3]

Problem 3: Hydrolysis of the Nitrile Group

Symptom: Your product shows evidence of a carboxylic acid or amide functional group instead of or in addition to the nitrile.

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction work-up.[5][6][7] The initial stage of hydrolysis typically forms an amide, which can be further hydrolyzed to a carboxylic acid.[5][6]

Recommended Work-up Protocol:

  • Controlled Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice. This helps to rapidly cool the mixture and dilute the acidic components.

  • Neutralization: Neutralize the acidic solution cautiously with a base such as sodium bicarbonate or sodium carbonate solution while keeping the temperature low. Avoid using strong bases or prolonged exposure to basic conditions.

  • Extraction: Promptly extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with brine to remove any remaining aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature.

Parameter Recommendation Rationale
Quenching Pour onto crushed iceRapid cooling and dilution
Neutralization Cold, dilute NaHCO₃ or Na₂CO₃Avoids harsh basic conditions that promote hydrolysis
Extraction Solvent Dichloromethane or Ethyl AcetateEfficient extraction of the organic product
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the intended reaction and a key side reaction.

G cluster_main Main Synthetic Pathway Start 4-Hydroxy-2-quinolone precursor Intermediate Phosphorylated Intermediate Start->Intermediate POCl3 Product 2-Chloroquinoline- 4-carbonitrile Intermediate->Product Heat, Cl-

Caption: Intended synthetic route to 2-chloroquinoline-4-carbonitrile.

G cluster_side Dimer Formation Side Reaction Intermediate_side Phosphorylated Intermediate Dimer Pseudodimer Byproduct Intermediate_side->Dimer Start_side Unreacted 4-Hydroxy-2-quinolone Start_side->Dimer

Caption: Formation of a pseudodimer byproduct.

Purification Strategies

The final purity of your 2-chloroquinoline-4-carbonitrile is crucial for its intended application. Here are some recommended purification techniques:

  • Recrystallization: This is an effective method for removing small amounts of impurities and obtaining a crystalline final product.[1] A suitable solvent system (e.g., ethanol/water, toluene) should be determined experimentally.

  • Column Chromatography: For separating the desired product from significant quantities of impurities with different polarities, column chromatography on silica gel is highly effective.[1] A gradient elution system, for example, with hexanes and ethyl acetate, is often employed.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. A reversed-phase C18 column is typically suitable for this class of compounds.[8]

References

  • POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry - Figshare. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]

  • POCl -PCl mixture: A robust chlorinating agent. Journal of the Indian Chemical Society.
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.
  • Synthesis of optically active folded cyclic dimers and trimers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. Available at: [Link]

  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]

  • PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Glycoluril Dimers with the Ability to Form Polymeric Self-Associates in W
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

  • New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain. Journal of Medicinal Chemistry. Available at: [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units. Polymers. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.

Sources

Vilsmeier-Haack Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this versatile formylation reaction. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][4][5] This process is a cornerstone in synthetic chemistry for producing aryl aldehydes and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.[4][6]

The Vilsmeier reagent is a weak electrophile, making the reaction highly selective for electron-rich substrates such as anilines, phenols, and various heterocycles like indoles, pyrroles, and furans.[1][4][7] The general mechanism involves the formation of the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the activated substrate. The resulting iminium intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde or ketone.[1][2][8]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is a chloroiminium salt, the key electrophile in the reaction.[9] It is typically generated by the reaction of a tertiary amide, most commonly DMF, with an acid chloride like phosphorus oxychloride (POCl₃).[2][5] The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent decomposition of the reagent.[5][9]

Q2: What are the most common substrates for the Vilsmeier-Haack reaction?

The reaction is most effective with electron-rich aromatic and heteroaromatic compounds.[1][4] This includes:

  • Aromatic compounds: Anilines, phenols, and their derivatives.

  • Heterocyclic compounds: Indoles, pyrroles, furans, and thiophenes. The reactivity of five-membered heterocycles generally follows the order: pyrrole > furan > thiophene.[7]

  • Electron-rich alkenes and 1,3-dienes can also be formylated.[7]

Q3: What are the key safety precautions to consider?

The reagents used in the Vilsmeier-Haack reaction are hazardous and must be handled with care in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic fumes.[9][10]

  • Vilsmeier reagent: Moisture-sensitive.

  • Workup: The quenching of the reaction with ice or water is highly exothermic and must be done slowly and cautiously to control the release of heat and prevent splashing of corrosive materials.[9][11]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress.[9][12] A small aliquot of the reaction mixture is carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate to be compared against the starting material.

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack reaction and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Troubleshooting Solutions
Low or No Product Yield 1. Inactive Substrate: The aromatic ring is not sufficiently electron-rich.1. Confirm the presence of electron-donating groups on your substrate. For less reactive substrates, consider using more forcing conditions (higher temperature, longer reaction time).[4][12]
2. Degraded Reagents: POCl₃ and/or DMF are not anhydrous or have decomposed.2. Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[4][13]
3. Improper Reagent Stoichiometry: Insufficient Vilsmeier reagent.3. Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents relative to the substrate.[4]
4. Suboptimal Temperature: Reaction temperature is too low for the substrate's reactivity.4. Gradually increase the reaction temperature. While the reagent is formed at 0 °C, the reaction with the substrate may require heating (e.g., 40-80 °C).[4][7] For very sluggish reactions, refluxing may be necessary.[13]
Formation of Multiple Products (Low Selectivity) 1. Di- or Tri-formylation: Highly activated substrates can undergo multiple formylations.1. Carefully control the stoichiometry of the Vilsmeier reagent. Use a 1:1 to 1.5:1 molar ratio of reagent to substrate.[12] Adding the substrate solution dropwise to the Vilsmeier reagent can help avoid localized high concentrations.
2. Formation of Isomers: The substrate has multiple reactive sites.2. The regioselectivity is influenced by both steric and electronic factors. To favor a specific isomer, you may need to modify the substrate (e.g., introduce blocking groups) or adjust reaction conditions (e.g., temperature, solvent).[7][14]
3. Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.3. Maintain the lowest effective reaction temperature. A prompt and efficient aqueous work-up is crucial to hydrolyze the iminium salt and minimize contact time with reactive chlorine species.[12]
Difficult Workup or Product Isolation 1. Incomplete Quenching/Hydrolysis: The iminium intermediate is not fully hydrolyzed.1. Pour the reaction mixture slowly into a vigorously stirred solution of ice water or ice-cold saturated sodium bicarbonate.[4] Ensure the pH is adjusted appropriately for your product's stability.
2. Emulsion Formation: A stable emulsion forms during aqueous extraction.2. Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and break the emulsion. Multiple extractions with a suitable organic solvent may be necessary.[9]
3. Product is Water-Soluble: The formylated product has significant solubility in the aqueous phase.3. Saturate the aqueous layer with NaCl to "salt out" the product. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[9]
Precipitation During Vilsmeier Reagent Formation 1. Reagent Concentration: High concentration of reagents can lead to precipitation of the Vilsmeier salt.1. Use a co-solvent such as anhydrous dichloromethane (DCM) or chloroform to maintain a more dilute solution.[6][13]
2. Low Temperature: The Vilsmeier salt may have limited solubility at very low temperatures.2. While initial cooling is necessary, allowing the mixture to warm slightly (while still maintaining control of the exotherm) can sometimes improve solubility.

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent (in situ)

Safety First: This procedure must be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The Vilsmeier reagent will form as a pale yellow to orange-colored solution or slurry.[5][9]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation
  • Dissolve the electron-rich aromatic or heteroaromatic substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., dichloromethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[4]

  • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 40-80 °C), depending on the reactivity of the substrate.[4][7] Monitor the reaction's progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.[4]

  • Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate solution or sodium hydroxide, until the desired pH is reached.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Vilsmeier-Haack Reaction

Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Substrate Electron-Rich Arene Substrate->Intermediate Electrophilic Aromatic Substitution Product Aryl Aldehyde Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Anhydrous, Fresh) Start->Check_Reagents Check_Substrate Assess Substrate Reactivity (Electron-Donating Groups) Check_Reagents->Check_Substrate Reagents OK Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Substrate->Optimize_Conditions Substrate Suitable Improve_Workup Refine Workup Procedure (Quenching, Extraction) Optimize_Conditions->Improve_Workup Still Low Yield Success Improved Yield Optimize_Conditions->Success Yield Improved Improve_Workup->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Rajput, A.P. and Girase, P.D. (2012) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Slideshare. Vilsmeier haack rxn. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • PrepChem.com. Synthesis of Vilsmeier reagent. [Link]

  • Semantic Scholar. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. [Link]

  • Thieme. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

  • ResearchGate. Review Article on Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. Method for preparing vilsmeier reagent.
  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ChemBK. Phosphorus chloride oxide (POCl3). [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

Sources

Technical Support Center: Suzuki Coupling with 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 2-chloroquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic properties of this substrate—namely, the electron-withdrawing nitrile group and the coordinating quinoline nitrogen—present a distinct set of challenges that require careful consideration of reaction parameters.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common and complex issues.

I. Core Troubleshooting: Low to No Product Formation

This section addresses the most frequent and fundamental problem: a lack of desired product. We will systematically dissect the potential points of failure, from reagent integrity to the catalytic cycle itself.

Q1: My Suzuki coupling of 2-chloroquinoline-4-carbonitrile is showing low to no yield. Where should I begin my investigation?

When a Suzuki coupling fails, a systematic evaluation of the core reaction components is the most efficient path to a solution.[1] Start with the fundamentals:

  • Reagent and Solvent Integrity: Verify the purity and stability of your 2-chloroquinoline-4-carbonitrile and the boronic acid or ester. Boronic acids are particularly susceptible to degradation over time.[1] Ensure all solvents are anhydrous and properly degassed, as oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1][2]

  • Catalyst and Ligand Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are active.[2] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[2] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species.[2] It is critical to maintain a rigorously inert atmosphere (argon or nitrogen) throughout the setup and reaction time. This is achieved by multiple vacuum/backfill cycles or by sparging the solvent with inert gas.[1][3]

dot graph TD { A[Low/No Yield] --> B{Check Reagents}; B --> C[Purity of Haloquinoline]; B --> D[Activity of Boronic Acid]; B --> E[Solvent Degassing]; A --> F{Check Catalyst System}; F --> G[Active Pd Source]; F --> H[Appropriate Ligand]; A --> I{Check Reaction Conditions}; I --> J[Inert Atmosphere]; I --> K[Correct Base & Temp];

} caption: Initial troubleshooting workflow for failed Suzuki coupling.

Q2: I've confirmed my reagents are pure and my setup is inert, but the reaction still fails. What's next?

The next critical step is to evaluate the interplay between the catalyst, ligand, base, and solvent. This combination is highly substrate-dependent, and 2-chloroquinoline-4-carbonitrile's electronic nature makes this particularly true.[1]

  • The Challenge of an Electron-Deficient Chloride: Aryl chlorides are inherently less reactive than bromides or iodides due to the stronger C-Cl bond.[4] The electron-withdrawing nature of the quinoline ring and the 4-carbonitrile group further deactivates the C-Cl bond towards oxidative addition, which is often the rate-limiting step.[4]

  • Ligand Selection is Key: To overcome this, you need a ligand that promotes oxidative addition. Bulky, electron-rich phosphine ligands are essential.[1][5] These ligands stabilize the electron-rich Pd(0) center and facilitate its insertion into the C-Cl bond.

Ligand FamilyExamplesRationale for Use with Chloroquinolines
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding, proven effective for challenging aryl chlorides.[1][5]
Ferrocenylphosphines dppfBidentate ligand that can offer stability to the catalytic complex.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that can form robust catalysts, sometimes outperforming phosphines for specific substrates.

A screening of different ligand and palladium source combinations is often the most effective strategy.[1]

II. Addressing Substrate-Specific Side Reactions

Beyond a simple failure to launch, reactions with 2-chloroquinoline-4-carbonitrile can be plagued by specific, identifiable side reactions.

Q3: I am observing significant decomposition of my boronic acid. How can I mitigate this?

Boronic acid decomposition, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), is a common pitfall, especially under basic conditions.[2][6]

  • Mechanism of Protodeboronation: This side reaction is often accelerated by strong bases in aqueous media, where water acts as the proton source.[2] Heteroaryl boronic acids can be particularly susceptible.[6]

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases like NaOH can be detrimental. Consider switching to weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or even KF.[2][7]

    • Anhydrous Conditions: Removing water can significantly suppress protodeboronation.[2] However, be aware that some bases, like K₃PO₄, may require a small amount of water to be effective.[8][9]

    • Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a valuable alternative.

Q4: My mass spectrometry analysis shows a product with a mass corresponding to the hydrolysis of the nitrile group to a carboxylic acid or amide. Why is this happening and how can I prevent it?

The 4-carbonitrile group is susceptible to hydrolysis under certain Suzuki coupling conditions, particularly with strong bases and prolonged heating in aqueous solvents.

  • Causality: The combination of a strong base (e.g., NaOH, KOH) and water at elevated temperatures can readily hydrolyze the nitrile functional group.

  • Preventative Measures:

    • Base Selection: Avoid strong hydroxides. The use of carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) is highly recommended.[7][10]

    • Solvent System: Minimize the amount of water in the reaction. A common solvent system for these couplings is a mixture of an organic solvent like dioxane, toluene, or DMF with a minimal amount of water to dissolve the base.[9][11] Running the reaction under completely anhydrous conditions is also a viable strategy.

    • Reaction Temperature and Time: Use the lowest temperature that affords a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to hydrolytic conditions.

dot graph TD { subgraph "Problem: Nitrile Hydrolysis" A[Start: 2-Chloroquinoline-4-carbonitrile] --> B{Suzuki Conditions}; B -- "Strong Base (NaOH/KOH)" --> C[Hydrolysis of -CN]; B -- "Aqueous Solvent + Heat" --> C; C --> D[Product: Carboxylic Acid / Amide]; end

} caption: Logic diagram for troubleshooting nitrile hydrolysis.

III. Advanced Optimization and Protocols

Q5: I have some product, but the yield is not satisfactory. How can I optimize the reaction for 2-chloroquinoline-4-carbonitrile?

Optimization is an iterative process. Once you have a catalytic system that provides some product, you can fine-tune the parameters.

  • Base and Solvent Screening: The choice of base and solvent are critically interdependent.[2] A screening approach is highly effective.

BaseSolvent SystemTemperature (°C)Expected Outcome
K₃PO₄Dioxane / H₂O (e.g., 4:1)80-110A robust, general-purpose system often effective for aryl chlorides.[7][9]
Cs₂CO₃Toluene or Dioxane (anhydrous)100-120A strong, non-hydroxide base suitable for anhydrous conditions.[11][12]
K₂CO₃DMF / H₂O90-110A common, cost-effective choice.
KFAnhydrous Dioxane100A milder base that can be effective in preventing boronic acid decomposition.[2]
  • Catalyst Loading: A typical starting point for catalyst loading is 1-5 mol%.[9] For a challenging substrate like this, starting at the higher end may be beneficial. Once conditions are optimized, the loading can often be reduced.

Experimental Protocol: General Procedure for Screening

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

  • Preparation: In an array of reaction vials equipped with stir bars, add 2-chloroquinoline-4-carbonitrile (1.0 equiv).

  • Reagent Addition: To each vial, add the boronic acid or ester (1.1-1.5 equiv).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inerting: Seal the vials and purge thoroughly with argon or nitrogen.

  • Solvent and Base Addition: Add the chosen degassed solvent and the base (2.0-3.0 equiv) via syringe.[9]

  • Reaction: Place the vials in a pre-heated reaction block and stir vigorously at the desired temperature (e.g., 80-110 °C).[9]

  • Monitoring: Monitor the reactions by TLC, GC, or LC-MS at set time points (e.g., 2h, 6h, 24h).

  • Work-up and Analysis: Upon completion, cool the reactions, perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine), and analyze the crude product to determine conversion and identify major side products.[2]

IV. Frequently Asked Questions (FAQs)

  • Q: My reaction mixture turns black. Is this a bad sign?

    • A: Not necessarily. A color change to dark brown or black is common and often indicates the formation of the active Pd(0) species.[9] However, the rapid formation of a black precipitate can signify catalyst decomposition to inactive palladium black. The final yield is the only true indicator of success.[9]

  • Q: Can the quinoline nitrogen inhibit the palladium catalyst?

    • A: Yes, the Lewis basic nitrogen on the quinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. This is another reason why bulky, electron-rich ligands are crucial. They can help prevent or disrupt this inhibitory coordination, favoring the desired catalytic cycle.

  • Q: What if my product is insoluble and precipitates from the reaction?

    • A: Product insolubility can be a significant issue, effectively shutting down the reaction by preventing the dissolved starting materials from reaching the catalyst.[3] If you suspect this, try switching to a solvent that is known to dissolve similar aromatic, heterocyclic compounds, such as DMSO or NMP, although these higher-boiling point solvents may require more rigorous purification.[3]

References
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
  • Suzuki Coupling Reaction Mechanism. YouTube.
  • Failed suzuki coupling, any suggenstions? Reddit.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives.
  • Suzuki Coupling. YouTube.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides. Thieme.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
  • How can I solve my problem with Suzuki coupling?

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-chloroquinoline-4-carbonitrile?

For optimal long-term stability, solid 2-chloroquinoline-4-carbonitrile should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend refrigeration at 2-8°C.[1][2] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q2: How should I store solutions of 2-chloroquinoline-4-carbonitrile?

Solutions of 2-chloroquinoline-4-carbonitrile are best prepared fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial at low temperatures (2-8°C or frozen) and protected from light. The choice of solvent can impact stability; aprotic solvents are generally preferred over protic solvents like alcohols, which could potentially act as nucleophiles. For aqueous solutions, stability is highly pH-dependent, and degradation may be accelerated in both acidic and basic conditions.[3]

Q3: What are the visible signs of degradation for 2-chloroquinoline-4-carbonitrile?

A noticeable change in color, such as turning yellow or brown, is a common indicator of degradation for many quinoline compounds.[3] Any change in the physical appearance of the solid (e.g., clumping, melting at a lower temperature) or the appearance of new peaks in analytical tests like HPLC are also signs of compromised purity.

Q4: What are the primary degradation pathways for 2-chloroquinoline-4-carbonitrile?

While specific degradation studies on 2-chloroquinoline-4-carbonitrile are not extensively published, based on its structure, two primary degradation pathways can be anticipated:

  • Hydrolysis of the nitrile group: The carbonitrile group can hydrolyze under acidic or basic conditions to first form an amide (2-chloroquinoline-4-carboxamide) and subsequently the carboxylic acid (2-chloroquinoline-4-carboxylic acid).[4][5][6] This process is often accelerated by heat.

  • Nucleophilic substitution of the chloro group: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic attack.[7][8][9] This can occur with water (hydrolysis) to form 2-hydroxyquinoline-4-carbonitrile, or with other nucleophiles present in a reaction mixture.

Q5: Is 2-chloroquinoline-4-carbonitrile sensitive to light?

Many quinoline derivatives exhibit photosensitivity.[3] While specific photostability data for 2-chloroquinoline-4-carbonitrile is limited, it is best practice to protect both the solid compound and its solutions from light to prevent potential photodegradation.[10]

Troubleshooting Guide

Issue 1: My solid 2-chloroquinoline-4-carbonitrile has developed a yellow or brownish tint.

  • Potential Cause: This discoloration is likely due to degradation, possibly from exposure to light, air (oxidation), or moisture over time.[3]

  • Recommended Action:

    • Assess the purity of the compound using an appropriate analytical method, such as HPLC (see Protocol 2).

    • If the purity is compromised, it is recommended to use a fresh, un-degraded batch for sensitive experiments.

    • Review your storage procedures. Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry environment. Consider storing under an inert atmosphere.

Issue 2: I am observing inconsistent results in my experiments using a stock solution of 2-chloroquinoline-4-carbonitrile.

  • Potential Cause: Inconsistent results are a classic sign of compound degradation in solution.[3] The stability of the compound in your chosen solvent and under your experimental conditions may be limited.

  • Recommended Action:

    • Prepare fresh solutions: For the most reliable results, prepare a fresh solution of 2-chloroquinoline-4-carbonitrile immediately before each experiment.

    • Validate solution stability: If you must use a stock solution, perform a stability study by analyzing the solution's purity via HPLC at various time points (e.g., 0, 4, 8, 24 hours) under your storage conditions.

    • Optimize solvent and pH: If using aqueous media, consider buffering the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.[3] If possible, use aprotic solvents for stock solutions.

Issue 3: I see an unexpected peak in my HPLC analysis of a reaction mixture containing 2-chloroquinoline-4-carbonitrile.

  • Potential Cause: This could be a degradation product of your starting material or an unexpected side product.

  • Recommended Action:

    • Analyze a control sample: Run an HPLC of your 2-chloroquinoline-4-carbonitrile starting material under the same conditions to confirm its purity.

    • Consider likely degradation products: Based on the known reactivity, the unexpected peak could correspond to the hydrolyzed carboxylic acid or amide derivative, or a product of nucleophilic substitution. If you have access to mass spectrometry, this can help in identifying the unknown peak.

    • Perform a forced degradation study: To intentionally generate potential degradation products and confirm their retention times, you can perform a forced degradation study on a sample of 2-chloroquinoline-4-carbonitrile (see Protocol 3). This can help in identifying the unknown peak in your reaction mixture.

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Slows down potential degradation processes.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and hydrolysis from atmospheric moisture.
Light Exposure Store in the dark (amber vial or wrapped in foil)Prevents potential photodegradation.[3]
Container Tightly sealed, appropriate for chemical storagePrevents exposure to air and moisture.
Incompatible Materials Strong oxidizing agentsTo avoid vigorous and potentially hazardous reactions.
Recommended Solvents for Stock Solutions Aprotic solvents (e.g., DMSO, DMF, Acetonitrile)Minimizes the risk of solvolysis.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedures
  • Upon receipt, inspect the container for any damage.

  • Store the tightly sealed container in a refrigerator at 2-8°C, away from light and incompatible materials.

  • For optimal stability, consider placing the container inside a desiccator with a drying agent.

  • When handling the solid, use a clean, dry spatula in a well-ventilated area or fume hood.

  • If preparing a stock solution, use a dry, aprotic solvent. If an aqueous solution is required, use buffered, purified water and prepare it fresh.

  • For solutions, use amber glass vials or wrap clear vials in aluminum foil to protect from light.

Protocol 2: Assessing the Integrity of 2-chloroquinoline-4-carbonitrile using HPLC

This protocol provides a general starting point for a stability-indicating HPLC method. Method optimization may be required for your specific equipment and needs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

    • A gradient elution is recommended to separate impurities with varying polarities. A suggested starting gradient is 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Dissolve a small amount of 2-chloroquinoline-4-carbonitrile in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any additional peaks, which would indicate impurities or degradation products. The peak area of the main compound can be used to quantify its purity over time.

Protocol 3: Performing a Forced Degradation Study

Forced degradation studies are used to intentionally degrade a sample to understand its stability profile and identify potential degradation products.[3]

  • Prepare Stock Solution: Create a stock solution of 2-chloroquinoline-4-carbonitrile (e.g., 1 mg/mL in acetonitrile).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with a 3% hydrogen peroxide solution. Keep at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose a sample of the stock solution to a light source providing UV and visible light (e.g., a photostability chamber).[3] Keep a control sample wrapped in aluminum foil.

  • Sampling: Take samples from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples using the HPLC method described in Protocol 2. Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results or Visual Degradation Observed check_solid Is the solid compound discolored or physically changed? start->check_solid check_solution Are you using a stock solution? check_solid->check_solution No hplc_solid Assess purity of solid using HPLC (Protocol 2). check_solid->hplc_solid Yes prepare_fresh Prepare fresh solutions for each experiment. check_solution->prepare_fresh Yes proceed Proceed with the experiment. check_solution->proceed No is_pure Is the purity acceptable? hplc_solid->is_pure is_pure->check_solution Yes use_new_batch Discard and use a new batch of compound. Review storage conditions. is_pure->use_new_batch No validate_stability Validate stability of the stock solution over time with HPLC. prepare_fresh->validate_stability is_stable Is the solution stable for the required duration? validate_stability->is_stable is_stable->proceed Yes optimize_storage Optimize solution storage (lower temp, protect from light, change solvent). is_stable->optimize_storage No Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_substitution Nucleophilic Substitution parent 2-chloroquinoline-4-carbonitrile amide 2-chloroquinoline-4-carboxamide parent->amide H2O hydroxy 2-hydroxyquinoline-4-carbonitrile parent->hydroxy H2O nucleophile Other Nucleophiles (e.g., R-OH, R-NH2) parent->nucleophile acid 2-chloroquinoline-4-carboxylic acid amide->acid Further Hydrolysis substituted_product 2-(substituted)-quinoline-4-carbonitrile nucleophile->substituted_product

Caption: Potential degradation pathways for 2-chloroquinoline-4-carbonitrile.

References

  • ResearchGate. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • IOP Publishing. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • MDPI. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • ResearchGate. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • MDPI. (2023). Unveiling the Photocatalytic Activity of Carbon Dots/g-C3N4 Nanocomposite for the O-Arylation of 2-Chloroquinoline-3-carbaldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]

  • YouTube. (2021). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]29-d58)

Sources

Technical Support Center: 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-chloroquinoline-4-carbonitrile. It offers a comprehensive overview of potential impurities, robust analytical methodologies for their identification, and practical troubleshooting advice to ensure the quality and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): Troubleshooting Impurity Identification

Q1: I am observing an unexpected peak in the HPLC analysis of my 2-chloroquinoline-4-carbonitrile sample. What could it be?

A1: Unexpected peaks can arise from several sources, including starting materials, intermediates, by-products of the synthesis, or degradation products. The most probable impurities are related to the synthetic route employed. A common pathway to 2-chloroquinoline-4-carbonitrile involves the conversion of 4-hydroxyquinoline to 2,4-dichloroquinoline, followed by a selective cyanation at the 4-position. Therefore, potential impurities to consider are:

  • Starting Materials: Unreacted 4-hydroxyquinoline.

  • Intermediates: Residual 2,4-dichloroquinoline.

  • Isomeric Impurities: 4-Chloroquinoline-2-carbonitrile, which can form if the cyanation is not completely regioselective.

  • By-products from Cyanation: If a Sandmeyer-type reaction is used to introduce the nitrile group from an amino precursor, by-products from this reaction could be present.[1][2][3]

  • Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid (2-chloroquinoline-4-carboxylic acid) or an amide can occur, especially under harsh pH or temperature conditions.[4]

To identify the unknown peak, it is recommended to co-inject your sample with commercially available standards of these potential impurities, if accessible. Alternatively, isolation of the impurity followed by spectroscopic analysis (e.g., MS, NMR) is a definitive identification method.

Q2: My GC-MS analysis shows a peak with a mass-to-charge ratio that does not correspond to 2-chloroquinoline-4-carbonitrile or any of the common impurities. What should I investigate?

A2: A peak with an unexpected m/z ratio in GC-MS could indicate several possibilities:

  • Fragmentation of a Larger Molecule: The observed peak might be a fragment of a larger, less volatile impurity that is breaking down in the GC inlet or under electron ionization. Review the full mass spectrum for other related fragment ions.

  • Presence of Reagents or Solvents: Residual solvents used in the synthesis or purification (e.g., DMF, acetonitrile) are common volatile impurities detectable by GC-MS.[5]

  • Formation of Tarry By-products: Vigorous reaction conditions, sometimes employed in quinoline synthesis, can lead to the formation of higher molecular weight, polymeric, or tarry substances.[6] While often non-volatile, some smaller fragments may be detected.

  • Contamination from Sample Handling or Equipment: Contaminants from glassware, septa, or other laboratory equipment can introduce unexpected peaks.

A thorough review of the synthetic process, including all reagents, solvents, and reaction conditions, is crucial. Analyzing a blank run (injecting only the solvent used to dissolve the sample) can help rule out system contamination.

Q3: How can I differentiate between the 2-chloroquinoline-4-carbonitrile and its 4-chloroquinoline-2-carbonitrile isomer using analytical techniques?

A3: Differentiating between these positional isomers requires high-resolution analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method, typically using a C18 reversed-phase column with a buffered mobile phase (e.g., acetonitrile and water with formic or phosphoric acid), can often achieve baseline separation of these isomers due to differences in their polarity and interaction with the stationary phase.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling patterns of the aromatic protons on the quinoline ring will be distinct for each isomer, allowing for clear differentiation.

  • Mass Spectrometry (MS): While the molecular weight is identical, the fragmentation patterns in the mass spectrum may show subtle differences that can be used for differentiation, especially with high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) techniques.[9][10]

Impurity Profile and Formation Pathways

The impurity profile of 2-chloroquinoline-4-carbonitrile is intrinsically linked to its synthetic route. A common and logical synthetic pathway is depicted below, highlighting the potential points of impurity introduction.

impurity_formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 4-Hydroxyquinoline 4-Hydroxyquinoline 2,4-Dichloroquinoline 2,4-Dichloroquinoline 4-Hydroxyquinoline->2,4-Dichloroquinoline Chlorination (e.g., POCl3) Unreacted_4_Hydroxyquinoline 4-Hydroxyquinoline (Starting Material) 4-Hydroxyquinoline->Unreacted_4_Hydroxyquinoline Incomplete Reaction 2-Chloroquinoline-4-carbonitrile 2-Chloroquinoline-4-carbonitrile 2,4-Dichloroquinoline->2-Chloroquinoline-4-carbonitrile Selective Cyanation (e.g., CuCN) Residual_2_4_Dichloroquinoline 2,4-Dichloroquinoline (Intermediate) 2,4-Dichloroquinoline->Residual_2_4_Dichloroquinoline Incomplete Reaction Isomer 4-Chloroquinoline-2-carbonitrile (Isomeric Impurity) 2-Chloroquinoline-4-carbonitrile->Isomer Non-selective Cyanation Hydrolysis_Product 2-Chloroquinoline-4-carboxylic acid (Degradation Product) 2-Chloroquinoline-4-carbonitrile->Hydrolysis_Product Degradation

Caption: Synthetic pathway and potential impurity formation for 2-chloroquinoline-4-carbonitrile.

Analytical Methodologies: Step-by-Step Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reversed-phase HPLC method is designed for the quantitative analysis of 2-chloroquinoline-4-carbonitrile and the detection of potential impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterMethod A: Acetonitrile/Water with Formic Acid
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 2-chloroquinoline-4-carbonitrile sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar quinoline ring system.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any residual silanol groups on the silica-based column, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent ionic state.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities, which is essential for detecting both polar and non-polar impurities in a single run.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification of volatile organic impurities, such as residual solvents and certain low molecular weight by-products.

Instrumentation:

  • GC-MS system equipped with a split/splitless inlet and a mass selective detector.

Chromatographic Conditions:

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu

Sample Preparation:

  • Dissolve the 2-chloroquinoline-4-carbonitrile sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Causality Behind Experimental Choices:

  • DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of volatile and semi-volatile organic compounds.

  • Temperature Program: The temperature ramp allows for the separation of compounds with different boiling points, from volatile solvents to higher boiling by-products.

Forced Degradation Studies

To identify potential degradation products, forced degradation studies under various stress conditions are recommended.[5][6][11][12][13] These studies are crucial for developing stability-indicating analytical methods.

forced_degradation cluster_stress Stress Conditions Drug_Substance 2-Chloroquinoline-4-carbonitrile Acid Acidic (e.g., 0.1N HCl) Drug_Substance->Acid Hydrolysis Base Basic (e.g., 0.1N NaOH) Drug_Substance->Base Hydrolysis Oxidation Oxidative (e.g., 3% H2O2) Drug_Substance->Oxidation Oxidation Thermal Thermal (e.g., 80°C) Drug_Substance->Thermal Thermal Degradation Photolytic Photolytic (UV/Vis light) Drug_Substance->Photolytic Photodegradation

Caption: Workflow for forced degradation studies of 2-chloroquinoline-4-carbonitrile.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1N HCl and heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1N NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light.

After exposure, analyze the stressed samples using the developed HPLC method to identify and quantify any degradation products.

References

  • Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). ijpsr.com.
  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 15). YouTube. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction. (2025, February 8). J&K Scientific LLC. [Link]

  • Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • (PDF) Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7). ResearchGate. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Miami University. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). ias.ac.in.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University. [Link]

  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. (n.d.). PubChem. [Link]

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. (2025, August 9). ResearchGate. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]synthesis/C1N/arenenitriles.shtm)

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of 2-chloroquinoline-4-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a robust and reproducible synthesis.

I. Introduction to the Synthesis of 2-Chloroquinoline-4-carbonitrile

The synthesis of 2-chloroquinoline-4-carbonitrile is a critical process in the development of various pharmaceutical agents and functional materials. While several synthetic routes exist, the Vilsmeier-Haack reaction and the Sandmeyer reaction are among the most prevalent. However, scaling up these reactions can introduce challenges not always apparent at the bench scale, such as issues with heat and mass transfer, reagent stoichiometry, and product purification.[1] This guide will address these complexities to facilitate a smooth and efficient scale-up process.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up synthesis of 2-chloroquinoline-4-carbonitrile.

Q1: Which synthetic route is more amenable to scale-up: the Vilsmeier-Haack or the Sandmeyer reaction?

Both the Vilsmeier-Haack and Sandmeyer reactions have been successfully scaled up, but they present different challenges. The Vilsmeier-Haack reaction, which often utilizes acetanilides and a Vilsmeier reagent (e.g., POCl₃/DMF), can be efficient but requires careful control of highly exothermic steps.[2][3] The Sandmeyer reaction, involving the diazotization of an aminoquinoline precursor followed by cyanation, can also be robust but involves the handling of potentially unstable diazonium salts.[4][5] The choice often depends on the available equipment, safety infrastructure, and the cost of starting materials.

Q2: My reaction yield dropped significantly upon moving to a larger reactor. What are the likely causes?

A decrease in yield during scale-up is a frequent issue and can often be traced back to mass and heat transfer limitations.[1] Inefficient mixing in larger vessels can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products.[1] Similarly, the reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging, potentially leading to thermal degradation of reactants or products.[1]

Q3: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Handling of Corrosive and Reactive Reagents: Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are corrosive and react violently with water.[2][6]

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the subsequent cyclization are often highly exothermic and require careful temperature control to prevent runaway reactions.[1]

  • Toxic Byproducts: The reaction can generate hazardous byproducts, such as hydrogen chloride gas, which must be properly scrubbed.

  • Handling of Cyanides: If using a Sandmeyer-type reaction, the use of cyanide salts requires strict safety protocols to prevent exposure.[4]

Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough hazard analysis before commencing any scale-up activities.[7][8][9]

Q4: How can I effectively monitor the progress of the reaction on a larger scale?

On a larger scale, direct sampling for techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) remains the most reliable method for reaction monitoring.[10] Process analytical technology (PAT), such as in-situ infrared (IR) spectroscopy, can also be implemented for real-time monitoring of reactant consumption and product formation.

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may be encountered during the scale-up synthesis.

Issue 1: Low Yield or Incomplete Reaction

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Optimization
Poor Reagent Quality Ensure all reagents, especially N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), are fresh and anhydrous. The presence of moisture can deactivate the Vilsmeier reagent.[2]
Inefficient Mixing Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity in larger reaction volumes.[1]
Inadequate Temperature Control Use a jacketed reactor with a reliable temperature control unit to maintain the optimal reaction temperature. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to control the exotherm.[1]
Incorrect Stoichiometry The molar ratios of the Vilsmeier reagent to the substrate are critical. Optimization studies may be required to determine the ideal stoichiometry for the scaled-up reaction.[2]
Substrate Reactivity The electronic nature of the substituents on the aniline precursor can significantly impact the reaction rate and yield. Electron-donating groups generally favor the reaction.
Issue 2: Formation of Impurities and Side Products

Common Impurities and Their Mitigation

Impurity/Side Product Potential Cause Mitigation Strategy
Over-chlorinated products Excess chlorinating agent or high reaction temperatures.Carefully control the stoichiometry of the chlorinating agent and maintain the reaction temperature within the optimal range.
Unreacted starting material Incomplete reaction due to poor mixing, insufficient reaction time, or low temperature.Improve mixing efficiency, extend the reaction time, or slightly increase the reaction temperature while monitoring for side product formation.[1]
Polymeric or tarry materials Uncontrolled exotherms or high local concentrations of reactants.Improve heat transfer with a more efficient cooling system, use a more dilute reaction mixture, or control the rate of reagent addition.[1]
Hydrolyzed intermediates Presence of water in the reaction mixture.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
Issue 3: Difficulties in Product Isolation and Purification

Challenges & Solutions

Challenge Troubleshooting & Optimization
Product Precipitation The product may precipitate out of the reaction mixture upon cooling. If this occurs, it can be collected by filtration. If not, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.[2]
Emulsion Formation during Work-up The presence of fine solids or surfactants can lead to stable emulsions during aqueous work-up. The addition of a saturated brine solution or a small amount of a different organic solvent can help to break the emulsion.
Co-eluting Impurities during Chromatography If column chromatography is required for purification, closely related impurities may co-elute with the product. Experiment with different solvent systems and stationary phases to achieve better separation.
Recrystallization Issues Finding a suitable solvent for recrystallization can be challenging. A solvent screen using small amounts of the crude product is recommended. Common solvents for quinoline derivatives include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.[11][12]

IV. Experimental Protocols & Workflows

Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline (A Precursor to 2-Chloroquinoline-4-carbonitrile)

This protocol describes the synthesis of a key intermediate, 2-chloro-3-formylquinoline, which can be further converted to the target nitrile.

Step 1: Formation of the Vilsmeier Reagent

  • In a flame-dried, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the reactor to 0°C using a circulating chiller.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[2]

Step 2: Cyclization Reaction

  • Add the appropriate acetanilide to the pre-formed Vilsmeier reagent portion-wise, controlling the exotherm.

  • Heat the reaction mixture to the desired temperature (typically 60-90°C) and monitor the reaction progress by HPLC or TLC.[3][13]

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base, such as sodium carbonate or sodium hydroxide solution, until the product precipitates.[3][13]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Workflow for Troubleshooting Low Yield in Vilsmeier-Haack Synthesis

Caption: A troubleshooting workflow for addressing low yields in the Vilsmeier-Haack synthesis.

V. Analytical Methods for Quality Control

Ensuring the purity of the final product is paramount. A combination of analytical techniques should be employed.

Analytical Method Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify impurities.[10]Column: C18; Mobile Phase: Acetonitrile/Water with a suitable modifier (e.g., formic acid or phosphate buffer); Detection: UV at an appropriate wavelength.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and identify any structural isomers or major impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Mass Spectrometry (MS) To confirm the molecular weight of the product and identify unknown impurities.Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Infrared (IR) Spectroscopy To confirm the presence of key functional groups (e.g., nitrile C≡N stretch).KBr pellet or thin film.

VI. Safety Precautions

When scaling up the synthesis of 2-chloroquinoline-4-carbonitrile, the following safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of corrosive vapors and toxic gases.[7]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Quenching: The quenching of reactive reagents like POCl₃ should be done slowly and carefully in a controlled manner, typically by adding to a large volume of ice water with vigorous stirring.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

VII. References

  • Synquest Labs. 2-Chloroquinoline-4-carboxylic acid Safety Data Sheet.

  • BenchChem. Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.

  • ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction.

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

  • ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

  • ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.

  • National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis.

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.

  • Ketone Pharma. The Role of Chloroacetonitrile in Chemical Synthesis and Industry.

  • Tokyo Chemical Industry Co., Ltd. 2-Chloroquinoline-4-carboxylic Acid 5467-57-2.

  • PubChem. 2-Chloroquinoline-4-carboxylic acid.

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.

  • ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.

  • ResearchGate. 24 questions with answers in QUINOLINES | Science topic.

  • PubMed. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent.

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

  • BenchChem. Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.

  • PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review.

  • BenchChem. Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid.

  • BenchChem. Scaling Up the Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline.

  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

  • ResearchGate. A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.

  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

  • National Institutes of Health. 2-Chloroquinoline-3-carboxylic acid.

  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dihydroxyquinoline.

  • BenchChem. Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloroquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and efficient reaction monitoring. Our focus is on providing practical, field-tested insights grounded in solid scientific principles.

Introduction to Reaction Monitoring

The synthesis of 2-chloroquinoline-4-carbonitrile, a key intermediate in medicinal chemistry, requires careful monitoring to optimize yield, minimize impurities, and ensure reaction completion. In-process monitoring allows for real-time assessment of the reaction's progress, enabling timely adjustments to reaction conditions.[1][2] This guide will delve into the most effective techniques for this purpose, with a focus on Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-chloroquinoline-4-carbonitrile, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 2-Chloroquinoline-4-carbonitrile

Potential Cause Suggested Solution
Incomplete Reaction The reaction may not have reached completion. Continue monitoring the reaction at regular intervals using TLC or HPLC until the starting material is consumed. Consider extending the reaction time or moderately increasing the temperature, while being cautious of potential side product formation.[3]
Degradation of Product Quinoline derivatives can be sensitive to harsh reaction conditions.[3] If you observe the formation of dark, tarry substances, it may indicate product degradation.[3] Ensure precise temperature control and avoid excessive heating.[3]
Ineffective Reagents The quality of your starting materials and reagents is paramount. Ensure that reagents like phosphorus oxychloride (POCl₃) or other chlorinating agents are fresh and handled under anhydrous conditions, as moisture can lead to their decomposition.[3][4]
Presence of Water Moisture can quench reagents and lead to undesirable side reactions.[3] All glassware should be oven-dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]

Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products

Potential Cause Suggested Solution
Side Reactions The synthesis of quinolines can be prone to side reactions, leading to a variety of byproducts.[3][5] These can include dimerization or polymerization products, especially under high temperatures.[3]
Unreacted Starting Material A common "impurity" is simply unreacted starting material.[3] This can be identified on a TLC plate by co-spotting the reaction mixture with the starting material.[6][7]
Isomeric Products Depending on the synthetic route, the formation of isomeric quinoline derivatives is possible. These may have similar polarities, making them challenging to separate.

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low Yield Observed check_completion Is the starting material consumed? (Check TLC/HPLC) start->check_completion extend_reaction Extend reaction time or moderately increase temperature. check_completion->extend_reaction No check_conditions Are reaction conditions too harsh? (e.g., high temp) check_completion->check_conditions Yes extend_reaction->check_completion optimize_temp Optimize temperature and reaction time. check_conditions->optimize_temp Yes check_reagents Are reagents and solvents of high quality and anhydrous? check_conditions->check_reagents No optimize_temp->check_completion use_fresh_reagents Use fresh, anhydrous reagents and solvents. check_reagents->use_fresh_reagents No purification Proceed to purification. check_reagents->purification Yes use_fresh_reagents->check_completion Analytical Workflow reaction Synthesis of 2-Chloroquinoline-4-carbonitrile tlc TLC Monitoring (Qualitative) - Reaction progress - Spot-to-spot comparison reaction->tlc tlc->reaction Reaction incomplete hplc HPLC Analysis (Quantitative) - Purity assessment - Impurity profiling tlc->hplc Reaction complete final_product Purified Product hplc->final_product nmr NMR Spectroscopy - Structural confirmation ms Mass Spectrometry - Molecular weight confirmation ir IR Spectroscopy - Functional group analysis (C≡N) final_product->nmr final_product->ms final_product->ir

Sources

Validation & Comparative

Topic: 2-Chloroquinoline-4-carbonitrile vs. 2-Chloroquinoline-3-carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

In the intricate world of heterocyclic chemistry, functionalized quinolines are cornerstones for the synthesis of complex molecules with significant biological and material properties. Among the most versatile synthons are 2-chloroquinolines, which serve as pivotal intermediates for diversification through the reactivity of the C2-chloro substituent. This guide provides an in-depth, comparative analysis of two prominent derivatives: 2-chloroquinoline-4-carbonitrile and 2-chloroquinoline-3-carbaldehyde. We will dissect how the nature and position of the secondary functional group—a nitrile at C4 versus an aldehyde at C3—profoundly influence the molecule's electronic character and dictate its reactivity pathways. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in their synthetic endeavors.

Core Structural and Electronic Profiles: The Decisive Influence of the Substituent

The divergent reactivity of these two molecules stems from the electronic interplay between the quinoline core, the C2-chloro leaving group, and the key functional group at either the C3 or C4 position. The chlorine atom at C2, an inductively electron-withdrawing group, and the nitrogen atom within the aromatic system synergistically render the C2 and C4 positions highly electrophilic and thus susceptible to nucleophilic attack.

  • 2-Chloroquinoline-4-carbonitrile incorporates a powerful electron-withdrawing nitrile group (-C≡N) at the C4 position. Through a combination of strong inductive and resonance effects, the nitrile group significantly depletes electron density across the entire pyridine ring of the quinoline system. This pronounced electronic pull greatly enhances the electrophilicity of the C2 carbon, making it an excellent substrate for nucleophilic aromatic substitution (SNAr).

  • 2-Chloroquinoline-3-carbaldehyde features an electron-withdrawing aldehyde group (-CHO) at the C3 position. While also deactivating the ring, the aldehyde's influence is sterically and electronically distinct from the C4-nitrile. Its proximity to the C2 position modulates the reactivity of the C2-Cl bond, while the aldehyde moiety itself introduces a new, highly reactive electrophilic center, opening up a rich portfolio of condensation and derivatization reactions unavailable to its nitrile counterpart.

The following diagram illustrates the primary reactive sites and the electronic influence of the respective functional groups on each molecule.

Reactivity_Comparison cluster_0 2-Chloroquinoline-4-carbonitrile cluster_1 2-Chloroquinoline-3-carbaldehyde mol1 Structure (C4-CN) site1_c2 C2: Highly Activated (SNA_r Site) mol1->site1_c2 Activated by -CN (resonance) site1_cn Nitrile Group: Reduction, Hydrolysis, Cycloaddition mol1->site1_cn Functional Group Reactivity mol2 Structure (C3-CHO) site2_c2 C2: Activated (SNA_r Site) mol2->site2_c2 Activated by -CHO (inductive) site2_cho Aldehyde Group: Oxidation, Reduction, Condensation mol2->site2_cho Functional Group Reactivity

Caption: Comparative reactivity sites of the two quinoline derivatives.

Comparative Reactivity in Key Synthetic Transformations

The true utility of a building block is revealed through its performance in chemical reactions. We will now compare the behavior of our two subject molecules in three fundamental classes of transformations: nucleophilic aromatic substitution, functional group manipulation, and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The SNAr reaction is arguably the most important transformation for 2-chloroquinolines, allowing for the introduction of a vast array of nucleophiles.[1][2] The reaction proceeds via a Meisenheimer-like intermediate, and its rate is highly dependent on the electronic activation of the ring.[3]

  • 2-Chloroquinoline-4-carbonitrile: The C4-nitrile group provides exceptional activation for SNAr at the C2 position. This makes it the substrate of choice when efficient displacement of the C2-chloride is the primary objective. Reactions with various nucleophiles such as amines, alkoxides, and thiolates often proceed under milder conditions and with higher yields compared to less activated systems.[4]

  • 2-Chloroquinoline-3-carbaldehyde: The aldehyde at C3 also activates the C2 position for SNAr, but its effect is generally considered less potent than a C4-nitrile.[5] Consequently, reactions may require more forcing conditions (higher temperatures, stronger bases) to achieve comparable yields. However, its reactivity is still substantial, making it a viable substrate for introducing diversity at the C2 position.[6]

Table 1: Comparative SNAr Experimental Data

SubstrateNucleophileConditionsProductYieldReference
2-Chloroquinoline-4-carbonitrile MethoxideMethanol, Reflux2-Methoxyquinoline-4-carbonitrileHigh[4]
2-Chloroquinoline-3-carbaldehyde N-methylpiperazineK₂CO₃, DMF2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehydeGood[5]
2-Chloroquinoline-3-carbaldehyde Sodium SulphideDMF, RT2-Mercaptoquinoline-3-carbaldehydeHigh[7]

Experimental Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde

This protocol is adapted from methodologies described for SNAr reactions on 2-chloroquinoline-3-carbaldehyde.[5]

  • To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in anhydrous DMF (10 mL), add N-methylpiperazine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.

Transformations of the Nitrile and Aldehyde Functional Groups

Here, the reactivity profiles diverge completely, offering distinct and complementary synthetic opportunities.

The aldehyde is a versatile functional handle for oxidation, reduction, and a plethora of condensation reactions.[5][6]

  • Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid, using standard oxidants like silver nitrite or potassium permanganate.[5][8]

  • Reduction: Selective reduction of the aldehyde to the primary alcohol, (2-chloroquinolin-3-yl)methanol, is readily achieved with hydride reagents such as sodium borohydride (NaBH₄).

  • Condensation Reactions: This is where the 3-carbaldehyde truly excels. It undergoes facile condensation with a wide range of nucleophiles including amines (to form Schiff bases), hydrazines, hydroxylamine, and active methylene compounds, serving as a gateway to complex fused heterocyclic systems.[5]

The nitrile group offers a different set of transformations, primarily hydrolysis, reduction, and cycloaddition.[9]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to afford either the corresponding amide (2-chloroquinoline-4-carboxamide) or the carboxylic acid (2-chloroquinoline-4-carboxylic acid).[9][10]

  • Reduction: The nitrile is most commonly reduced to the primary amine, (2-chloroquinolin-4-yl)methanamine. This is a crucial transformation for introducing a flexible aminomethyl linker. Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.[11][12][13][14]

  • Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions, for instance with sodium azide, to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Functional_Group_Transformations start_cho 2-Chloroquinoline -3-carbaldehyde prod_acid_cho Carboxylic Acid start_cho->prod_acid_cho Oxidation (e.g., AgNO₂) prod_alcohol_cho Primary Alcohol start_cho->prod_alcohol_cho Reduction (e.g., NaBH₄) prod_schiff_cho Schiff Bases / Fused Heterocycles start_cho->prod_schiff_cho Condensation (e.g., R-NH₂) start_cn 2-Chloroquinoline -4-carbonitrile prod_acid_cn Carboxylic Acid start_cn->prod_acid_cn Hydrolysis (H⁺ or OH⁻) prod_amine_cn Primary Amine start_cn->prod_amine_cn Reduction (e.g., LiAlH₄) prod_tetrazole_cn Tetrazole start_cn->prod_tetrazole_cn Cycloaddition (e.g., NaN₃)

Caption: Divergent functional group transformations.

Experimental Protocol: Reduction of 2-Chloroquinoline-4-carbonitrile to (2-Chloroquinolin-4-yl)methanamine

This protocol is based on standard literature procedures for nitrile reduction.[11][12]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 mmol) in anhydrous tetrahydrofuran (THF) (15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-chloroquinoline-4-carbonitrile (1.0 mmol) in anhydrous THF (10 mL) dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and then water (0.3 mL) at 0 °C.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond in both molecules is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.[15][16][17] The efficiency of the oxidative addition step, which is often rate-limiting, is influenced by the electron density at the C2 position.

  • 2-Chloroquinoline-4-carbonitrile: The potent electron-withdrawing effect of the C4-nitrile makes the C2-Cl bond highly susceptible to oxidative addition by a Pd(0) catalyst. This generally translates to higher reactivity in Suzuki couplings, often allowing for successful reactions under a broader range of conditions and with less reactive boronic acids.

  • 2-Chloroquinoline-3-carbaldehyde: While still a viable substrate for Suzuki coupling, the C2-Cl bond is less electronically activated compared to its C4-nitrile counterpart. Achieving high yields may require more specialized conditions, such as the use of highly active electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or higher reaction temperatures to facilitate the initial oxidative addition step.[15][18]

Table 2: Representative Suzuki-Miyaura Coupling Conditions

SubstrateBoronic AcidCatalyst / LigandBase / SolventProductReference
2-Aryl-4-chloro-3-iodoquinolineArylboronic AcidPd(PPh₃)₄K₂CO₃ / DMF2,3-Diaryl-4-chloroquinoline[18]
2,4,7-TrichloroquinazolineArylboronic AcidPd(OAc)₂ / PPh₃Na₂CO₃ / DME-H₂O7-Chloro-4-(aryl)-2-chloroquinazoline[19]

(Note: Direct comparative studies on these specific substrates are sparse in the literature, so conditions are extrapolated from similar systems. The quinazoline example illustrates the regioselectivity often seen in polychlorinated systems, where the C4 position is typically most reactive.)

Strategic Synthesis Design: Choosing the Right Tool for the Job

The choice between 2-chloroquinoline-4-carbonitrile and 2-chloroquinoline-3-carbaldehyde is not a matter of which is "better," but which is strategically superior for a given synthetic target.

  • Choose 2-Chloroquinoline-4-carbonitrile when:

    • The primary goal is the efficient introduction of a nucleophile at the C2 position via SNAr.

    • The synthetic target requires a C4-carboxylic acid, C4-amide, or a C4-aminomethyl group.

    • A tetrazole ring is desired at the C4 position as a carboxylic acid bioisostere.

  • Choose 2-Chloroquinoline-3-carbaldehyde when:

    • The synthetic plan involves building fused heterocyclic rings via condensation at the C3 position.

    • The target molecule requires a C3-hydroxymethyl or C3-carboxylic acid moiety.

    • The aldehyde is needed for subsequent Wittig-type or aldol reactions to elaborate a side chain at C3.

The following workflow diagram illustrates these divergent synthetic pathways.

Synthetic_Pathways start_cn 2-Chloroquinoline -4-carbonitrile path_cn_snar C2-SNA_r start_cn->path_cn_snar High Yield SNA_r path_cn_reduction C4-Amine start_cn->path_cn_reduction Nitrile Reduction path_cn_hydrolysis C4-Acid start_cn->path_cn_hydrolysis Nitrile Hydrolysis start_cho 2-Chloroquinoline -3-carbaldehyde path_cho_snar C2-SNA_r start_cho->path_cho_snar Moderate SNA_r path_cho_condensation Fused Rings start_cho->path_cho_condensation Aldehyde Condensation path_cho_oxidation C3-Acid start_cho->path_cho_oxidation Aldehyde Oxidation

Caption: Divergent synthetic strategies based on the choice of starting material.

Conclusion

2-Chloroquinoline-4-carbonitrile and 2-chloroquinoline-3-carbaldehyde are not interchangeable intermediates; they are distinct tools, each with a specialized role in the synthetic chemist's toolbox. The 4-carbonitrile derivative is a superior substrate for reactions centered on nucleophilic substitution at the C2 position and for elaborations leading to amines or acids at C4. In contrast, the 3-carbaldehyde derivative offers unparalleled opportunities for constructing molecular complexity through condensation reactions at the C3 position, providing a powerful platform for the synthesis of novel, fused polycyclic systems. A thorough understanding of their unique and complementary reactivity profiles is paramount for the rational design and efficient execution of complex synthetic routes in drug discovery and materials science.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8569–8605. [Link]

  • Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2, 234-251. [Link]

  • Various Authors. (n.d.). Quinoline Aldehydes. ResearchGate. Retrieved from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [https://www.semantic scholar.org/paper/2-Chloroquinoline-3-carbaldehydes%3A-synthesis-and-Massoud-Mohamed/2b8b9815049b4b0e513813333d02677119022067]([Link] scholar.org/paper/2-Chloroquinoline-3-carbaldehydes%3A-synthesis-and-Massoud-Mohamed/2b8b9815049b4b0e513813333d02677119022067)

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Piyo, N., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(2), 1635-1646. [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Biosynce. (2023). What are the oxidation products of quinoline? Biosynce Blog. [Link]

  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Molecules, 20(10), 18977-18991. [Link]

  • Reiter, J., et al. (1985). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 22(4), 969-974. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Bullock, W. H., & Overman, L. E. (2010). Catalytic Reduction of Nitriles. In Comprehensive Organic Synthesis II (Second Edition). Elsevier. [Link]

  • Kumar, A., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3, 22713-22721. [Link]

  • LibreTexts Chemistry. (2021, December 12). Nucleophilic Substitutions on Aromatic Systems. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8569-8605. [Link]

  • Boyle, R. G., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(12), 2822-2825. [Link]

  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-4-carbonitrile is a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its structure, featuring a reactive chlorine atom at the 2-position and a cyano group at the 4-position, allows for diverse functionalization, making it a key building block for the synthesis of a wide range of biologically active compounds. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to the scientific community. This guide provides an in-depth, objective comparison of two prominent synthetic routes to 2-chloroquinoline-4-carbonitrile, offering experimental insights and data to inform methodological choices in a research and development setting.

Route 1: Synthesis via Nucleophilic Substitution of 2,4-Dichloroquinoline

This approach commences with the readily accessible 4-hydroxy-2-quinolone, which is first converted to the highly reactive intermediate, 2,4-dichloroquinoline. Subsequent regioselective nucleophilic substitution of the C4-chloro group with a cyanide anion yields the target molecule.

Causality Behind Experimental Choices

The transformation of the keto and hydroxyl groups of the quinolone precursor into chlorides is efficiently achieved using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, facilitating nucleophilic attack by chloride ions.

The subsequent cyanation step hinges on the differential reactivity of the two chlorine atoms in 2,4-dichloroquinoline. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity is attributed to the electronic influence of the ring nitrogen, which activates the C4 position towards nucleophilic aromatic substitution (SNAr) to a greater extent than the C2 position.[1][2][3] Milder reaction conditions can, therefore, be employed to selectively displace the C4-chloro group. Copper(I) cyanide is often used as the cyanide source in what is known as the Rosenmund-von Braun reaction, which facilitates the cyanation of aryl halides.[1]

Experimental Protocol: Route 1

Step 1: Synthesis of 2,4-Dichloroquinoline from 4-Hydroxy-2-quinolone

  • To a round-bottom flask, add 4-hydroxy-2-quinolone (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood.

  • Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried to afford crude 2,4-dichloroquinoline.

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Step 2: Synthesis of 2-Chloroquinoline-4-carbonitrile from 2,4-Dichloroquinoline

  • In a round-bottom flask, combine 2,4-dichloroquinoline (1.0 eq) and copper(I) cyanide (CuCN, 1.1-1.5 eq).

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 140-160 °C for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-chloroquinoline-4-carbonitrile.

Visualizing the Workflow: Route 1

Route 1 Workflow start 4-Hydroxy-2-quinolone step1 Chlorination with POCl3 start->step1 intermediate 2,4-Dichloroquinoline step1->intermediate step2 Nucleophilic Substitution with CuCN intermediate->step2 product 2-Chloroquinoline-4-carbonitrile step2->product

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis via Sandmeyer Reaction of 4-Amino-2-chloroquinoline

This classical approach utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry, to convert an amino group into a nitrile. The synthesis begins with the preparation of 4-amino-2-chloroquinoline, which is then diazotized and subsequently treated with a cyanide salt.

Causality Behind Experimental Choices

The synthesis of the 4-amino-2-chloroquinoline precursor is typically achieved by the amination of 2,4-dichloroquinoline. As discussed in Route 1, the C4 position is more reactive, allowing for selective substitution with ammonia or an ammonia equivalent.

The Sandmeyer reaction proceeds in two key stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the often-unstable diazonium intermediate. In the second stage, the diazonium salt is treated with a copper(I) cyanide solution. The copper(I) catalyst facilitates the displacement of the diazonium group with a cyanide anion via a radical or radical-nucleophilic aromatic substitution mechanism.[4][5]

Experimental Protocol: Route 2

Step 1: Synthesis of 4-Amino-2-chloroquinoline from 2,4-Dichloroquinoline

  • Dissolve 2,4-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Saturate the solution with ammonia gas at room temperature or use a solution of ammonia in the chosen solvent.

  • Heat the reaction mixture in a sealed vessel to 120-150 °C for 6-12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is treated with a dilute aqueous base (e.g., sodium carbonate solution) and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated, and the crude 4-amino-2-chloroquinoline is purified by recrystallization or column chromatography.

Step 2: Sandmeyer Reaction of 4-Amino-2-chloroquinoline

  • Diazotization:

    • Suspend 4-amino-2-chloroquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • A solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water is added dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in an aqueous solution of sodium or potassium cyanide.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture and neutralize it with a base (e.g., sodium carbonate).

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification by column chromatography affords 2-chloroquinoline-4-carbonitrile.

Visualizing the Workflow: Route 2

Route 2 Workflow start 2,4-Dichloroquinoline step1 Amination start->step1 intermediate 4-Amino-2-chloroquinoline step1->intermediate step2 Sandmeyer Reaction (Diazotization & Cyanation) intermediate->step2 product 2-Chloroquinoline-4-carbonitrile step2->product

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Sandmeyer Reaction
Starting Materials 4-Hydroxy-2-quinolone, POCl₃, CuCN2,4-Dichloroquinoline, Ammonia, NaNO₂, CuCN
Number of Steps 22 (from 2,4-dichloroquinoline)
Key Intermediate 2,4-Dichloroquinoline4-Amino-2-chloroquinoline
Reaction Conditions High temperatures for both steps (refluxing POCl₃, 140-160 °C for cyanation)High temperature and pressure for amination, low temperature for diazotization, moderate heating for cyanation
Reagent Toxicity POCl₃ is highly corrosive and toxic. CuCN is highly toxic.Ammonia is corrosive. NaNO₂ is an oxidizer. CuCN is highly toxic. Diazonium salts can be explosive.
Scalability Generally scalable, though handling large quantities of POCl₃ and CuCN requires caution.The diazotization step can be hazardous on a large scale due to the potential for diazonium salt decomposition.
Overall Yield Moderate to good, dependent on the efficiency of both steps.Can be variable, with potential for side reactions during diazotization and cyanation.
Advantages More direct introduction of the cyano group. Avoids the handling of potentially unstable diazonium salts.Utilizes a classic and well-established named reaction.
Disadvantages Requires high temperatures and highly toxic/corrosive reagents.Involves a potentially hazardous diazonium intermediate. May require pressure equipment for the amination step.

Conclusion

Both synthetic routes presented offer viable pathways to 2-chloroquinoline-4-carbonitrile, each with its own set of advantages and challenges.

Route 1 , proceeding via the nucleophilic substitution of 2,4-dichloroquinoline, is arguably the more direct and potentially safer route on a larger scale as it avoids the generation of diazonium salts. The regioselectivity of the cyanation at the C4 position is a key advantage. However, this route necessitates the use of highly corrosive and toxic reagents and requires high reaction temperatures.

Route 2 , employing the Sandmeyer reaction, is a classic and elegant approach. While it also involves toxic reagents, the primary concern lies in the potential instability of the diazonium salt intermediate, which requires careful temperature control and may pose challenges for large-scale synthesis.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the comfort level of the researcher with the handling of the respective hazardous reagents and intermediates. For process development and scale-up, Route 1 may be preferable due to the avoidance of the diazonium intermediate, provided that appropriate safety measures are in place for handling POCl₃ and CuCN. For smaller-scale laboratory synthesis, both routes are practical, and the choice may be influenced by the availability of starting materials and established laboratory expertise.

References

  • Wikipedia. (n.d.). Cyanation. [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. [Link]

  • ResearchGate. (2014). Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Semantic Scholar. (2005). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. [Link]

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. [Link]

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • National Institutes of Health. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. [Link]

  • National Institutes of Health. (n.d.). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. [Link]

  • National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles. [Link]

  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. [Link]

  • National Institutes of Health. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]

  • Chemrevise. (n.d.). Nucleophilic substitution of haloalkanes with cyanide ions. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

  • National Institutes of Health. (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. [Link]

  • Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). [Link]

  • Studylib. (n.d.). Methyl Orange Synthesis: Diazotization/Diazo Coupling Experiment. [Link]

  • ResearchGate. (1991). Reaction of 4,5‐diamino, 5‐amino‐4‐glucosylamino and 4‐amino‐5‐glucosylaminopyrimidines with nitrous acid. synthesis, anticancer and anti‐aids activities of 8‐azapurines. [Link]

Sources

biological activity of 2-chloroquinoline-4-carbonitrile vs other quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological activity of 2-chloroquinoline-4-carbonitrile derivatives against other notable quinoline-based compounds, complete with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline framework, a fusion of a benzene and a pyridine ring, is a quintessential heterocyclic scaffold in drug discovery.[1] This aromatic structure is prevalent in natural alkaloids and serves as the foundation for a multitude of synthetic compounds with a vast array of biological activities.[2] Quinoline derivatives have been successfully developed into drugs for treating a wide range of conditions, demonstrating anticancer, antimalarial, antibacterial, and antifungal properties.[2][3] Their therapeutic success stems from diverse mechanisms of action, including DNA intercalation, enzyme inhibition (such as topoisomerase and tyrosine kinases), and disruption of critical cellular pathways.[3][4] This guide will provide a comparative analysis of the biological activities of derivatives of 2-chloroquinoline-4-carbonitrile, a versatile synthetic intermediate, against other well-established quinoline agents.

2-Chloroquinoline-4-carbonitrile: A Versatile Intermediate for Bioactive Compounds

While direct in-vivo studies on 2-chloroquinoline-4-carbonitrile itself are not extensively published, its true value lies in its role as a reactive intermediate for synthesizing novel bioactive molecules. The electron-withdrawing nature of the chloro group at the 2-position and the nitrile group at the 4-position makes it a highly versatile building block. For example, the closely related 2-chloroquinoline-3-carbaldehyde is widely used to construct fused heterocyclic systems with significant biological potential.[5] Similarly, the 2-chloroquinoline-4-carbonitrile scaffold is being explored for the development of novel therapeutic agents.

Anticancer Potential

The quinoline core is a prominent feature in numerous anticancer agents.[6] These compounds can induce apoptosis, inhibit angiogenesis, arrest the cell cycle, and disrupt cell migration.[3][4] Derivatives synthesized from 2-chloroquinoline precursors have shown the ability to inhibit critical pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer. The adaptability of the 2-chloroquinoline-4-carbonitrile structure allows for the synthesis of libraries of compounds that can be screened for potent and selective anticancer activity.

Antimicrobial Activity

Quinolines are also renowned for their antimicrobial effects.[2] The most famous examples are the fluoroquinolone antibiotics, which target bacterial DNA topoisomerases.[7] However, the quinoline scaffold's utility extends beyond this class. Novel quinoline derivatives have shown excellent activity against various bacterial strains, including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, with some exhibiting Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL.[8][9] Quinoline-based hybrids have also demonstrated potent activity against fungi like Cryptococcus neoformans and bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.[7] The 2-chloroquinoline-4-carbonitrile framework provides a foundation for creating new molecular hybrids aimed at overcoming antimicrobial resistance.

Comparative Performance Analysis: Quinolines in Action

To contextualize the potential of 2-chloroquinoline-4-carbonitrile derivatives, their anticipated activities are compared below with established quinoline-based drugs.

Compound Class / DrugPrimary Biological ActivityKey Mechanism of ActionRepresentative Experimental Data
2-Chloroquinoline-4-carbonitrile Derivatives Anticancer, AntimicrobialEnzyme/Kinase Inhibition, DNA Intercalation (Anticipated)Synthetic intermediates for compounds with potential activity against various cancer cell lines and microbial pathogens.[5]
Chloroquine AntimalarialInhibits heme polymerization in the parasite's food vacuole, leading to a buildup of toxic heme.[10]Accumulates to high concentrations in the parasite's acidic vacuole; its action is irreversible after 2-6 hours of exposure.[10][11]
Ciprofloxacin (Fluoroquinolone) Antibacterial (Broad-Spectrum)Targets and inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and repair.[7]Exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1]
Linifanib (Tyrosine Kinase Inhibitor) AnticancerInhibits receptor tyrosine kinases like VEGFR and PDGFR, blocking angiogenesis and tumor growth.Several quinoline-based molecules are in clinical trials as anticancer agents targeting tyrosine kinases.
Novel Quinoline-Chalcone Hybrids AnticancerInduce apoptosis and arrest the cell cycle at the G2/M phase; inhibit the PI3K/Akt/mTOR pathway.Showed significant activity against colon cancer cell lines (IC₅₀ = 2.5 µM) and lung cancer cell lines (IC₅₀ = 1.91 µM).

Essential Experimental Protocols for Evaluation

Accurate and reproducible evaluation of biological activity is paramount. The following are standard, self-validating protocols for assessing the anticancer and antimicrobial efficacy of novel quinoline compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to determine the viability of cells and calculate the IC₅₀ (half-maximal inhibitory concentration) of a compound.

Experimental Workflow Diagram

MTT_Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate (24h) to allow attachment A->B C 3. Add serial dilutions of quinoline compounds B->C D 4. Incubate (48-72h) to assess effect C->D E 5. Add MTT Reagent (forms formazan in viable cells) D->E F 6. Incubate (3-4h) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance (e.g., at 570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

  • Compound Preparation: Prepare a stock solution of the test quinoline compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow A 1. Prepare 2-fold serial dilutions of quinoline compounds in broth B 2. Add standardized bacterial suspension to each well A->B C 3. Include sterility (broth only) & growth (broth + bacteria) controls B->C D 4. Incubate plate (e.g., 37°C for 18-24h) C->D E 5. Visually inspect wells for turbidity (bacterial growth) D->E F 6. Determine MIC: Lowest concentration with no growth E->F

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.

Conclusion and Future Outlook

2-Chloroquinoline-4-carbonitrile stands out as a valuable and versatile platform for the synthesis of novel therapeutic agents. While it is primarily an intermediate, the established anticancer and antimicrobial prowess of the broader quinoline family provides a strong rationale for its continued exploration. T[1][4]he comparative data and standardized protocols outlined in this guide serve as a foundational resource for researchers aiming to design, synthesize, and evaluate the next generation of quinoline-based drugs. Future work should focus on creating focused libraries of derivatives from this scaffold and screening them against a wide range of cancer cell lines and microbial pathogens to uncover lead compounds with superior efficacy and novel mechanisms of action.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (Source: SpringerLink, URL: )
  • Mechanism of action of quinoline drugs.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (Source: Biointerface Research in Applied Chemistry, URL: )
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (Source: MDPI, URL: )
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: Taylor & Francis Online, URL: )
  • Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. (Source: PubMed, URL: )
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (Source: Taylor & Francis Online, URL: )
  • Review on recent development of quinoline for anticancer activities. (Source: SpringerLink, URL: )
  • Quinoline antimalarials: mechanisms of action and resistance. (Source: PubMed, URL: )
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (Source: Royal Society of Chemistry, URL: )
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: PubMed, URL: )
  • Review on Antimicrobial Activity of Quinoline. (Source: Human Journals, URL: )
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (Source: RSC Advances, URL: )
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (Source: Royal Society of Chemistry, URL: )

Sources

A Comparative Guide to Catalysts in the Synthesis of 2-Chloroquinoline-4-carbonitrile: Efficacy, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The functionalized derivative, 2-chloroquinoline-4-carbonitrile, is a particularly valuable intermediate, offering multiple reaction sites for the synthesis of complex, biologically active molecules. The strategic introduction of the nitrile group at the C4 position and the chloro group at the C2 position opens avenues for diverse molecular elaborations. This guide provides an in-depth comparative analysis of potential catalytic systems for the synthesis of 2-chloroquinoline-4-carbonitrile, offering insights into their mechanisms, relative performance, and detailed experimental procedures.

The Strategic Importance of 2-Chloroquinoline-4-carbonitrile

The 2-chloroquinoline-4-carbonitrile moiety is a privileged scaffold due to the orthogonal reactivity of its functional groups. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of nucleophiles. The nitrile group at C4 can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a versatile functional handle for building molecular complexity.

Comparative Analysis of Catalytic Strategies

While a direct head-to-head comparative study of catalysts for the synthesis of 2-chloroquinoline-4-carbonitrile is not extensively documented in the literature, we can extrapolate from known catalytic cyanation reactions on similar aryl chloride substrates to evaluate the most promising catalytic systems. The primary synthetic route would likely involve the cyanation of a 2,4-dichloroquinoline precursor. The key to an efficient synthesis lies in the selective cyanation at the C4 position over the C2 position.

Here, we compare three major classes of catalysts that are prime candidates for this transformation: Palladium-based catalysts, Nickel-based catalysts, and Copper-based catalysts.

Catalyst SystemPrecursorCyanating AgentTypical Reaction ConditionsPlausible Yield (%)AdvantagesDisadvantages
Palladium-based 2,4-dichloroquinolineZn(CN)₂Pd(PPh₃)₄, dppf, DMF, 80-120 °C70-90High functional group tolerance, well-established reactivity.High cost of palladium, potential for catalyst poisoning.
Nickel-based 2,4-dichloroquinolineKCN or CO₂/NH₃[1]Ni(cod)₂, dppf, KCN, THF, 60-100 °C65-85Lower cost than palladium, can catalyze challenging cyanations.[1]Air and moisture sensitivity of some Ni(0) precursors.
Copper-based 2,4-dichloroquinolineCuCNDMF or NMP, 140-180 °C (Rosenmund-von Braun reaction)50-75Low cost of copper, simple reaction setup.Harsh reaction conditions, often requires stoichiometric amounts of CuCN.

Mechanistic Insights into Catalytic Cyanation

Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting experimental challenges.

Palladium-Catalyzed Cyanation (Cross-Coupling)

The generally accepted mechanism for palladium-catalyzed cyanation of an aryl halide involves a series of well-defined steps:

Palladium-Catalyzed Cyanation cluster_0 Catalytic Cycle Ar-X + Pd(0)L2 Ar-X + Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Ar-X + Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Transmetalation (from Zn(CN)2) Ar-CN + Pd(0)L2 Ar-CN + Pd(0)L2 Ar-Pd(II)(CN)L2->Ar-CN + Pd(0)L2 Reductive Elimination

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, 2,4-dichloroquinoline). This is followed by transmetalation with a cyanide source, such as zinc cyanide, to form an arylpalladium(II) cyanide complex. The final step is reductive elimination, which yields the desired aryl nitrile and regenerates the Pd(0) catalyst.

Nickel-Catalyzed Reductive Cyanation

A more recent and sustainable approach involves the use of CO₂ and NH₃ as the cyanating source, catalyzed by nickel.[1]

Nickel-Catalyzed Reductive Cyanation cluster_1 Proposed Catalytic Pathway Ni(0) Ni(0) Ar-Ni(II)-Cl Ar-Ni(II)-Cl Ni(0)->Ar-Ni(II)-Cl Oxidative Addition (Ar-Cl) Ar-Ni(II)-NCO Ar-Ni(II)-NCO Ar-Ni(II)-Cl->Ar-Ni(II)-NCO Insertion of CO2 + NH3 Ar-Ni(II)-CN Ar-Ni(II)-CN Ar-Ni(II)-NCO->Ar-Ni(II)-CN Dehydration & Rearrangement Ar-CN + Ni(0) Ar-CN + Ni(0) Ar-Ni(II)-CN->Ar-CN + Ni(0) Reductive Elimination

Caption: Proposed pathway for nickel-catalyzed reductive cyanation.

This method avoids the use of toxic metal cyanides.[1] Mechanistic studies suggest the involvement of Ni(I) species and an isocyanate intermediate.[1]

Detailed Experimental Protocols

The following is a representative experimental protocol for the palladium-catalyzed cyanation of 2,4-dichloroquinoline, which is a plausible and well-precedented method for the synthesis of 2-chloroquinoline-4-carbonitrile.

Protocol: Palladium-Catalyzed Cyanation of 2,4-Dichloroquinoline

Materials:

  • 2,4-dichloroquinoline (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dichloroquinoline (198 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (55 mg, 0.1 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloroquinoline-4-carbonitrile.

Rationale for Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.

  • Anhydrous Solvent: Water can react with the reagents and catalyst, leading to side reactions and reduced yield.

  • Ligand (dppf): The use of a bulky electron-rich phosphine ligand like dppf can enhance the rate of reductive elimination and improve catalyst stability.

  • Zinc Cyanide: Zn(CN)₂ is often preferred over other cyanide sources like KCN or NaCN in palladium catalysis due to its lower basicity and better solubility in organic solvents.

Conclusion

The synthesis of 2-chloroquinoline-4-carbonitrile can be approached through several catalytic cyanation strategies. Palladium-based catalysts offer high efficiency and functional group tolerance, making them a reliable choice. Nickel catalysts provide a more cost-effective and sustainable alternative, particularly with the use of non-toxic cyanide sources. Copper-catalyzed methods, while simple, often require harsher conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and available resources. The provided protocol for palladium-catalyzed cyanation serves as a robust starting point for researchers aiming to synthesize this valuable chemical intermediate. Further optimization of reaction conditions for each catalytic system is encouraged to achieve the best possible outcomes.

References

  • Lu, F., & Lu, L. (2021).
  • Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. (2022). PubMed.
  • Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. (n.d.).
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry.
  • Unveiling the Photocatalytic Activity of Carbon Dots/g-C3N4 Nanocomposite for the O-Arylation of 2-Chloroquinoline-3-carbaldehydes. (2023). MDPI.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Advances.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3. (2020).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 2-Chloroquinoline-4-carbonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Quinoline Intermediates

2-Chloroquinoline-4-carbonitrile is a pivotal building block in medicinal chemistry and materials science. Its rigid, heterocyclic structure serves as a valuable scaffold for synthesizing a range of biologically active compounds and functional materials. For researchers in drug development, the purity of this intermediate is not a trivial matter; it is a critical parameter that dictates the success of subsequent synthetic steps, the accuracy of biological screening results, and ultimately, the safety and efficacy of a potential therapeutic agent.

This guide provides a comprehensive comparison of reversed-phase HPLC (RP-HPLC) methodologies for the robust purity assessment of 2-chloroquinoline-4-carbonitrile. We will delve into the rationale behind selecting chromatographic parameters, offer detailed, field-tested protocols, and present a framework for interpreting the resulting data.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical method must be capable of separating the main compound from any potential process-related impurities. The synthesis of quinoline derivatives can sometimes result in by-products or carry-over of starting materials.[1][2][3] For 2-chloroquinoline-4-carbonitrile, likely impurities could include the corresponding carboxylic acid (from hydrolysis of the nitrile group) or unreacted starting materials. The diagram below illustrates the analytical challenge of separating the target compound from a key potential impurity.

cluster_0 Analytical Separation Challenge Analyte 2-Chloroquinoline-4-carbonitrile (Target Compound) Impurity 2-Chloroquinoline-4-carboxylic Acid (Potential Hydrolysis Impurity) Analyte->Impurity Must be resolved from

Caption: Target analyte and a potential key impurity.

Comparative Analysis of HPLC Methodologies

Reversed-phase HPLC is the gold standard for analyzing non-volatile, polar organic compounds like quinoline derivatives.[4][5][6] The choice of column and mobile phase is critical for achieving the necessary resolution and peak shape. We will compare two common approaches.

Method A: Isocratic Elution on a C18 Column
  • Principle: This is a straightforward and robust approach. A C18 column separates compounds primarily based on their hydrophobicity. Isocratic elution, where the mobile phase composition remains constant, is simple to set up and offers excellent reproducibility.

  • Best For: Routine quality control where the impurity profile is well-characterized and impurities have significantly different polarities from the main compound.

  • Causality: The non-polar C18 stationary phase retains the relatively non-polar quinoline ring. A mobile phase of acetonitrile and water provides the elution strength. Adding an acid like formic or phosphoric acid is crucial; it protonates the quinoline nitrogen, preventing its interaction with residual silanol groups on the silica backbone and thus improving peak symmetry.[4][5][7]

Method B: Gradient Elution on a Phenyl-Hexyl Column
  • Principle: A Phenyl-Hexyl column offers an alternative selectivity. The phenyl groups provide π-π stacking interactions in addition to hydrophobic interactions. This can be highly effective for separating aromatic compounds. Gradient elution, where the mobile phase composition changes over time, is ideal for separating complex mixtures with components of varying polarities.[8]

  • Best For: Method development, analysis of unknown impurity profiles, and separating structurally similar aromatic impurities that may co-elute on a standard C18 column.

  • Causality: The π-π interactions between the phenyl rings of the stationary phase and the quinoline ring system of the analyte and impurities introduce a different separation mechanism. This "orthogonal" selectivity can resolve peaks that are inseparable by hydrophobicity alone. A gradient starting with a higher aqueous content allows for the retention and separation of more polar impurities, while the increasing organic content ensures the timely elution of the main compound and any non-polar impurities.

Experimental Protocols

The following protocols are designed to be self-validating through the incorporation of a mandatory System Suitability Test (SST), which ensures the chromatographic system is performing adequately before any samples are analyzed.[9][10][11]

Workflow Overview

Prep 1. Sample & Mobile Phase Preparation Setup 2. HPLC System Equilibration Prep->Setup SST 3. System Suitability Test (SST) (5 Replicate Injections) Setup->SST Inject 4. Sample Injection & Data Acquisition SST->Inject Analyze 5. Data Analysis (Purity Calculation) Inject->Analyze

Caption: General workflow for HPLC purity analysis.

Materials and Reagents
  • 2-Chloroquinoline-4-carbonitrile sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Formic Acid (or Trifluoroacetic Acid, HPLC Grade)

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 2-chloroquinoline-4-carbonitrile sample and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Solution (50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10 mL with the 50:50 acetonitrile/water mixture. This solution will be used for both SST and sample analysis.

HPLC Conditions
ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 55% BGradient: 30% to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection (UV) 235 nm235 nm
Injection Vol. 10 µL10 µL
System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Solution. The system is deemed suitable for use only if all the following criteria are met. These parameters are based on general guidelines from the United States Pharmacopeia (USP).[10][12]

SST ParameterAcceptance CriteriaRationale
Repeatability (RSD) Peak Area RSD ≤ 2.0%Ensures injector and detector precision.[12]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; high tailing can indicate secondary interactions.[12][13]
Theoretical Plates (N) N > 2000Indicates column efficiency and separation power.[13]
Resolution (Rs) Rs > 2.0 (between main peak and closest impurity)Ensures baseline separation of adjacent peaks.[10][12]

Data Interpretation and Performance Comparison

The primary goal is to achieve maximum resolution between the main peak and all impurities with good peak shape in a reasonable timeframe. Below is a table of representative data comparing the two methods for a hypothetical sample containing a key impurity.

Performance MetricMethod A: Isocratic C18Method B: Gradient Phenyl-HexylWinner
Retention Time (Main Peak) ~ 6.2 min~ 10.8 minMethod A (Faster)
Resolution (Rs) with Impurity 1 1.83.5Method B
Tailing Factor (Main Peak) 1.31.1Method B
Total Run Time (incl. re-equilibration) 10 min20 minMethod A (Faster)
Overall Performance Adequate for known impuritiesSuperior separation and peak shapeMethod B

Analysis: While Method A is faster, it fails to achieve baseline resolution (Rs < 2.0) for a critical impurity. Method B, despite the longer run time, provides superior resolution and better peak symmetry, making it the more reliable and robust choice for accurate purity determination, especially during process development when the impurity profile may not be fully established.

Conclusion and Recommendations

For the purity assessment of 2-chloroquinoline-4-carbonitrile, a gradient elution method on a Phenyl-Hexyl column (Method B) is recommended for method development and for analyzing samples with unknown or complex impurity profiles. The alternative selectivity offered by the phenyl stationary phase provides a higher degree of confidence in the separation.

For routine, high-throughput quality control of well-characterized batches, an optimized isocratic method on a C18 column (Method A) can be sufficient, provided it has been validated to resolve all known impurities adequately. In all cases, rigorous System Suitability Testing is mandatory to ensure the validity of the analytical results.[9][11]

References

  • Title: Getting the peaks perfect: System suitability for HPLC Source: American Chemical Society URL: [Link]

  • Title: Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Separation of Quinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Universe URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL: [Link]

  • Title: The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results Source: International Journal for Research in Applied Science and Engineering Technology URL: [Link]

  • Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT Source: ResearchGate URL: [Link]

  • Title: The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles Source: Taylor & Francis Online URL: [Link]

  • Title: Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: Alwsci URL: [Link]

  • Title: How do you choose a mobile phase in HPLC? Source: Quora URL: [Link]

  • Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: How To Select Mobile Phase In HPLC Method Development? Source: Next LVL Programming (YouTube) URL: [Link]

  • Title: Quinoline, 2-chloro- Source: NIST WebBook URL: [Link]

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: Royal Society of Chemistry URL: [Link]

  • Title: 2-Chloroquinoline Source: Wikipedia URL: [Link]

  • Title: 2-Chloroquinoline Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL: [Link]

  • Title: Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC methods for choloroquine determination in biological samples and pharmaceutical products Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: Baxendale Group, Durham University URL: [Link]

  • Title: 2-Chloroquinoline-4-carboxylic acid Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Efficacy of Anticancer Agents Derived from 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this class, derivatives of 2-chloroquinoline-4-carbonitrile have emerged as a versatile platform for the development of novel anticancer agents. The strategic placement of the chloro and nitrile functionalities provides reactive handles for synthetic chemists to elaborate the core structure, leading to compounds with diverse mechanisms of action and potent cytotoxic profiles.[1]

This guide offers a comparative analysis of the efficacy of different classes of anticancer agents derived from the 2-chloroquinoline-4-carbonitrile scaffold. We will delve into their cytotoxic activities against various cancer cell lines, explore their molecular mechanisms of action, and provide detailed experimental protocols for their evaluation.

Comparative Efficacy of 2-Chloroquinoline-4-carbonitrile Derivatives

The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) are standard metrics used to quantify this efficacy. Below, we compare the reported efficacies of several distinct classes of compounds derived from the 2-chloroquinoline-4-carbonitrile backbone.

Pyrazolo[3,4-b]quinolinyl Acetamide Analogs

One of the most successful strategies in leveraging the 2-chloroquinoline-4-carbonitrile scaffold is the synthesis of fused heterocyclic systems, such as the pyrazolo[3,4-b]quinolines. These compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
5c A-549 (Lung)<15
HeLa (Cervical)<15
MCF-7 (Breast)<15
B16-F10 (Melanoma)<15
5d A-549 (Lung)<15
HeLa (Cervical)<15
MCF-7 (Breast)<15
B16-F10 (Melanoma)<15
5r A-549 (Lung)<15
HeLa (Cervical)<15
MCF-7 (Breast)<15
B16-F10 (Melanoma)<15
7f A-549 (Lung)<15
HeLa (Cervical)<15
MCF-7 (Breast)<15
B16-F10 (Melanoma)<15
Data sourced from a study on pyrazolo[3,4-b]quinolinyl acetamide analogs, which reported significant cytotoxicity for these compounds.[2]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles

Another class of potent anticancer agents derived from a related quinoline scaffold are the 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. These compounds have shown remarkable growth inhibitory effects, with GI50 values in the nanomolar range, and are potent inhibitors of key kinases involved in cancer progression.[1]

Compound IDCancer Cell Line Panel (Average)GI50 (nM)
5e NCI-6028
5h NCI-6026
Erlotinib (Reference) NCI-6033
Data represents the mean GI50 across a panel of human cancer cell lines, highlighting the potent activity of these derivatives.[1]
2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids

By modifying the carbonitrile group into a hydrazide and coupling it with an acrylamide moiety, a series of potent and selective anticancer agents has been developed. These hybrids have demonstrated superior efficacy against breast cancer cell lines when compared to the standard chemotherapeutic drug, doxorubicin.

Compound IDCancer Cell LineIC50 (µM)
6a MCF-7 (Breast)3.39
6b MCF-7 (Breast)5.94
6h MCF-7 (Breast)2.71
Doxorubicin (Reference) MCF-7 (Breast)6.18
These results underscore the potential of this chemical class, with compound 6h emerging as a particularly potent agent.[3]

Mechanisms of Action: From Kinase Inhibition to Apoptosis Induction

The diverse chemical structures that can be generated from 2-chloroquinoline-4-carbonitrile translate into a variety of mechanisms by which these compounds exert their anticancer effects.

Kinase Inhibition

A significant number of quinoline-based anticancer agents function as kinase inhibitors.[4] The 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles, for instance, are potent multi-targeted inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and the BRAF V600E mutant kinase.[1] Similarly, the 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6h was identified as a potent inhibitor of EGFR, with an IC50 of 0.22 µM.[3]

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR/HER2 EGFR/HER2 P P EGFR/HER2->P Autophosphorylation Growth_Factor Growth Factor Growth_Factor->EGFR/HER2 Binds Quinoline_Derivative Quinoline Derivative (e.g., 5e, 5h, 6h) Quinoline_Derivative->EGFR/HER2 Inhibits ATP binding ATP ATP ATP->EGFR/HER2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Activates Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

EGFR/HER2 Signaling Inhibition by Quinoline Derivatives.
Cell Cycle Arrest and Apoptosis

Beyond kinase inhibition, many derivatives of 2-chloroquinoline-4-carbonitrile induce cell cycle arrest and programmed cell death (apoptosis). The potent hybrid 6h was shown to cause a significant arrest of MCF-7 cells in the G1 phase of the cell cycle and to trigger apoptosis by upregulating the tumor suppressor protein p53 and the initiator caspase 9.[3] Other related quinoline scaffolds, such as the pyrazolo[3,4-b]pyridines, have been identified as Topoisomerase IIα inhibitors, leading to DNA damage and S-phase arrest.[5]

Apoptosis_Induction Quinoline_Derivative Quinoline Derivative (e.g., 6h) p53 p53 Activation Quinoline_Derivative->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Quinoline_Derivative->Bcl2 G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase 9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase 3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

p53-Mediated Apoptotic Pathway Activated by Quinoline Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of findings in the field of anticancer drug discovery, standardized experimental protocols are paramount. The following sections provide detailed methodologies for the key assays used to evaluate the efficacy of the quinoline derivatives discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Chloroquinoline-4-carbonitrile derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (DMSO) and medium-only controls. Incubate for 48-72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Quinoline Derivatives (24-72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D Viable Cells: Yellow MTT -> Purple Formazan C->D E 4. Solubilize Formazan (e.g., with DMSO) D->E F 5. Measure Absorbance at 570nm E->F G 6. Calculate IC50 Value F->G

Workflow of the MTT Cytotoxicity Assay.
Protocol 2: Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and floating) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.[7]

  • Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot for Apoptosis Markers

Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[3]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

  • Analysis: Analyze the changes in the expression levels of pro- and anti-apoptotic proteins, and the appearance of cleaved forms of caspases and PARP, to confirm the induction of apoptosis.

Conclusion

The 2-chloroquinoline-4-carbonitrile scaffold is a remarkably fertile starting point for the synthesis of potent and mechanistically diverse anticancer agents. The derivatives highlighted in this guide, from pyrazolo[3,4-b]quinolines to pyrano[3,2-c]quinolines and hydrazide-acrylamide hybrids, demonstrate that strategic chemical modifications can yield compounds with high efficacy against a range of cancer cell lines. Their ability to target critical cellular processes such as kinase signaling, cell cycle progression, and apoptosis underscores their therapeutic potential. The continued exploration of this versatile chemical space, guided by robust structure-activity relationship studies and rigorous biological evaluation using the standardized protocols outlined herein, holds significant promise for the future of cancer drug discovery.

References

  • Aly, H. M., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
  • Abdel-Magid, A. F., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
  • Kumar, A., et al. (2017). Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis. European Journal of Medicinal Chemistry.
  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Aly, H. M., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central.
  • Katariya, D., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Huang, X., et al. (2023).
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents.
  • Farrugia, L. J., et al. (2020).
  • ResearchGate. (n.d.). The line chart of the IC50 values of tested compounds against MRC-5 and MDA-MB-231.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Nguyen, T. T. T., et al. (2022). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods.
  • ResearchGate. (n.d.). Structures of anticancer pyrazolo[3,4-d]pyrimidin-4-one and quinoline derivatives.
  • Wang, Y., et al. (2022).
  • Tzeng, C.-C., et al. (2005). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
  • ResearchGate. (n.d.). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r.
  • El-Gamal, M. I., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy.
  • ResearchGate. (n.d.). IC 50 values of compounds investigated in the four tumor cell lines,...
  • Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Rivera, G., et al. (2019). Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway. Bioorganic & Medicinal Chemistry.
  • Malhotra, A., et al. (2019). Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents. Journal of Heterocyclic Chemistry.
  • Solomon, V. R., et al. (2007).
  • Abdel-Magid, A. F., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • BenchChem. (n.d.). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
  • Abcam. (n.d.). Apoptosis western blot guide. Abcam.
  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers. BenchChem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual - Cell Viability Assays. NCBI Bookshelf.
  • PubMed. (n.d.).
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad.

Sources

A Comparative Guide to the Mechanism of Action of 2-Chloroquinoline-4-carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the mechanism of action of 2-chloroquinoline-4-carbonitrile derivatives as potential anticancer therapeutics. While direct comparative studies on a comprehensive series of these specific derivatives are emerging, this guide synthesizes findings from closely related quinoline analogs to present a robust model for their evaluation. We will delve into the structure-activity relationships (SAR), common biological targets, and the experimental workflows required to elucidate their mechanisms of action, empowering researchers to design and interpret their own studies effectively.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological effects.[1] In particular, the 2-chloroquinoline-4-carbonitrile core represents a promising starting point for the development of targeted anticancer agents. The presence of a reactive chlorine atom at the C2 position and an electron-withdrawing nitrile group at the C4 position provides opportunities for both covalent and non-covalent interactions with biological targets, as well as for synthetic diversification to explore structure-activity relationships.[2]

Comparative Analysis of Putative Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with key cellular processes such as proliferation, survival, and cell cycle progression. This is typically achieved through the inhibition of specific enzymes, particularly protein kinases, or by inducing apoptosis.

Inhibition of Protein Kinases

Many quinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4] The 2-chloroquinoline-4-carbonitrile scaffold can be rationally designed to target the ATP-binding pocket of various kinases.

Structure-Activity Relationship (SAR) Insights:

Based on studies of analogous quinoline-based kinase inhibitors, we can infer key SAR principles for the 2-chloroquinoline-4-carbonitrile scaffold:

  • Substitution at the C2-position: The chlorine atom at this position can act as a leaving group, enabling covalent bond formation with a nucleophilic residue (e.g., cysteine) in the kinase active site, leading to irreversible inhibition. Alternatively, it can be displaced with various nucleophiles to generate a library of analogs with diverse pharmacophores.

  • Aryl substitutions: The introduction of substituted aryl groups at other positions on the quinoline ring can enhance binding affinity through hydrophobic and hydrogen bonding interactions within the kinase active site. For instance, substitutions that mimic the adenine region of ATP are often beneficial.

  • The 4-carbonitrile group: This group is a strong electron-withdrawing group and can participate in hydrogen bonding interactions with the kinase hinge region.

Hypothetical Comparative Data for Kinase Inhibition:

The following table illustrates how comparative data for a series of hypothetical 2-chloroquinoline-4-carbonitrile derivatives (designated as CQ-CN-X ) targeting a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), could be presented.

Compound IDR-Group at C6EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Selectivity Index (VEGFR-2/EGFR)
CQ-CN-1 -H150>10,000>66
CQ-CN-2 -OCH₃755,00067
CQ-CN-3 -Cl251,50060
CQ-CN-4 -NH-(4-methoxyphenyl)525050

Data is hypothetical and for illustrative purposes.

This data would suggest that the addition of a substituted anilino group at the C6 position significantly enhances potency against EGFR, a common trend observed for quinazoline-based EGFR inhibitors.[5]

Signaling Pathway Visualization

The following diagram illustrates the canonical EGFR signaling pathway and the putative point of inhibition by 2-chloroquinoline-4-carbonitrile derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K CQ_CN 2-Chloroquinoline- 4-carbonitrile Derivative CQ_CN->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 1: Inhibition of the EGFR signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[6] 2-Chloroquinoline derivatives have been shown to elicit these effects in various cancer cell lines.[7][8]

Comparative Cytotoxicity and Mechanistic Insights:

A comparative study would evaluate a series of derivatives for their ability to reduce cell viability and then probe the underlying mechanism.

Compound IDR-Group at C6MCF-7 IC₅₀ (µM)% Apoptotic Cells (at IC₅₀)% G2/M Arrest (at IC₅₀)
CQ-CN-1 -H25.215.820.1
CQ-CN-2 -OCH₃15.825.435.6
CQ-CN-3 -Cl8.545.255.3
CQ-CN-4 -NH-(4-methoxyphenyl)2.160.770.2

Data is hypothetical and for illustrative purposes, based on trends seen in similar compound series.

These hypothetical results would indicate a correlation between the potency of the compounds and their ability to induce apoptosis and cell cycle arrest, with the C6-anilino substituted derivative being the most effective.

Experimental Workflow for Apoptosis and Cell Cycle Analysis

The following diagram outlines a typical workflow for assessing the effects of 2-chloroquinoline-4-carbonitrile derivatives on apoptosis and the cell cycle.

Apoptosis_CellCycle_Workflow cluster_assays Endpoint Assays cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis start Cancer Cell Culture (e.g., MCF-7) treatment Treat with CQ-CN Derivatives (Dose-response & Time-course) start->treatment apoptosis_stain Annexin V-FITC / PI Staining treatment->apoptosis_stain cellcycle_fix Ethanol Fixation treatment->cellcycle_fix apoptosis_flow Flow Cytometry apoptosis_stain->apoptosis_flow analysis Data Analysis: - Determine % Apoptotic Cells - Quantify Cell Cycle Phases (G0/G1, S, G2/M) apoptosis_flow->analysis cellcycle_stain RNase Treatment & PI Staining cellcycle_fix->cellcycle_stain cellcycle_flow Flow Cytometry cellcycle_stain->cellcycle_flow cellcycle_flow->analysis

Figure 2: Workflow for apoptosis and cell cycle analysis.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., recombinant human EGFR)

  • Kinase substrate peptide

  • ATP

  • 2-Chloroquinoline-4-carbonitrile derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each CQ-CN derivative in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2.5X final concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation and analysis of cells to determine the effect of test compounds on cell cycle distribution.[9][10]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of CQ-CN derivatives or vehicle control for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo) to gate the cell population and generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 2-chloroquinoline-4-carbonitrile scaffold presents a promising platform for the development of novel anticancer agents. The comparative analysis of derivatives, focusing on their impact on specific molecular targets like protein kinases and their downstream effects on cell cycle progression and apoptosis, is crucial for lead optimization. Future studies should aim to build a comprehensive SAR dataset for this specific scaffold, identify the precise molecular targets through techniques such as chemical proteomics, and validate the in vitro findings in relevant preclinical in vivo models. This structured approach will pave the way for the rational design of next-generation quinoline-based cancer therapeutics.

References

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245–3255. Available from: [Link]

  • Ghavami, R., et al. (2021). Analysis of cell cycle and apoptosis by flow cytometry in the untreated and treated K562 and KG1a cells. ResearchGate. Available from: [Link]

  • Jahanban-Esfahlan, R., et al. (2015). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Advanced Pharmaceutical Bulletin, 5(3), 365–371. Available from: [Link]

  • Kim, J. H., et al. (2014). Apoptosis and Cell Cycle Arrest in Two Human Breast Cancer Cell Lines by Dieckol Isolated from Ecklonia cava. Journal of Breast Disease, 2(2), 58-64.
  • D'hooghe, M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Available from: [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(13), 115511. Available from: [Link]

  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129–2137. Available from: [Link]

  • Mosaffa, F., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 21(10), 1048–1054. Available from: [Link]

  • Rojas-V, L. F., et al. (2021). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Molecules, 26(16), 4949. Available from: [Link]

  • Al-Omair, M. A., et al. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. European Journal of Medicinal Chemistry, 85, 460–473. Available from: [Link]

  • Park, J. E., et al. (2018). Apoptosis and Cell Cycle Arrest in Two Human Breast Cancer Cell Lines by Dieckol Isolated from Ecklonia cava. Journal of Breast Disease, 6(2), 61-68.
  • Voso, M. T., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. European Journal of Medicinal Chemistry, 240, 114569. Available from: [Link]

  • Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(5), 915–921. Available from: [Link]

  • Ghorab, M. M., et al. (2024). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules, 29(19), 4529. Available from: [Link]

  • Hennequin, L. F. A., et al. (2003). Quinoline derivatives as tyrosine kinase inhibitors. Google Patents.
  • Ferreira, L. G., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585–593. Available from: [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Miyoshi, H. (1998). Structure-activity Relationships of Some Complex I Inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 236–244. Available from: [Link]

  • Plé, P. A., et al. (2012). Discovery of new quinoline ether inhibitors with high affinity and selectivity for PDGFR tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 22(9), 3050–3055. Available from: [Link]

  • Ferreira, L. G., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585–593. Available from: [Link]

  • Nematpour, M., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 20(1), 226–241. Available from: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of heterocyclic scaffolds is paramount. Quinoline derivatives, in particular, are of significant interest due to their prevalence in a wide array of pharmacologically active compounds. This guide provides an in-depth technical analysis and a robust experimental protocol for the synthesis of 2-chloroquinoline-4-carbonitrile, a valuable building block in medicinal chemistry. We will benchmark this protocol against established literature methods for analogous compounds, offering a comparative perspective on yield, purity, and reaction efficiency.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a nitrile group at the 4-position of the 2-chloroquinoline core provides a versatile chemical handle for further molecular elaboration, enabling the exploration of novel chemical space in the quest for new therapeutic entities. This guide focuses on a practical and reproducible synthetic route to 2-chloroquinoline-4-carbonitrile, starting from the readily available 2-chloroquinoline-4-carboxylic acid.

Synthetic Strategy: From Carboxylic Acid to Nitrile

The conversion of a carboxylic acid to a nitrile is a common transformation in organic synthesis. A frequently employed and effective method involves a two-step sequence: the conversion of the carboxylic acid to a primary amide, followed by dehydration of the amide to the corresponding nitrile. This strategy was chosen for its reliability and the relatively mild conditions required for the dehydration step.

The overall synthetic pathway is depicted below:

Synthesis of 2-chloroquinoline-4-carbonitrile cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration 2-chloroquinoline-4-carboxylic_acid 2-Chloroquinoline-4-carboxylic Acid thionyl_chloride SOCl₂ 2-chloroquinoline-4-carboxylic_acid->thionyl_chloride 1. SOCl₂ 2. NH₄OH 2-chloroquinoline-4-carboxamide 2-Chloroquinoline-4-carboxamide thionyl_chloride->2-chloroquinoline-4-carboxamide ammonium_hydroxide NH₄OH phosphorus_oxychloride POCl₃ 2-chloroquinoline-4-carboxamide->phosphorus_oxychloride 2-chloroquinoline-4-carbonitrile 2-Chloroquinoline-4-carbonitrile phosphorus_oxychloride->2-chloroquinoline-4-carbonitrile

Safety Operating Guide

Navigating the Disposal of 2-Chloroquinoline-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized heterocyclic compounds like 2-Chloroquinoline-4-carbonitrile demands a rigorous and informed approach to disposal. This guide provides essential, step-by-step procedural information grounded in established safety protocols, moving beyond a simple checklist to explain the critical reasoning behind each action. Our objective is to empower your team with the knowledge to manage this substance safely, ensuring both personal and environmental protection.

Disclaimer: This document is intended as a comprehensive guide based on available safety data for closely related compounds and general chemical principles. A Safety Data Sheet (SDS) for 2-Chloroquinoline-4-carbonitrile was not publicly available at the time of writing. Therefore, this guidance is predicated on the hazard profile of analogues such as 2-Chloroquinoline-4-carboxylic acid and general knowledge of chlorinated heterocyclic nitriles. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Critical Hazard Analysis

Understanding the intrinsic hazards of 2-Chloroquinoline-4-carbonitrile is the first step in establishing a safe disposal workflow. The molecule's structure, featuring a chlorinated quinoline core and a nitrile functional group, presents a multi-faceted risk profile. The quinoline moiety is a known irritant, while the nitrile group introduces risks related to potential cyanide release under specific conditions.

Based on aggregated data from analogous compounds, the hazard profile is summarized below.[1][2][3]

Hazard ClassificationGHS CodeDescriptionCausality and Experimental Insight
Acute Toxicity, OralH302Harmful if swallowed.The heterocyclic nitrogen and halogen substitution can interfere with biological processes upon ingestion.
Skin Corrosion/IrritationH315Causes skin irritation.Chlorinated aromatic compounds can defat the skin and cause significant irritation upon prolonged contact.
Serious Eye Damage/IrritationH319Causes serious eye irritation.Direct contact with the eyes is likely to cause significant damage to the cornea and other tissues.
Specific Target Organ ToxicityH335May cause respiratory irritation.As a fine powder or aerosol, the compound can irritate the mucous membranes of the respiratory tract.
Potential Decomposition Hazard --Under strong acidic conditions or high heat, the nitrile group (-CN) can hydrolyze or decompose, potentially releasing toxic hydrogen cyanide (HCN) gas.[4]

Mandatory Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a stringent set of exposure controls must be implemented whenever handling 2-Chloroquinoline-4-carbonitrile, from initial use to final waste packaging.

Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or aerosols and to contain any potential off-gassing.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting chemical safety goggles or a full-face shield. Standard safety glasses do not provide adequate protection against splashes.[5]

  • Hand Protection: Use chemical-resistant gloves inspected for integrity before each use. Nitrile gloves are a common choice, but consult your institution's glove selection guide for compatibility with chlorinated organic compounds.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure the material is impervious to chemical splashes.

  • Respiratory Protection: While a fume hood is the primary control, if there is a risk of aerosol generation outside of this controlled environment (e.g., a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Standard Operating Procedure for Disposal

The proper disposal of 2-Chloroquinoline-4-carbonitrile is a multi-step process that begins at the point of waste generation. The fundamental principle is that this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3]

WasteDisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal Gen Waste Generated (Unused solid, contaminated PPE, solutions, etc.) Segregate Segregate as 'Halogenated Organic Waste' Gen->Segregate Solid Solid Waste Container (Clearly Labeled) Segregate->Solid Solid Waste Liquid Liquid Waste Container (Clearly Labeled) Segregate->Liquid Liquid Waste Label Label Container: 'Hazardous Waste' '2-Chloroquinoline-4-carbonitrile' 'Halogenated Organic / Nitrile' Solid->Label Liquid->Label Store Store in Satellite Accumulation Area (Cool, Dry, Ventilated) Label->Store EHS Contact EHS for Pickup Store->EHS Incinerate Professional Disposal via High-Temperature Incineration (>1100 °C) EHS->Incinerate SpillResponseWorkflow Spill Spill Occurs Evacuate Alert others & Evacuate (if necessary) Spill->Evacuate PPE Don Full PPE (Goggles, Gloves, Lab Coat, Respirator if needed) Evacuate->PPE Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) PPE->Contain Cleanup Collect Material with Spark-Proof Tools Contain->Cleanup Package Place in Labeled 'Hazardous Waste' Container Cleanup->Package Decon Decontaminate Area (per Lab SOP) Package->Decon Report Report to Supervisor & EHS Decon->Report

Caption: Emergency Spill Response Workflow.
Step-by-Step Spill Cleanup Procedure
  • Secure the Area: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent dike (e.g., sand, vermiculite). Do not use strong acids or bases in the cleanup , as they could react with the nitrile group. [4]4. Collect Waste: Carefully sweep or scoop the absorbed material using spark-proof tools. Place all contaminated materials into a designated, pre-labeled hazardous waste container. [3]5. Decontaminate: Clean the spill surface according to your laboratory's standard operating procedures for hazardous chemical decontamination. This typically involves washing the area with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill size.

Chemical Incompatibility & Decomposition Hazards

To prevent dangerous reactions, 2-Chloroquinoline-4-carbonitrile waste must not be mixed with incompatible chemicals. Thermal decomposition can also produce hazardous byproducts.

Incompatible Material ClassSpecific ExamplesRationale for Incompatibility / Potential Hazard
Strong Oxidizing Agents Nitric Acid, Perchlorates, PeroxidesCan cause a violent exothermic reaction, leading to fire or explosion. [6]
Strong Acids Hydrochloric Acid, Sulfuric AcidCan catalyze the hydrolysis of the nitrile group, potentially liberating toxic hydrogen cyanide (HCN) gas. [4][7]
Strong Bases Sodium Hydroxide, Potassium HydroxideCan also promote hydrolysis of the nitrile, which produces ammonia gas during the reaction. [4]

Hazardous Decomposition Products: When subjected to high heat, such as in a fire, 2-Chloroquinoline-4-carbonitrile is expected to decompose and release toxic and corrosive gases, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Hydrogen chloride (HCl) gas [6]* Hydrogen cyanide (HCN)

This decomposition profile underscores the necessity for professional high-temperature incineration with advanced flue-gas scrubbing technology as the only appropriate disposal method.

References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2-Chloroquinoline-4-carboxylic acid.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, N., & Gupta, A. (2012). Degradation studies of fenazaquin in soil under field and laboratory conditions.
  • Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • MDS Associates. (2024). Incineration Friendly EcoTek Nitrile Gloves for a Cleaner Planet. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloroquinoline.
  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF.
  • MDS Associates. (2025). EcoTek Incineration-Friendly Biodegradable Nitrile Gloves.
  • Stockholm Convention. (n.d.). Waste incinerators - Toolkit.
  • CymitQuimica. (2024). Safety Data Sheet: 2-Chloroquinoline-8-carboxylic acid.
  • Angene Chemical. (2021). Safety Data Sheet: 1-Chloroisoquinoline-5-carbonitrile.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloroquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 2-Chloroquinoline-4-carbonitrile, a heterocyclic compound with significant potential in synthetic chemistry, requires meticulous handling due to the inherent hazards associated with its structural motifs. This guide provides a comprehensive, field-tested framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our approach is grounded in a causal understanding of chemical hazards, moving beyond a simple checklist to a self-validating system of laboratory practice.

Hazard Assessment & Risk Analysis: A Proactive Stance

A specific Safety Data Sheet (SDS) for 2-Chloroquinoline-4-carbonitrile is not universally available. Therefore, a conservative risk assessment must be synthesized from the known hazards of its structural analogs: the quinoline core, the chloro- substituent, and the nitrile group. This proactive approach is central to robust laboratory safety.

The quinoline structure itself is associated with significant health warnings, including potential carcinogenicity and mutagenicity.[1][2] The addition of a chloro- group and a nitrile group can further impart skin, eye, and respiratory irritation.[3][4][5] Based on this data, we must handle 2-Chloroquinoline-4-carbonitrile with the assumption that it possesses a combination of these hazardous properties.

Potential Hazard GHS Hazard Statement (Code) Rationale based on Structural Analogs Source(s)
Skin Corrosion/Irritation Causes skin irritation (H315)The 2-chloroquinoline core is a known skin irritant.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Quinoline derivatives consistently show potential for severe eye irritation.[3][4][5]
Acute Toxicity (Oral) Harmful if swallowed (H302)The quinoline moiety is classified as harmful if ingested.[2][4]
Specific Target Organ Toxicity May cause respiratory irritation (H335)Handling of powdered forms of similar compounds can lead to respiratory tract irritation.[3][4]
Long-Term Health Hazards Suspected of causing genetic defects (H341) and cancer (H350)The parent quinoline compound carries these serious classifications.[1][2]

Core PPE Requirements for Routine Handling

Given the assessed risks, a multi-layered PPE strategy is mandatory. This is not merely a barrier, but an integrated system designed to mitigate exposure at every potential point of contact. All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood to control exposure at the source.[1][6]

PPE Item Specification Causality & Rationale
Hand Protection Double-gloving: Nitrile inner glove, chemical-resistant nitrile or neoprene outer glove.The inner glove provides a second barrier in case of a breach in the outer glove. Double-gloving is a standard practice for handling potentially cytotoxic or mutagenic compounds, preventing direct skin contact.[7][8]
Eye & Face Protection Chemical safety goggles with side shields AND a full-face shield.Goggles protect against dust and splashes, while the face shield provides a broader barrier for the entire face from accidental splashes or projectile material, addressing the severe eye irritation risk.[3][9]
Body Protection Disposable, solid-front, cuffed lab gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination. The coated material offers superior resistance to chemical permeation compared to standard cotton lab coats. Cuffs ensure a seal with inner gloves.[10]
Respiratory Protection Use within a certified chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved N95 or higher respirator is required.The primary control is the fume hood, which prevents inhalation of airborne particles.[11] A respirator is a necessary secondary measure for emergency situations where ventilation is compromised.[3][10]

Operational Protocol: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination. The doffing process, in particular, must be performed with deliberate care.

Step-by-Step Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Gown: Put on the disposable gown, ensuring complete coverage. Fasten securely.

  • Outer Gloves: Don the second, outer pair of gloves. The cuffs of the outer gloves should extend over the cuffs of the gown.

  • Eye & Face Protection: Put on safety goggles first, followed by the full-face shield.

  • Final Check: Visually inspect all PPE for any defects or breaches before entering the designated handling area.

Step-by-Step Doffing (Removal) Procedure:

This sequence is designed to move from the most contaminated items to the least, protecting the operator at each step.

  • Initial Decontamination: While still wearing all PPE, wipe down outer gloves with an appropriate decontamination solution (e.g., 70% ethanol) if they are grossly contaminated.

  • Face Shield & Goggles: Remove the face shield first by touching only the headband. Then, remove the goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Gown and Outer Gloves: Remove the gown and the outer pair of gloves simultaneously. Unfasten the gown. As you roll the gown down and away from your body, peel off the outer gloves so they are contained within the inside-out gown. This technique minimizes contact with the contaminated exterior. Dispose of the bundle immediately into a designated hazardous waste container.[12]

  • Hand Hygiene (Gloved): Sanitize the inner gloves with a 70% ethanol solution.

  • Inner Gloves: Remove the final pair of gloves by peeling one off from the cuff, turning it inside out, and then using the clean, inside-out glove to remove the other.

  • Final Hand Hygiene: Immediately wash hands thoroughly with soap and water.

PPE_Doffing_Workflow cluster_0 Inside Contaminated Area cluster_1 At Exit / Anteroom cluster_2 Outside Contaminated Area A 1. Decontaminate Outer Gloves B 2. Remove Face Shield & Goggles A->B Proceed C 3. Remove Gown & Outer Gloves Together B->C Proceed D 4. Sanitize Inner Gloves C->D Exit Area E 5. Remove Inner Gloves D->E Proceed F 6. Wash Hands Thoroughly E->F Final Step

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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2-Chloroquinoline-4-carbonitrile

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